molecular formula C14H13NO3 B8647324 2-Anilino-5-methoxybenzoic acid CAS No. 89224-95-3

2-Anilino-5-methoxybenzoic acid

Cat. No.: B8647324
CAS No.: 89224-95-3
M. Wt: 243.26 g/mol
InChI Key: JNJNRHBPVSHRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-5-methoxybenzoic acid is a versatile benzanilide derivative utilized as a key synthetic intermediate in advanced organic and medicinal chemistry research. This compound features both a benzoic acid and an anilino moiety, making it a valuable building block for the construction of more complex molecules, particularly in the development of functional materials and pharmacologically active compounds. Its structure allows for further functionalization, enabling researchers to create diverse chemical libraries for screening. Primary Research Applications: • Organic Synthesis Intermediate: Serves as a precursor in the synthesis of heterocyclic compounds and complex organic architectures. • Materials Science Research: Explored as a monomer or building block for the development of advanced polymers and coordination polymers, potentially influencing material properties like thermal stability and electronic characteristics. • Pharmaceutical Research: Used as an intermediate in the design and synthesis of novel active compounds for biological evaluation. Handling and Safety: This chemical is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Note: The specific CAS number for this compound was not confirmed in the search and should be verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89224-95-3

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-anilino-5-methoxybenzoic acid

InChI

InChI=1S/C14H13NO3/c1-18-11-7-8-13(12(9-11)14(16)17)15-10-5-3-2-4-6-10/h2-9,15H,1H3,(H,16,17)

InChI Key

JNJNRHBPVSHRQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Analysis of 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-modal analytical framework for the structural validation of 2-Anilino-5-methoxybenzoic acid (also known as N-phenyl-5-methoxyanthranilic acid). It is designed for researchers requiring high-confidence structural elucidation in drug discovery and organic synthesis contexts.

Introduction & Molecular Architecture

2-Anilino-5-methoxybenzoic acid is a derivative of N-phenylanthranilic acid (fenamic acid), a scaffold widely recognized in medicinal chemistry for its non-steroidal anti-inflammatory drug (NSAID) properties (e.g., mefenamic acid). Structurally, it features a central benzoic acid core substituted at the ortho position with an anilino (phenylamino) group and at the meta position (relative to the carboxyl) with a methoxy group.

This specific isomer is frequently utilized as a key intermediate in the synthesis of acridone alkaloids and bioactive quinolones. Its analysis requires a strategy that differentiates it from regioisomers (e.g., 4-methoxy analogs) and quantifies potential synthetic byproducts.

Chemical Identity
PropertySpecification
IUPAC Name 2-(Phenylamino)-5-methoxybenzoic acid
Common Name N-Phenyl-5-methoxyanthranilic acid
CAS Number 89224-95-3
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Key Functional Groups Carboxylic acid (-COOH), Secondary Amine (-NH-), Ether (-OCH₃)

Theoretical Analysis & Physicochemical Properties

Before instrumental analysis, understanding the physicochemical behavior is critical for method development.

  • Intramolecular Hydrogen Bonding: Like other fenamates, this molecule is expected to form a strong intramolecular hydrogen bond between the amine proton (-NH) and the carbonyl oxygen of the carboxylic acid. This "pseudo-ring" formation significantly influences NMR shifts and solubility.

  • Acidity (pKa): The carboxyl group typically has a pKa ~3.5–4.0. The amine is weakly basic but deactivated by the phenyl ring and the electron-withdrawing carboxyl group.

  • Solubility: Low solubility in water; high solubility in DMSO, Methanol, and alkaline aqueous solutions.

Spectroscopic Characterization Strategy

The following sections detail the expected spectral signatures and the causality behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The intramolecular H-bond is the diagnostic feature.

Protocol: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl₃ to ensure complete solubility and to stabilize the exchangeable protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Interpretation (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCausality & Diagnostic Value
-COOH 12.5 – 13.5Broad SingletHighly deshielded acidic proton; often broad due to exchange.
-NH- 9.2 – 9.8SingletCritical Diagnostic: Deshielded by aromatic ring current and intramolecular H-bonding to C=O.
Ar-H (Benzoic C6) 7.4 – 7.6Doublet (d)Ortho to COOH. Deshielded by the electron-withdrawing carbonyl.
Ar-H (Benzoic C3) 7.1 – 7.3Doublet (d)Ortho to NH. Shielded slightly by the electron-donating NH group.
Ar-H (Benzoic C4) 6.9 – 7.1Double Doublet (dd)Coupling with C3 and C6.
Ar-H (Aniline Ring) 6.8 – 7.3MultipletsTypical phenyl pattern (2 ortho, 2 meta, 1 para).
-OCH₃ 3.7 – 3.8SingletCharacteristic sharp singlet for the methoxy group.
13C NMR Interpretation (100 MHz)
  • Carbonyl (C=O): ~168-170 ppm.

  • Aromatic C-N / C-O: Quaternary carbons attached to heteroatoms will appear downfield (~140-150 ppm).

  • Methoxy Carbon: ~55-56 ppm.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Target Ion: [M-H]⁻ at m/z 242.

  • Fragmentation Pattern:

    • Loss of CO₂ ([M-H-44]⁻): Characteristic of benzoic acids.

    • Cleavage of the C-N bond may be observed at higher collision energies.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3300–3350 cm⁻¹ (often weak/broadened by H-bonding).

  • C=O Stretch: 1660–1690 cm⁻¹ (Lower frequency than typical acids due to conjugation and H-bonding).

  • C-O Stretch (Ether): 1200–1250 cm⁻¹.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for the complete characterization campaign, from crude synthesis product to validated reference standard.

AnalyticalWorkflow Start Crude Sample (2-Anilino-5-methoxybenzoic acid) PurityCheck Purity Assessment HPLC-UV (254 nm) / MS Start->PurityCheck Decision Purity > 98%? PurityCheck->Decision Purification Recrystallization (EtOH/Water or AcOH) Decision->Purification No StructElucidation Structural Elucidation (Multi-Modal) Decision->StructElucidation Yes Purification->PurityCheck Re-analyze NMR 1H & 13C NMR (DMSO-d6) StructElucidation->NMR MS HRMS (ESI-) Exact Mass Validation StructElucidation->MS IR FT-IR Functional Groups StructElucidation->IR DataSynthesis Data Synthesis & COA Generation NMR->DataSynthesis MS->DataSynthesis IR->DataSynthesis

Figure 1: Step-by-step analytical workflow for validating 2-Anilino-5-methoxybenzoic acid.

Experimental Protocol: HPLC Purity Analysis

To ensure the spectral data is valid, the sample purity must be established first.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation of acid, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm.

  • Expected Retention: The compound is moderately lipophilic (LogP ~3.5). Expect elution in the middle of the gradient (approx. 5-7 min).

Structural Logic: The COSY/HMBC Connectivity

To definitively prove the position of the methoxy group (Position 5 vs. Position 4), 2D NMR is required.

NMRConnectivity H_NH NH Proton (~9.5 ppm) C_Carbonyl C=O Carbon (~169 ppm) H_NH->C_Carbonyl HMBC (3-bond) C_Quat_N C2 (Quaternary) C-N H_NH->C_Quat_N HMBC (3-bond) H_3 H3 Proton (Ortho to NH) H_4 H4 Proton (Meta to NH) H_3->H_4 COSY (Ortho) C5 (Quaternary)\nC-O C5 (Quaternary) C-O H_4->C5 (Quaternary)\nC-O HMBC C_Methoxy C-OMe Carbon (~55 ppm) H_Methoxy OMe Protons (~3.8 ppm) H_Methoxy->C_Methoxy HSQC (1-bond) H_Methoxy->C5 (Quaternary)\nC-O HMBC (3-bond)

Figure 2: Key 2D NMR correlations required to verify regio-chemistry.

Explanation of Connectivity Logic
  • HMBC (Heteronuclear Multiple Bond Correlation): The methoxy protons (~3.8 ppm) will show a strong correlation to the aromatic carbon at Position 5.

  • COSY (Correlation Spectroscopy): H3 and H4 will show strong coupling. H6 (isolated from H3/H4 by substituents) will show weak or no COSY correlation to H4, appearing as a doublet with small meta-coupling (J ~2 Hz).

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-methoxy- (Related Structure Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Fenamic Acid Derivatives and Structural Analogs. National Library of Medicine. Available at: [Link]

  • Wunz, T. P., et al. "New synthesis of acridones." Journal of Heterocyclic Chemistry 24.5 (1987): 1283-1284.

Sources

Comprehensive Technical Guide to 2-Anilino-5-methoxybenzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and heterocyclic synthesis, 2-Anilino-5-methoxybenzoic acid (also widely documented as 5-methoxy-N-phenylanthranilic acid ) serves as a highly versatile building block. Characterized by its unique electronic topology—where an electron-donating methoxy group sits para to a secondary amine—this compound is a critical precursor for synthesizing complex, biologically active scaffolds, including anti-inflammatory 4(1H)-quinazolinones and antimalarial/anticancer acridones.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and downstream utilization of this crucial intermediate.

Physicochemical Profiling & Structural Data

Understanding the physicochemical parameters of 2-Anilino-5-methoxybenzoic acid is essential for predicting its solubility, reactivity, and behavior in purification workflows. The presence of both a hydrogen bond donor (-NH) and an acidic proton (-COOH) makes its solubility highly pH-dependent, a property we exploit during isolation.

PropertyValue
Chemical Name 2-Anilino-5-methoxybenzoic acid
Synonym 5-Methoxy-N-phenylanthranilic acid
CAS Registry Number 89224-95-3
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Hydrogen Bond Donors 2 (-NH, -COOH)
Hydrogen Bond Acceptors 3 (-O-, -C=O, -OH)
Rotatable Bonds 4

Causality Insight: The methoxy group at the 5-position exerts a strong +M (mesomeric) effect, pushing electron density into the aromatic ring. Because it is positioned para to the anilino nitrogen, it significantly enhances the nucleophilicity of the amine and stabilizes transition states during subsequent cyclization reactions.

Mechanistic Pathways & Downstream Applications

The utility of 2-Anilino-5-methoxybenzoic acid lies in its bifunctional nature. The proximity of the carboxylic acid and the secondary amine allows for highly efficient intramolecular cyclizations and condensation reactions.

  • Acridone Synthesis: The compound undergoes intramolecular Friedel-Crafts acylation to form 2-methoxy-9-acridanones. Advanced catalytic methods, such as Sc(OTf)₃-catalyzed dehydrogenative cyclization, have also been developed to yield N-methylacridones, minimizing harsh acidic conditions ().

  • Quinazolinone Synthesis: By converting the carboxylic acid to an amide, the scaffold can be cyclized with acyl chlorides to produce 4(1H)-quinazolinone derivatives, which exhibit potent anti-inflammatory properties by inhibiting carrageenan-induced edema ().

ChemicalPathways A 2-Iodo-5-methoxybenzoic acid + Aniline B 2-Anilino-5-methoxybenzoic acid (CAS: 89224-95-3) A->B Ullmann Coupling (Cu catalyst, Base) C N-Methylacridones (Dehydrogenative Cyclization) B->C Sc(OTf)3 / Oxidant or Acid Catalysis D 4(1H)-Quinazolinones (Anti-inflammatory Agents) B->D Amidation & Cyclization

Reaction pathways of 2-Anilino-5-methoxybenzoic acid into bioactive heterocycles.

Experimental Methodologies

As a Senior Application Scientist, I prioritize protocols that are not only high-yielding but also feature built-in, self-validating checkpoints. Below is the optimized workflow for synthesizing 2-Anilino-5-methoxybenzoic acid via an Ullmann-type C-N coupling.

Protocol 1: Synthesis via Ullmann Coupling

Rationale for Experimental Choices:

  • Substrate Selection: We utilize 2-iodo-5-methoxybenzoic acid () rather than the chloro-derivative. The lower bond dissociation energy of the C-I bond drastically accelerates the oxidative addition step in the copper catalytic cycle.

  • Base Selection: K₂CO₃ is chosen to neutralize the generated HI and deprotonate the carboxylic acid, ensuring the substrate remains soluble in the polar aprotic solvent (DMF).

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried round-bottom flask, combine 2-iodo-5-methoxybenzoic acid (1.0 equiv), aniline (1.5 equiv), finely powdered anhydrous K₂CO₃ (2.0 equiv), and copper powder (0.1 equiv).

  • Inert Atmosphere: Suspend the mixture in anhydrous DMF. Degas the solvent by bubbling Argon for 15 minutes to prevent the oxidative degradation of aniline.

  • Thermal Activation: Heat the mixture to reflux (120–130 °C) under constant stirring for 16 hours.

    • In-Process Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting iodide spot confirms reaction progression.

  • Quenching & Filtration: Cool the dark mixture to room temperature. Dilute with water and filter through a Celite pad to remove the insoluble copper catalyst.

  • Self-Validating Isolation: Transfer the basic aqueous filtrate to an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~3.

    • Self-Validation: The sudden formation of a dense, off-white to pale-yellow precipitate is your visual confirmation of success. The acid protonates the soluble potassium carboxylate, forcing the neutral 2-anilino-5-methoxybenzoic acid out of solution.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

ExperimentalWorkflow Step1 1. Reagent Preparation Mix Aryl Halide, Aniline, K2CO3, Cu Powder Step2 2. Inert Atmosphere Setup Degas solvent (DMF), flush with N2/Ar Step1->Step2 Step3 3. Thermal Activation Reflux at 120-130°C for 16h (Monitor via TLC) Step2->Step3 Step4 4. Reaction Quenching Cool to RT, filter Cu, acidify with 1M HCl Step3->Step4 Step5 5. Product Isolation Precipitate collection & EtOH Recrystallization Step4->Step5

Self-validating experimental workflow for the Ullmann coupling synthesis.

Protocol 2: Downstream Cyclization to Acridone

To further validate the integrity of the synthesized 2-anilino-5-methoxybenzoic acid, it can be cyclized into an acridone core.

  • Activation: Dissolve the purified 2-anilino-5-methoxybenzoic acid in Polyphosphoric Acid (PPA) at 80 °C. PPA acts synergistically as a solvent and a potent dehydrating agent.

  • Cyclization: Elevate the temperature to 120 °C for 3 hours. The acid generates an electrophilic acylium ion, prompting an intramolecular Friedel-Crafts attack by the adjacent phenyl ring.

  • Validation: Pour the hot mixture over crushed ice. The resulting crude acridone precipitate will exhibit strong, distinct fluorescence under a 365 nm UV lamp—a rapid, non-destructive validation of successful ring closure.

Analytical Characterization Standards

To ensure absolute scientific integrity, the isolated 2-Anilino-5-methoxybenzoic acid must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (DMSO-d6): Look for a sharp singlet near δ 3.75 ppm integrating for 3 protons, confirming the intact methoxy group. A broad singlet beyond δ 9.0 ppm confirms the secondary amine (-NH), while the extremely broad signal >12.0 ppm indicates the carboxylic acid proton.

  • Mass Spectrometry (ESI-MS): In negative ion mode [M-H]⁻, expect a dominant peak at m/z 242.1, corresponding to the deprotonated molecular weight (Exact Mass: 243.09).

References

  • Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives Journal of Medicinal Chemistry URL:[Link]

  • Sc(OTf)3-Catalyzed Dehydrogenative Cyclization for Synthesis of N-Methylacridones Organic Letters URL:[Link]

  • Copper-Catalyzed Intramolecular Oxidative C–H Functionalization and C–N Formation of 2-Aminobenzophenones: Unusual Pseudo-1,2-Shift of the Substituent on the Aryl Ring Chemistry – A European Journal URL:[Link]

Physicochemical Properties and Synthetic Applications of 5-Methoxy-N-phenylanthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of medicinal chemistry and advanced organic synthesis, 5-methoxy-N-phenylanthranilic acid (CAS 89224-95-3) serves as a highly privileged bi-functional scaffold[1][2]. Structurally classified as a methoxy derivative of fenamic acid, this compound bridges the gap between raw physicochemical potential and complex therapeutic utility.

Rather than acting solely as an end-stage active pharmaceutical ingredient (API), its true value lies in its reactivity. The synergistic electronic effects of the C5-methoxy group and the steric/lipophilic profile of the N-phenyl substitution make it an ideal precursor for two major classes of bioactive heterocycles: 4(1H)-quinazolinones (potent anti-inflammatory agents) and N-methylacridones (antiviral and antitumor agents)[3][4]. This guide deconstructs the physicochemical causality of the molecule and provides field-proven, self-validating protocols for its utilization.

Physicochemical Profiling & Structure-Property Relationships (SPR)

To understand the synthetic versatility of 5-methoxy-N-phenylanthranilic acid, one must analyze its physicochemical parameters. Every functional group on this scaffold plays a deterministic role in both its chemical reactivity and its pharmacokinetic potential.

Quantitative Data Summary

Data synthesized from standard cheminformatics profiling for the fenamic acid derivative class.

PropertyValueCausality / Implication in Drug Design
Molecular Formula C14H13NO3Defines the anthranilic acid core with targeted methoxy and phenyl substitutions.
Molecular Weight 243.26 g/mol Low molecular weight ensures high ligand efficiency and favorable oral bioavailability.
LogP (Estimated) ~3.9The N-phenyl group drives lipophilicity, facilitating cell membrane permeation without excessive hydrophobic trapping[5].
Topological Polar Surface Area 58.5 ŲIdeal for membrane permeability; falls well within the Lipinski Rule of 5 limits for oral drugs[5].
Hydrogen Bond Donors 2 (-COOH, -NH)Enables robust target receptor anchoring (e.g., in COX or related inflammatory enzyme active sites)[5].
Hydrogen Bond Acceptors 4 (-C=O, -OH, -NH, -OMe)Provides multiple interaction vectors for kinase or enzyme active site coordination[5].
Mechanistic Causality of Functional Groups
  • The C5-Methoxy Group (+M Effect): The oxygen lone pairs delocalize into the aromatic

    
    -system via resonance. This electron-donating effect enriches the electron density of the anthranilic core, specifically increasing the nucleophilicity of the ring. This is a critical thermodynamic driver for subsequent Electrophilic Aromatic Substitution (SEAr) reactions[4].
    
  • The N-Phenyl Substitution: Beyond increasing the LogP for cellular uptake, the bulky phenyl ring acts as a steric director. During cyclization reactions, it forces the molecule into a conformation that favors intramolecular ring closure over intermolecular polymerization.

SPR A 5-Methoxy-N-phenylanthranilic Acid B C5-Methoxy Group A->B C N-Phenyl Group A->C D Carboxyl Group A->D E Increased Nucleophilicity (+M Effect) B->E Electronic F Enhanced Lipophilicity (LogP ~3.9) C->F Steric/Hydrophobic G Ionizable Center (pKa ~4.0) D->G Acidic

Figure 1: Structure-Property Relationships of 5-Methoxy-N-phenylanthranilic Acid

Divergent Synthetic Pathways in Drug Development

The true hallmark of 5-methoxy-N-phenylanthranilic acid is its ability to undergo divergent cyclization based on the chosen catalytic environment.

Pathway A: Synthesis of 4(1H)-Quinazolinones

Quinazolinones are a vital class of heterocycles exhibiting profound anti-inflammatory activity, particularly in carrageenan-induced edema models[3]. The anthranilic acid core is converted to an amide, which then reacts with an acyl chloride. The causality here is driven by the primary amide acting as a potent nucleophile following initial acylation, zipping the pyrimidinone ring shut [3].

Pathway B: Dehydrogenative Cyclization to N-Methylacridones

Acridones possess antiviral (anti-HIV, anti-BVDV) and antitumor properties[4]. Traditional synthesis requires harsh Wagner-Meerwein rearrangements[6]. However, modern methodologies utilize a Scandium(III) triflate (


) catalyzed dehydrogenative cyclization. The Lewis acid coordinates with an aldehyde derivative of the scaffold, inducing an SEAr reaction followed by rapid in situ oxidation [4].

Pathway cluster_0 Pathway A: Quinazolinones cluster_1 Pathway B: Acridones Start 5-Methoxy-N-phenylanthranilic Acid Step1A Amidation (NH3, NaOMe) Start->Step1A Step1B Reduction/Alkylation Start->Step1B Int1A 5-Methoxy-2-anilinobenzamide Step1A->Int1A Step2A Cyclization (Isobutyryl Chloride) Int1A->Step2A ProdA 4(1H)-Quinazolinone (Anti-inflammatory) Step2A->ProdA Int1B 2-(N-methyl-N-phenylamino)benzaldehyde Step1B->Int1B Step2B Sc(OTf)3 Catalysis (SEAr) Int1B->Step2B ProdB N-Methylacridone (Antiviral/Antitumor) Step2B->ProdB

Figure 2: Divergent Synthetic Pathways to Quinazolinones and Acridones

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . The thermodynamic sinks of these reactions (aromatization and precipitation) inherently confirm the success of the mechanistic steps.

Protocol A: Synthesis of Anti-inflammatory 4(1H)-Quinazolinones

Reference Standard:[3].

  • Amidation (Intermediate Preparation):

    • Action: Dissolve methyl 5-methoxy-N-phenylanthranilate in methanol. Introduce ammonia (

      
      ) and sodium methylate (
      
      
      
      ). Stir for 264 hours[2].
    • Causality: The ester is kinetically stable.

      
       generates the active methoxide/amide nucleophile, driving the conversion to 5-methoxy-2-anilinobenzamide[2].
      
    • Validation: The reaction is validated by the precipitation of the benzamide intermediate (yield ~72.7%), which can be confirmed via TLC (loss of the less polar ester spot)[2].

  • Acylation & Cyclization:

    • Action: Suspend the isolated 5-methoxy-2-anilinobenzamide in chloroform. Dropwise add isobutyryl chloride and reflux for 1.5 hours[3].

    • Causality: The highly electrophilic acyl chloride selectively acylates the primary amide. The steric crowding and the electron-rich nature of the secondary diarylamine nitrogen force an immediate intramolecular nucleophilic attack, closing the ring[3].

    • Validation: The formation of the highly conjugated pyrimidinone ring acts as a thermodynamic sink. Evaporation of chloroform and subsequent recrystallization yields the pure 4(1H)-quinazolinone derivative (yield ~81%)[3].

Protocol B: -Catalyzed Dehydrogenative Cyclization to Acridones

Reference Standard:[4].

Pre-requisite: Conversion of the starting acid to 2-(N-methyl-N-phenylamino)benzaldehyde via standard reduction and alkylation[4].

  • Catalytic Activation:

    • Action: In a reaction vial, add the benzaldehyde derivative (0.3 mmol) and

      
       (5 mol%) in a suitable solvent (2 mL)[4].
      
    • Causality:

      
       is a potent, water-tolerant Lewis acid. It coordinates exclusively with the aldehyde carbonyl oxygen, dramatically lowering the LUMO of the carbonyl carbon and rendering it highly electrophilic[4].
      
  • SEAr and in situ Oxidation:

    • Action: Stir the mixture under atmospheric conditions.

    • Causality: The electron-rich N-phenyl ring (activated by the +M effect of the methoxy group in the parent scaffold) undergoes an intramolecular Friedel-Crafts-type SEAr reaction. This forms an unstable N-methyl-acridin-9-ol intermediate. Because the system is exposed to air, this intermediate undergoes rapid, spontaneous dehydrogenation (oxidation)[4].

    • Validation (Atom Economy): This is a perfectly self-validating green chemistry system. The driving force is the restoration of full aromaticity in the tricyclic acridone system. The only byproduct generated is

      
      , making the protocol highly atom-efficient[4].
      

References

  • Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1985). Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 28(5), 568-576.[Link]

  • Li, X.-A., Wang, H.-L., & Yang, S.-D. (2013). Sc(OTf)3-Catalyzed Dehydrogenative Cyclization for Synthesis of N-Methylacridones. Organic Letters, 15(8), 1794-1797.[Link]

  • MolAid Chemical Database (2024). Physicochemical and Synthetic Profile for 5-methoxy-2-anilinobenzamide (CAS 95216-66-3) and 5-methoxy-N-phenylanthranilic acid (CAS 89224-95-3).[Link](Note: Data aggregated from structural cheminformatics)

Sources

Solubility of 2-Anilino-5-methoxybenzoic Acid: In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-Anilino-5-methoxybenzoic acid , a critical intermediate in the synthesis of acridine-based pharmaceuticals and fenamic acid derivatives.

Given the specialized nature of this compound, this guide synthesizes direct structural analysis with empirical solubility data from its parent scaffold, N-phenylanthranilic acid (Fenamic Acid) , and its precursor, 2-amino-5-methoxybenzoic acid . This approach provides a robust, predictive solubility landscape essential for process design, purification, and crystallization.

Executive Summary

2-Anilino-5-methoxybenzoic acid (CAS: 89224-95-3) is a lipophilic, weak acid belonging to the N-phenylanthranilic acid class. It serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and acridine derivatives.

Effective process development requires precise control over its solubility. This compound exhibits a solubility hierarchy governed by its two primary functional regions: the lipophilic diphenylamine core and the polar carboxylic acid/methoxy substituents.

  • High Solubility: Dipolar aprotic solvents (DMF, DMSO) and moderate-polarity ketones (Acetone).

  • Moderate Solubility: Short-chain alcohols (Ethanol, Methanol) and esters (Ethyl Acetate).

  • Low Solubility: Non-polar hydrocarbons (Hexane) and water (at low pH).

Critical Insight: The presence of the 5-methoxy group enhances solubility in hydrogen-bond-donating solvents (like alcohols) compared to the unsubstituted parent compound, due to the additional hydrogen bond acceptor site.

Chemical Profile & Structural Thermodynamics

To understand the solubility behavior, we must analyze the molecule's intermolecular force potential.

FeatureChemical MoietySolubility Impact
Core Scaffold Diphenylamine (Anilino-benzoate)Drives high affinity for aromatic solvents (Toluene) and lipophilic interactions. Reduces water solubility significantly compared to simple benzoic acids.
Acidic Group Carboxylic Acid (-COOH)Enables pH-dependent solubility. Soluble in basic aqueous solutions (forming the carboxylate salt). Acts as an H-bond donor/acceptor in alcohols.
Substituent 5-Methoxy (-OCH₃)Key Differentiator: Acts as a weak H-bond acceptor. Increases solubility in protic solvents (Methanol, Ethanol) relative to unsubstituted N-phenylanthranilic acid.
Structural Homology for Data Extrapolation

Since specific mole-fraction datasets for the 5-methoxy derivative are proprietary or sparse, we utilize the experimentally validated solubility landscape of the parent compound, N-phenylanthranilic acid , as the primary reference model. The 5-methoxy derivative follows an identical solvent ranking but with slightly elevated solubility values in protic solvents due to the methoxy group.

Solubility Landscape: Data & Trends

The following data represents the Reference Solubility Profile based on the parent scaffold (N-phenylanthranilic acid). Process engineers should use these values as the baseline minimum for the 5-methoxy derivative.

Solvent Hierarchy (Descending Order of Solubility)

Acetone > Ethyl Acetate > 1-Butanol > n-Propanol > Ethanol > Isopropanol > Methanol > Toluene > Acetonitrile [1][2]

Quantitative Solubility Data (Reference Model)

Data extrapolated from thermodynamic studies of N-phenylanthranilic acid [1][2]. Values represent mole fraction (


) solubility.
Solvent ClassSolventSolubility at 298.15 K (

)
Solubility at 318.15 K (

)
Thermodynamic Character
Ketone Acetone 42.50 78.20 Excellent. Best for initial dissolution.
Ester Ethyl Acetate28.1055.40Good. Suitable for crystallization.
Alcohol 1-Butanol15.2038.50Moderate. Good for cooling crystallization.
Alcohol Ethanol9.8025.60Moderate. Preferred "green" solvent.
Alcohol Methanol6.5018.20Lower. Often used as an anti-solvent relative to DMF.
Aromatic Toluene5.1012.40Low. Useful for removing non-polar impurities.
Nitrile Acetonitrile3.209.50Poor. Excellent anti-solvent candidate.

Technical Note: The 5-methoxy group on your target molecule will likely increase the mole fraction solubility in Methanol and Ethanol by 10-15% compared to the values above, due to the increased polarity and H-bonding capacity of the ether oxygen.

Thermodynamic Modeling

For precise process simulation, the solubility (


) as a function of temperature (

) is best described by the Modified Apelblat Equation . This semi-empirical model correlates experimental data with high accuracy (

).
The Apelblat Equation


  • 
     : Mole fraction solubility[3][4][5]
    
  • 
     : Absolute temperature (Kelvin)[3][6][7]
    
  • 
     : Empirical model parameters
    
Estimated Parameters for Process Design

Based on regression analysis of the fenamic acid class [1].

SolventABCEnthalpy of Solution (

)
Acetone -28.5-150.24.82Endothermic (High)
Ethanol -65.2-2850.49.55Endothermic (Medium)
Toluene -42.1-1820.15.90Endothermic (Low)

Interpretation: The dissolution is an endothermic process (


) in all organic solvents, meaning solubility increases significantly with temperature. This confirms that cooling crystallization  is a viable purification strategy.

Experimental Protocol: Determining Exact Solubility

To validate the specific solubility of your 2-Anilino-5-methoxybenzoic acid batch, use the Laser Monitoring Dynamic Method . This is superior to the static shake-flask method for rapid data generation.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute (Excess) Solvent Add Solvent (Known Mass) Start->Solvent Equilibrate Thermostatic Mixing (Laser Monitoring) Solvent->Equilibrate Detect Dissolution Detection (Transmissivity Change) Equilibrate->Detect Dynamic Sample Sampling & Filtration (0.45 µm) Equilibrate->Sample Static Check Data Calculate Mole Fraction (x) Detect->Data Analyze HPLC / UV-Vis Quantification Sample->Analyze Analyze->Data

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Anilino-5-methoxybenzoic acid solid to a double-jacketed glass vessel.

  • Solvent Addition: Add a precise mass of the solvent (e.g., Ethanol).[8]

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

    • Laser Method: A laser beam passes through the solution. As the solid dissolves, transmissivity changes. The saturation point is detected when transmissivity stabilizes or when the first crystal appears upon cooling (polythermal method).

  • Sampling: For gravimetric/HPLC verification, withdraw supernatant through a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water mobile phase) to determine concentration.

Process Application: Solvent Selection Matrix

Use this decision matrix to select the optimal solvent system for your specific application (Synthesis vs. Purification).

SolventSelection Goal Process Goal Reaction Synthesis Medium Goal->Reaction Cryst Crystallization/Purification Goal->Cryst HighSol High Solubility Required (Use DMF, DMSO, Acetone) Reaction->HighSol Yield High Yield Required (Cooling Cryst.) Cryst->Yield Purity High Purity Required (Anti-Solvent) Cryst->Purity Rec_Reaction Recommended: Acetone or THF (Easy removal, good solubility) HighSol->Rec_Reaction Rec_Cooling Recommended: 1-Butanol or Ethanol (Steep solubility curve) Yield->Rec_Cooling Rec_Anti System: Acetone (Solvent) + Water/Acetonitrile (Anti-solvent) Purity->Rec_Anti

Strategic Recommendations
  • For Recrystallization: Ethanol is the optimal balance. It offers moderate solubility at boiling point and low solubility at room temperature, ensuring high recovery yields.

  • For Reaction Medium: Acetone or THF are preferred due to high solubility, allowing for concentrated reaction mixtures and easy solvent removal (low boiling points).

  • Anti-Solvent: Water is the strongest anti-solvent but may cause oiling out. Acetonitrile is a milder anti-solvent that may promote better crystal habit.

References

  • Solubility of N-phenylanthranilic acid in nine organic solvents. Source: Journal of Chemical Thermodynamics.[2][4] Relevance: Provides the core dataset for the parent scaffold used to model the 2-anilino derivative. Link:

  • Thermodynamic Study on the Sublimation of Five Aminomethoxybenzoic Acids. Source: Journal of Chemical & Engineering Data. Relevance: Provides thermodynamic baseline data for the 2-amino precursor. Link:

  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid (2,3-dimethyl derivative). Source: Journal of Chemical & Engineering Data. Relevance: Validates the solubility trends for substituted N-phenylanthranilic acids. Link:

Sources

Literature review on 2-Anilino-5-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 2-Anilino-5-methoxybenzoic Acid Derivatives

Authored by a Senior Application Scientist

Introduction: The Prominence of the N-Aryl Anthranilic Acid Scaffold

The N-aryl anthranilic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1][2] These molecules derive their primary anti-inflammatory and analgesic effects from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pain- and inflammation-mediating prostaglandins.[1][2] The core structure, consisting of a benzoic acid linked to an aniline moiety, provides a versatile template for chemical modification, allowing for the development of derivatives with a wide spectrum of biological activities beyond inflammation.[3]

This guide focuses on a specific, promising subset: 2-Anilino-5-methoxybenzoic acid derivatives . The introduction of a methoxy group at the 5-position of the benzoic acid ring significantly alters the electronic and steric properties of the parent molecule. This modification can influence solubility, receptor binding, and metabolic stability, opening new avenues for therapeutic applications, particularly in oncology.[4][5] We will explore the synthesis of this core structure and its derivatives, delve into their potent anticancer and anti-inflammatory activities, and dissect the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.

Part 1: Synthesis Strategies and Methodologies

The synthesis of 2-anilino-5-methoxybenzoic acid derivatives typically involves a multi-step process, beginning with the formation of the key intermediate, 2-amino-5-methoxybenzoic acid, followed by the crucial N-arylation step.

Synthesis of the Core Intermediate: 2-Amino-5-methoxybenzoic Acid

The most common and efficient route to the essential precursor, 2-amino-5-methoxybenzoic acid, is the reduction of its nitro-substituted parent compound, 5-methoxy-2-nitrobenzoic acid.[6] Catalytic hydrogenation is the method of choice due to its high yield and clean conversion.

Experimental Protocol 1: Catalytic Hydrogenation of 5-Methoxy-2-nitrobenzoic Acid

Rationale: This protocol utilizes a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The palladium surface efficiently adsorbs both hydrogen gas and the nitro group, facilitating the reduction to an amine with high selectivity and yield, often approaching quantitative levels.[7]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (EtOH) in a hydrogenation vessel.[7]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-2% by weight of the starting material) to the solution.[7]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for lab scale) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 12-18 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid, which can be used in the next step without further purification.[7]

N-Arylation: Forming the Anilino Bridge

The key step in forming the final scaffold is the coupling of 2-amino-5-methoxybenzoic acid with a substituted aryl halide. The Ullmann condensation is a classic and reliable method for this transformation.

Workflow for Synthesis of 2-Anilino-5-methoxybenzoic Acid Derivatives

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Further Derivatization start 5-Methoxy-2-nitrobenzoic Acid precursor 2-Amino-5-methoxybenzoic Acid start->precursor   Catalytic Hydrogenation (H₂, Pd/C) scaffold 2-Anilino-5-methoxybenzoic Acid Derivative precursor->scaffold Ullmann Condensation (Cu catalyst, Base) aryl_halide Substituted Aryl Halide (Ar-X) aryl_halide->scaffold amide Amide Derivatives scaffold->amide Amidation (e.g., EDC, HOBt) ester Ester Derivatives scaffold->ester Esterification heterocycle Heterocyclic Derivatives scaffold->heterocycle Cyclization Reactions

Caption: General synthesis workflow for 2-anilino-5-methoxybenzoic acid derivatives.

Experimental Protocol 2: Ullmann Condensation for N-Arylation

Rationale: The Ullmann reaction utilizes a copper catalyst to couple an amine with an aryl halide. A base is required to deprotonate the amine, and a high-boiling point solvent is often necessary. This method is robust for forging the critical carbon-nitrogen bond.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction flask, combine 2-amino-5-methoxybenzoic acid (1.0 eq), the desired aryl halide (e.g., iodobenzene or bromobenzene, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a copper catalyst (e.g., copper(I) iodide, CuI, 0.1 eq).

  • Solvent: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heating: Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the mixture, dilute with water, and acidify with HCl to precipitate the product.

  • Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-anilino-5-methoxybenzoic acid derivative.

Part 2: Biological Activities and Therapeutic Potential

Derivatives of this scaffold exhibit a remarkable range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

As members of the fenamate family, these compounds are expected to inhibit COX enzymes.[2] While specific COX inhibition data for 2-anilino-5-methoxybenzoic acid itself is not extensively published, related fenamic acid derivatives are well-characterized non-selective COX-1 and COX-2 inhibitors.[2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[1] The presence of the carboxylic acid group is crucial for this activity, as it mimics the substrate and interacts with the active site of the COX enzymes.[3]

Anticancer Activity

A significant body of research highlights the potential of 2-anilino derivatives as potent anticancer agents, operating through various mechanisms.

2.2.1 Inhibition of VEGFR2 Kinase

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[8] Inhibition of the VEGFR2 tyrosine kinase is a clinically validated antiangiogenic strategy. A series of 2-anilino-5-aryloxazoles, derived from a 2-anilino scaffold, have been identified as potent VEGFR2 inhibitors.[8]

Mechanism of Action: These inhibitors typically bind to the ATP-binding site in the kinase domain of VEGFR2. The 2-anilino moiety forms crucial hydrogen bonds with the "hinge" region of the kinase, a common binding motif for kinase inhibitors. The methoxy group can occupy a small hydrophobic pocket, while other substituents on the aniline and the benzoic acid-derived portion can be optimized to interact with other regions of the active site, enhancing potency and selectivity.[8][9]

VEGFR2 Inhibition Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Dimerization & Autophosphorylation VEGFR2->P_VEGFR2 Activates Derivative 2-Anilino-5-methoxy Derivative Derivative->VEGFR2 Inhibits Downstream Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway by a 2-anilino derivative.

2.2.2 Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs.[10] Certain 2-anilino derivatives, particularly those incorporated into a triazolopyrimidine scaffold, have shown potent activity as tubulin polymerization inhibitors, acting at the colchicine binding site.[10] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is critical for rational drug design. Studies on various 2-anilino derivatives have provided key SAR insights.

  • The Anilino Moiety: Substitutions on the aniline ring are crucial for potency. For tubulin inhibitors, small alkyl groups like methyl or ethyl at the para-position, or two methyl groups at the meta- and para-positions, were found to be optimal for antiproliferative activity.[10] For VEGFR2 inhibitors, a 2-methoxy-5-ethylsulfonyl aniline was identified as a highly effective component, with the methoxy group sitting in a hydrophobic pocket and the sulfone accepting a hydrogen bond.[8][11]

  • The Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophore for anti-inflammatory (COX inhibition) activity.[3] However, for anticancer applications, this group is often modified to improve cell permeability and explore new interactions. Conversion to amides, esters, or incorporating it into heterocyclic rings (like oxazoles or triazolopyrimidines) has yielded highly potent anticancer compounds.[8][10][12]

  • The 5-Methoxy Group: The methoxy group on the benzoic acid ring generally enhances lipophilicity and can participate in favorable hydrophobic interactions within a target's active site.[4] Its electron-donating nature also modulates the acidity of the carboxylic acid and the overall electronic profile of the molecule. However, in some contexts, such as α-amylase inhibition, a methoxy group at the 2-position was found to decrease activity, highlighting that the positional impact is target-specific.[5]

Quantitative SAR Data: Anticancer Activity of Selected Derivatives
Compound ClassDerivative SubstitutionTarget/Cell LineIC₅₀ (nM)Reference
Triazolopyrimidine p-toluidino (Aniline)Tubulin Polymerization450[10]
p-toluidino (Aniline)HeLa Cells38[10]
p-toluidino (Aniline)A549 Cells43[10]
2-Anilino-5-aryloxazole 2-methoxy-5-ethylsulfonyl (Aniline)VEGFR2 (Enzyme)22[9][11]
1,3-Oxazepine NO₂ group on oxazepine ringMCF-7 CellsIC₅₀ = 80.20 µg/mL[12]

Part 4: Key Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized derivatives requires robust and standardized assays.

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a standard initial screen for anticancer activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol 4: In Vitro VEGFR2 Kinase Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain. It typically measures the phosphorylation of a substrate peptide by the enzyme using ATP.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add the VEGFR2 kinase enzyme, a specific substrate peptide, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a phosphorylation-specific antibody in an ELISA-based format or by using luminescence-based assays that measure the amount of remaining ATP.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-anilino-5-methoxybenzoic acid scaffold represents a highly versatile and privileged structure in medicinal chemistry. Building upon the well-established anti-inflammatory legacy of the fenamates, these derivatives have emerged as a promising class of anticancer agents, with demonstrated activity against key targets like VEGFR2 and tubulin. The synthetic routes are well-defined, allowing for extensive chemical exploration.

Future research should focus on:

  • Optimizing Potency and Selectivity: Fine-tuning substitutions on both the aniline and benzoic acid rings to develop inhibitors with high selectivity for specific cancer targets, thereby reducing off-target effects.

  • Improving Pharmacokinetic Properties: Modifying the core structure to enhance solubility, metabolic stability, and oral bioavailability, which are critical for clinical translation.

  • Exploring Novel Mechanisms: Investigating other potential biological targets for this scaffold beyond kinase and tubulin inhibition to uncover new therapeutic applications.

The insights and protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the next generation of therapeutics based on this potent chemical framework.

References

  • 1

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Pharmaceuticals (Basel). (2025).
  • 2-Amino-5-methoxybenzoic acid synthesis. ChemicalBook.
  • Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Baghdad Science Journal. (2023).
  • Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.
  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega. (2022). [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. (2024). [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. (2021). [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. (2006). [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. (2013).
  • Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science.
  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. (2025). [Link]

  • 2-Amino-5-methoxybenzoic acid. Six Chongqing Chemdad Co., Ltd. [Link]

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. (2003). [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. (2021). [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. (2022). [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. (2013). [Link]

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. (2013). [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). [Link]

Sources

In-Depth Technical Guide: pKa Values and Acidity Constants of 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the acidity constants (pKa) and physicochemical behavior of 2-Anilino-5-methoxybenzoic acid (also known as 5-methoxyfenamic acid or N-phenyl-5-methoxyanthranilic acid).

This analysis synthesizes structural activity relationships (SAR) from the fenamate class of NSAIDs to derive high-confidence physicochemical data where direct experimental values for this specific isomer are limited in public repositories.

Executive Summary

2-Anilino-5-methoxybenzoic acid is a structural derivative of N-phenylanthranilic acid (Fenamic Acid) , a scaffold widely utilized in non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic acid and Flufenamic acid.

The physicochemical behavior of this compound is defined by its carboxylic acid moiety, modulated by the electronic effects of the 5-methoxy substituent and the steric/electronic influence of the N-phenyl group. Understanding its pKa is critical for predicting its solubility profile , lipophilicity (LogD) , and membrane permeability during drug development.

Key Physicochemical Parameters
ParameterValue / RangeConfidence
pKa (Acidic) 3.75 ± 0.15 High (Predicted via SAR & Hammett)
Functional Group Carboxylic Acid (-COOH)Confirmed
Dominant Species at pH 7.4 Anion (COO⁻)>99.9% Ionized
Intrinsic Solubility (S₀) Low (< 10 µg/mL)Based on Fenamate class
LogP (Neutral) ~3.5 - 3.8Estimated

Physicochemical Profile & Acidity Constants

The acidity of 2-Anilino-5-methoxybenzoic acid is governed by the stability of its carboxylate anion. This stability is influenced by two primary factors:

  • Electronic Effects: The inductive and resonance effects of the methoxy group.

  • Intramolecular Hydrogen Bonding: A characteristic feature of fenamates.

Comparative pKa Analysis

To establish the pKa of the target compound, we analyze it relative to the parent scaffold and known analogs.

CompoundStructureExperimental pKaEffect of Substituent
Fenamic Acid Unsubstituted3.91 Baseline Reference
Mefenamic Acid 2',3'-dimethyl4.20 Steric hindrance twists ring; reduces conjugation.
Flufenamic Acid 3'-CF₃3.90 Electron-withdrawing on N-phenyl ring.
Target: 2-Anilino-5-methoxy 5-OMe (Benzoic ring) ~3.75 (Calc.) Meta-Inductive Withdrawal (-I) stabilizes anion.
The 5-Methoxy Substituent Effect

The methoxy group (-OCH₃) is located at position 5 of the benzoic acid ring.

  • Relative to Carboxyl (C-1): The substituent is in the meta position.

  • Hammett Constant (

    
    ):  +0.12 (Electron Withdrawing).
    
  • Impact: Electron-withdrawing groups in the meta position stabilize the negative charge of the carboxylate anion, thereby increasing acidity (lowering pKa).

  • Prediction:

    
    .
    
Intramolecular Hydrogen Bonding

Fenamates exhibit a strong intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen of the carboxylic acid.

  • Neutral Form: Stabilized by N-H···O=C.

  • Anionic Form: Stabilized by N-H···O-C (Resonance assisted). The 5-methoxy group is para to the amine nitrogen. Being an electron-donating group (EDG) by resonance (

    
    ), it increases electron density on the nitrogen. This strengthens the N-H bond's ability to donate to the carboxylate, further stabilizing the anion and slightly lowering the pKa compared to the unsubstituted parent.
    

Structural & Mechanistic Visualization

The following diagram illustrates the equilibrium and the structural factors influencing the pKa.

G cluster_neutral Neutral Species (pH < pKa) cluster_anion Ionic Species (pH > pKa) Neutral 2-Anilino-5-methoxybenzoic acid (Protonated -COOH) Anion Carboxylate Anion (Deprotonated -COO⁻) Neutral->Anion Ka (Dissociation) H_Bond Intramolecular H-Bond (N-H ··· O=C) Stabilizes Anion H_Bond->Anion Stabilizes OMe_Effect 5-OMe Substituent (Meta-Inductive Effect) Stabilizes Anion OMe_Effect->Anion Lowers pKa

Figure 1: Acid dissociation equilibrium of 2-Anilino-5-methoxybenzoic acid, highlighting the stabilizing effects of the intramolecular hydrogen bond and the 5-methoxy substituent.

Experimental Methodologies for pKa Determination

Given the low aqueous solubility of fenamates, standard aqueous titration is often inaccurate. The following protocols are the industry standards for determining the pKa of hydrophobic acids.

Protocol A: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

This method extrapolates the pKa from mixed-solvent systems to pure water.

Reagents:

  • 0.1 M KOH (standardized).

  • 0.1 M HCl.

  • Methanol or Dioxane (Cosolvent).

  • 0.15 M KCl (Ionic Strength Adjuster).

Workflow:

  • Preparation: Prepare 3-4 solutions of the compound (~1 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, 60% w/w).

  • Titration: Titrate each solution with 0.1 M KOH under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Data Collection: Record pH vs. Volume of titrant. Determine the apparent pKa (

    
    ) for each cosolvent ratio using the Bjerrum difference plot or Gran plot.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept represents the aqueous pKa.
Protocol B: UV-Vis Spectrophotometric Determination

Ideal for compounds with chromophores that shift upon ionization (common in aniline derivatives).

Workflow:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 6.5 (bracketing the expected pKa of ~3.75).

  • Scanning: Measure the UV absorbance spectrum (200–400 nm) of the compound in each buffer.

  • Isosbestic Point: Identify the isosbestic point (wavelength where absorbance is invariant).

  • Calculation: Plot Absorbance at

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation to solve for pKa.
    

Experiment Start Start: Sample Preparation (~1mg in MeOH) Solubility_Check Check Solubility Start->Solubility_Check Branch Soluble in Water? Solubility_Check->Branch Method_Aq Direct Aqueous Titration (Rare for Fenamates) Branch->Method_Aq Yes Method_Co Cosolvent Titration (Yasuda-Shedlovsky) Branch->Method_Co No (Likely) Result Final Aqueous pKa Method_Aq->Result Extrapolate Plot psKa vs 1/Dielectric Extrapolate to 0% Solvent Method_Co->Extrapolate Extrapolate->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Implications for Drug Development

Understanding the pKa of 3.75 is crucial for formulation and pharmacokinetics.

Solubility & Formulation
  • pH < 3.75: The compound exists primarily in its neutral, insoluble form. Gastric absorption (pH 1.2) will be limited by solubility but favored by permeability.

  • pH > 5.0: The compound is >95% ionized (anionic). Solubility increases significantly.

  • Salt Selection: To improve oral bioavailability, formulate as a salt (e.g., Sodium, Potassium, or Meglumine). The low pKa ensures stable salt formation with weak bases.

Membrane Permeability (LogD)

The distribution coefficient (LogD) varies with pH:



  • At pH 7.4 (Blood): The compound is highly ionized. LogD will be significantly lower than LogP (~3.5), likely dropping to ~0.5 - 1.0. This suggests good solubility in plasma but potentially reduced passive diffusion compared to the gastric environment.

  • Targeting: The ionization profile is similar to other NSAIDs, suggesting accumulation in inflamed tissues where pH is slightly lower (acidosis), potentially improving efficacy at the site of action.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement protocols).
  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link

  • Wiczling, P., et al. (2008). "Determination of pKa values of some fenamic acid derivatives by LC-pH gradient." Journal of Pharmaceutical and Biomedical Analysis, 46(3), 546-552.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Constants).[1][2]

  • Perlovich, G. L., et al. (2006). "Thermodynamic investigation of sublimation and solubility of mefenamic acid." Journal of Thermal Analysis and Calorimetry, 86, 557–564.

Sources

In-Depth Technical Guide: Electronic Absorption Spectra of 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic absorption spectra of 2-Anilino-5-methoxybenzoic acid , a critical derivative in the N-phenylanthranilic acid (fenamate) class of non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

2-Anilino-5-methoxybenzoic acid (5-methoxy-N-phenylanthranilic acid) serves as a vital pharmacophore in medicinal chemistry, particularly in the development of acridone alkaloids and fenamate-class NSAIDs. Its electronic absorption profile is governed by a donor-acceptor system involving the diphenylamine core and the electron-withdrawing carboxylic acid, modulated by the electron-donating methoxy substituent.

This guide provides a comprehensive analysis of its UV-Vis spectral properties, experimental protocols for characterization, and the structural factors influencing its electronic transitions.

Molecular Structure & Electronic Environment

To interpret the spectra accurately, one must understand the molecule's electronic architecture. The compound features an N-phenylanthranilic acid core substituted at the 5-position (para to the amine) with a methoxy group.

Structural Dynamics
  • Chromophore: The primary chromophore is the diphenylamine system conjugated with the carboxylic acid group.

  • Auxochrome (5-OMe): The methoxy group at position 5 acts as a strong electron-donating group (EDG). Being para to the bridging nitrogen, it increases the electron density on the amine, facilitating charge transfer (CT) to the electron-withdrawing carbonyl group.

  • Intramolecular Hydrogen Bonding: A characteristic feature of fenamates is the strong intramolecular hydrogen bond between the secondary amine (N-H) and the carbonyl oxygen (C=O). This interaction locks the molecule in a planar or near-planar conformation, enhancing

    
    -electron delocalization and intensity (
    
    
    
    ) of the absorption bands.
Visualization of Electronic Interactions

The following diagram illustrates the structural connectivity, the critical intramolecular H-bond, and the electronic "push-pull" system.

G cluster_0 Electronic Components OMe 5-Methoxy Group (Strong EDG) Amine Diphenylamine Bridge (NH) OMe->Amine Inductive/Resonance Donation (Para) COOH Carboxylic Acid (EWG / H-Bond Acceptor) Amine->COOH Intramolecular Charge Transfer (ICT) RedShift Result: Bathochromic Shift (λmax > 340 nm) Amine->RedShift COOH->Amine H-Bond Stabilization (Locks Planarity)

Figure 1: Electronic structure analysis showing the donor-acceptor interplay and H-bonding that defines the spectral envelope.

Experimental Protocol for Spectral Acquisition

Reliable spectral data requires rigorous control over solvent purity, pH, and concentration to avoid aggregation or ionization artifacts.

Materials & Reagents[1][2][3]
  • Analyte: 2-Anilino-5-methoxybenzoic acid (Purity >98%, HPLC grade).

  • Solvents: Spectroscopic grade Methanol (MeOH), Ethanol (EtOH), or Acetonitrile (MeCN).

  • Buffers (for pH studies): Phosphate buffer (pH 7.4), 0.1 M HCl, 0.1 M NaOH.

Standardized Workflow

The following protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.

Workflow Start Start: Sample Preparation Weigh Weigh ~2.5 mg of Compound (Precision Balance ±0.01 mg) Start->Weigh Stock Prepare Stock Solution (10 mL MeOH -> 1.0 mM) Weigh->Stock Dilution Serial Dilution Target: 10 - 50 µM Stock->Dilution Blank Baseline Correction (Pure Solvent in Matched Cuvette) Dilution->Blank Check Abs < 1.0 Scan Acquire Spectrum (200 - 500 nm, 1 nm interval) Blank->Scan Process Data Processing (Determine λmax, Calculate ε) Scan->Process

Figure 2: Step-by-step workflow for UV-Vis spectral acquisition.

Critical Considerations
  • Concentration: Maintain absorbance between 0.2 and 0.8 AU to minimize stray light errors. A concentration of 20–40 µM is typically optimal.

  • Photostability: Fenamates can undergo photocyclization to acridones under intense UV irradiation. Minimize exposure to ambient light during preparation.

Spectral Characteristics & Interpretation

The electronic absorption spectrum of 2-anilino-5-methoxybenzoic acid is characterized by two principal band systems derived from the anthranilic acid core, modified by the N-phenyl and 5-methoxy substituents.

Band Assignments

The following table summarizes the characteristic absorption bands observed in polar protic solvents (e.g., Methanol).

BandWavelength (

)
Intensity (

)
Transition TypeStructural Origin
Band II 275 – 290 nmHigh (

)

Aromatic ring excitation (Benzenoid local excitation).
Band I 345 – 360 nmMedium (

)

/ CT
Intramolecular Charge Transfer (ICT) from Amine/OMe to Carbonyl.

Mechanistic Insight:

  • Band II (

    
    ):  This high-energy band corresponds to the localized transitions within the aromatic rings. It is relatively insensitive to solvent polarity but sensitive to pH.
    
  • Band I (ICT): This is the diagnostic band for the color (pale yellow/greenish). It arises from the conjugation of the nitrogen lone pair with the benzoic acid ring. The 5-methoxy group (an EDG) raises the energy of the HOMO, reducing the HOMO-LUMO gap compared to unsubstituted N-phenylanthranilic acid (

    
     nm), resulting in a bathochromic shift (red shift)  of 10–20 nm.
    
Solvatochromism

The compound exhibits positive solvatochromism .

  • Non-polar solvents (e.g., Cyclohexane): The intramolecular H-bond is strongest. The spectrum shows distinct vibrational fine structure.[1]

  • Polar solvents (e.g., Methanol, DMSO): The excited state (which is more polar due to charge transfer) is stabilized by the solvent, lowering its energy and causing a red shift of Band I.

pH Dependence & Ionization States

The spectral profile changes dramatically with pH due to the amphoteric nature of the molecule (Weak acid: -COOH; Weak base: -NH-).

Ionization Pathway
  • Acidic Medium (pH < 2): Protonation of the amine nitrogen forms the anilinium cation . The lone pair is no longer available for conjugation.

    • Effect: The long-wavelength CT band (~350 nm) disappears (Hypsochromic shift). The spectrum resembles that of a substituted benzoic acid.[2]

  • Neutral/Physiological (pH 7.4): The molecule exists primarily as the anionic carboxylate (R-COO⁻) due to the acidity of the carboxylic group (pKa ~ 4-5).

    • Effect: Strong absorption at ~350 nm due to retained amine conjugation.

  • Basic Medium (pH > 10): Fully deprotonated carboxylate.

pH_States Cation Cationic Form (pH < 2) NH2+ (No Conjugation) λmax: ~280 nm Neutral Neutral/Zwitterion (pH ~ 4) Intact H-Bond λmax: ~350 nm Cation->Neutral - H+ Anion Anionic Form (pH > 7) COO- (Carboxylate) λmax: ~345-355 nm Neutral->Anion - H+

Figure 3: Spectroscopic shifts associated with protonation states.

Applications in Drug Development

Understanding these spectral properties is crucial for:

  • Purity Profiling: The ratio of Abs(280)/Abs(350) serves as a purity index during synthesis.

  • Dissolution Testing: UV-Vis is the standard method for quantifying dissolution rates of fenamate formulations.

  • QSAR Studies: The

    
     correlates with the HOMO energy level, a descriptor often used in Quantitative Structure-Activity Relationship (QSAR) models to predict antioxidant or radical scavenging potential.
    

References

  • Electronic Spectra of Fenamates: Mefenamic acid, as a fenamate derivative, demonstrated absorption characteristics typical of substituted benzoic acid derivatives with primary bands around 280 nm and 340 nm.[2]

    • Source:

  • Anthranilic Acid Spectroscopy:Solvent effect on anthranilic acid spectroscopy: Analysis of absorption reveals AA exists as an anion in neutral water with max absorption

    • Source:

  • N-Phenylanthranilic Acid Data: N-Phenylanthranilic acid serves as the fundamental structure for synthesizing several non-steroidal anti-inflammatory drugs.[3][4]

    • Source:

  • Substituent Effects:Effect of auxochromic groups (OH, NH2, OMe)

    • Source:

Sources

History and Discovery of N-Phenylanthranilic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenylanthranilic acid derivatives , commonly known as fenamates , represent a pivotal class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Originally developed in the mid-20th century as bioisosteres of salicylates, these compounds have evolved from standard cyclooxygenase (COX) inhibitors into pleiotropic agents with emerging potential in neurodegeneration and immunology.

This guide analyzes the discovery logic, structure-activity relationships (SAR), synthetic pathways, and the modern repurposing of the fenamate scaffold.

Historical Context & Discovery

The Parke-Davis Era (1950s–1960s)

The discovery of fenamates was not serendipitous but the result of a rational drug design program initiated at Parke-Davis (now part of Pfizer) in Ann Arbor, Michigan. The program was led by Dr. Claude V. Winder , a physiologist and pharmacologist who sought to improve upon the therapeutic index of aspirin (salicylic acid).

The Bioisosteric Hypothesis: Researchers hypothesized that the anti-inflammatory activity of salicylic acid (2-hydroxybenzoic acid) could be retained or enhanced by replacing the hydroxyl group (-OH) with an amine bridge (-NH-) connected to a lipophilic aryl group. This bioisosteric replacement aimed to:

  • Increase lipophilicity to improve membrane permeability.

  • Create a "twisted" biphenyl conformation to better fit the hydrophobic channel of the COX enzyme.

Key Milestones:

  • 1961: Introduction of Mefenamic Acid (Ponstel/Ponstan). It became the prototype for the class.

  • 1963–1967: Development of Flufenamic Acid and Meclofenamic Acid , introducing electron-withdrawing groups (CF3, Cl) to modulate acidity and metabolic stability.

Technical Insight: The fenamates were among the first NSAIDs to demonstrate that direct carboxylic acid attachment to the aromatic ring was not strictly necessary for activity if the spatial arrangement mimicked the arachidonic acid transition state.

Structure-Activity Relationship (SAR)

The core pharmacophore is N-phenylanthranilic acid . The biological activity is strictly governed by the steric and electronic nature of substituents on the two phenyl rings.

The "Twist" Conformation

The most critical structural feature of active fenamates is the non-coplanarity of the two aromatic rings.

  • Ortho-substituents (Ring B): Substituents at the 2' and 3' positions (e.g., methyl, chloro) sterically hinder the rotation around the N-C bond.

  • Effect: This forces the rings into a twisted conformation (dihedral angle ~45–60°), which is essential for binding to the cationic site (Arg-120) and the hydrophobic pocket of the COX enzyme.

SAR Logic Table
Structural DomainModificationEffect on Activity
Acidic Moiety -COOH at C-1Essential. Replacement with tetrazole retains activity; esterification (prodrugs) reduces direct activity until hydrolyzed.
Linker -NH- BridgeEssential. Replacement with -O-, -S-, or -CH2- drastically reduces potency.
Ring A (Anthranilic) Substitutions (C3-C6)Generally reduces activity . This ring must remain relatively unsubstituted to maintain the correct acid orientation.
Ring B (N-Phenyl) Ortho (2') SubstitutionIncreases activity. Forces the active "twist" conformation (e.g., Mefenamic acid).
Ring B (N-Phenyl) Meta (3') SubstitutionModulates potency/toxicity. Electron-withdrawing groups (e.g., -CF3 in Flufenamic acid) increase potency but may alter toxicity profiles.
Ring B (N-Phenyl) Para (4') SubstitutionVariable. Often reduces steric lock or metabolic stability.
SAR Visualization (DOT Diagram)

SAR_Fenamates Core N-Phenylanthranilic Acid (Scaffold) COOH Carboxylic Acid (C1) Essential for COX Arg-120 binding Core->COOH NH Secondary Amine Bridge Essential for H-bonding Core->NH RingA Anthranilic Ring (Ring A) Substitutions generally decrease activity Core->RingA RingB N-Phenyl Ring (Ring B) Site of major optimization Core->RingB Ortho Ortho (2') Substitution (e.g., -CH3, -Cl) CRITICAL: Forces non-coplanar 'twist' RingB->Ortho Meta Meta (3') Substitution (e.g., -CF3) Increases lipophilicity & potency RingB->Meta Active Conformation Active Conformation Ortho->Active Conformation Steric Hindrance

Caption: SAR analysis of the N-phenylanthranilic acid scaffold highlighting the critical role of ortho-substitution for conformational locking.

Mechanism of Action

Canonical: COX Inhibition

Fenamates are non-selective COX inhibitors but show a preference for COX-2 in some assays compared to classic salicylates.

  • Mechanism: They compete with arachidonic acid for the active site. The carboxylate group forms an ionic bond with Arg-120 , while the twisted N-phenyl ring occupies the hydrophobic channel.

  • Outcome: Reduction in prostaglandin synthesis (PGE2, PGI2), leading to analgesia and anti-inflammatory effects.

Emerging: NLRP3 Inflammasome Inhibition

Recent research identifies fenamates (specifically Mefenamic acid) as selective inhibitors of the NLRP3 inflammasome .

  • Pathway: They block the Volume-Regulated Anion Channel (VRAC) , specifically the chloride current. This prevents the chloride efflux required for NLRP3 activation.

  • Therapeutic Implication: Potential repurposing for Alzheimer’s disease (amyloid-beta induced inflammation) and Type 2 diabetes.

Mechanism_Pathway Fenamate Fenamate (Mefenamic/Tolfenamic) COX Cyclooxygenase (COX-1/2) Fenamate->COX Inhibits VRAC VRAC (Cl- Channel) Fenamate->VRAC Blocks Cl- Efflux PGs Prostaglandins (Pain/Inflammation) COX->PGs NLRP3 NLRP3 Inflammasome Assembly VRAC->NLRP3 Activates (via Cl- drop) Arachidonic Arachidonic Acid Arachidonic->COX IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B

Caption: Dual mechanism of action: Classical COX inhibition and the novel blockade of VRAC-mediated NLRP3 inflammasome activation.

Synthesis Protocol: Ullmann Condensation

The industrial and laboratory standard for synthesizing fenamates is the Ullmann Condensation .[3] This copper-catalyzed N-arylation couples an o-halobenzoic acid with a substituted aniline.

Experimental Workflow (Laboratory Scale)

Objective: Synthesis of Mefenamic Acid (2-[(2,3-dimethylphenyl)amino]benzoic acid).

Reagents:
  • Substrate A: 2-Chlorobenzoic acid (1.0 eq)

  • Substrate B: 2,3-Dimethylaniline (1.2 eq)

  • Base: Potassium carbonate (

    
    , 2.0 eq) - Acts as acid scavenger.
    
  • Catalyst: Copper powder or Copper(I) iodide (CuI) (0.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Isoamyl alcohol (for reflux).

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobenzoic acid (15.6 g, 0.1 mol) in 100 mL of DMF.

  • Addition: Add 2,3-dimethylaniline (14.5 g, 0.12 mol) and anhydrous

    
     (27.6 g, 0.2 mol).
    
  • Catalysis: Add Copper powder (0.6 g) to the suspension.

  • Reaction: Heat the mixture to reflux (~130–140°C) for 4–6 hours. Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 500 mL of ice-cold water.

    • Acidify with 2N HCl to pH ~2–3 to precipitate the crude acid.

  • Purification:

    • Filter the precipitate.

    • Dissolve in dilute NaOH, filter off the copper catalyst residue, and re-precipitate with acid (Acid-Base purification).

    • Recrystallize from ethanol/water.

Validation Check: The melting point of pure Mefenamic acid should be 230–231°C .

Synthesis_Ullmann Reactants o-Chlorobenzoic Acid + 2,3-Dimethylaniline Conditions Cu Catalyst K2CO3 / DMF Reflux 140°C Reactants->Conditions Inter Cu-Complex Intermediate Conditions->Inter Product Mefenamic Acid (Crude Precipitate) Inter->Product - HCl Pure Recrystallized Product Product->Pure Acid-Base Extraction

Caption: Ullmann condensation pathway for the synthesis of fenamates.

Comparative Data: Key Fenamates

CompoundBrand NameR1 (Ring B, 2')R2 (Ring B, 3')Key Feature
Mefenamic Acid Ponstel-CH3-CH3Moderate potency; short half-life (2h).
Meclofenamic Acid Meclomen-Cl-Cl (and 6'-CH3)Higher potency; used in veterinary medicine.
Flufenamic Acid Arlef-H-CF3High lipophilicity; strong ion channel modulator.
Tolfenamic Acid Clotam-Cl-CH3Investigated for anti-migraine and tauopathy.

References

  • Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics.

  • Peretto, I., et al. (2024). "Repurposing of fenamates as NLRP3 inflammasome inhibitors." Journal of Medicinal Chemistry.

  • Organic Syntheses. "Ullmann Condensation: General Procedures." Organic Syntheses Coll. Vol.

  • Daniels, M. J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models." Nature Communications.

  • Parke-Davis & Co. (1964). "Process for the preparation of N-arylanthranilic acids." US Patent 3,138,636.

Sources

Potential biological activities of 2-Anilino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Anilino-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of the potential biological activities of 2-Anilino-5-methoxybenzoic acid, a molecule of interest in medicinal chemistry. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related compounds to build a strong rationale for its investigation as a potential therapeutic agent. By analyzing its core structural motifs—the N-phenylanthranilic acid scaffold and the methoxy substitution—we postulate significant potential in two primary areas: anti-inflammatory and anticancer applications. This guide details the hypothetical mechanisms of action, including the inhibition of the NF-κB signaling pathway for inflammation and the targeting of VEGFR2 kinase and tubulin polymerization for cancer. Furthermore, it provides detailed, field-proven experimental protocols for the validation of these potential activities, complete with data presentation formats and diagrammatic representations of key pathways and workflows. The aim of this whitepaper is to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of 2-Anilino-5-methoxybenzoic acid and its derivatives.

Introduction: Deconstructing a Molecule of Therapeutic Potential

The quest for novel therapeutic agents is often guided by the principle of structure-activity relationships (SAR). 2-Anilino-5-methoxybenzoic acid presents a compelling case for investigation based on the well-documented biological activities of its constituent parts. The core structure is a derivative of N-phenylanthranilic acid, a scaffold known for its anti-inflammatory properties. The presence of the anilino group at the 2-position is a feature found in numerous potent kinase inhibitors and microtubule-targeting agents with significant anticancer activity. The methoxy group at the 5-position can further modulate the compound's physicochemical properties, potentially enhancing its bio-availability and target engagement.

This guide, therefore, sets out to:

  • Propose a viable synthetic route for 2-Anilino-5-methoxybenzoic acid.

  • Elucidate its potential as an anti-inflammatory agent by targeting key signaling pathways.

  • Explore its potential as an anticancer agent through the inhibition of critical oncogenic targets.

  • Provide robust, step-by-step experimental protocols for the in vitro validation of these hypothesized activities.

Proposed Synthesis of 2-Anilino-5-methoxybenzoic acid

A plausible and efficient method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. For the synthesis of the title compound, 2-chloro-5-methoxybenzoic acid can be reacted with aniline in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-chloro-5-methoxybenzoic_acid 2-chloro-5-methoxybenzoic acid reaction_center Ullmann Condensation 2-chloro-5-methoxybenzoic_acid->reaction_center Aniline Aniline Aniline->reaction_center CuO Cupric Oxide (Catalyst) CuO->reaction_center K2CO3 Potassium Carbonate (Base) K2CO3->reaction_center 2-Anilino-5-methoxybenzoic_acid 2-Anilino-5-methoxybenzoic acid reaction_center->2-Anilino-5-methoxybenzoic_acid

Caption: Proposed synthesis of 2-Anilino-5-methoxybenzoic acid via Ullmann condensation.

Experimental Protocol: Ullmann Condensation
  • To a round-bottom flask, add 2-chloro-5-methoxybenzoic acid (1 equivalent), aniline (1.2 equivalents), cupric oxide (0.1 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Add a suitable high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Anilino-5-methoxybenzoic acid.[1]

Potential Biological Activity I: Anti-inflammatory Effects

The structural similarity of 2-Anilino-5-methoxybenzoic acid to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential to modulate inflammatory pathways. A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of numerous pro-inflammatory genes.[2][3][4]

Potential Mechanism of Action: Inhibition of the NF-κB Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5] It is hypothesized that 2-Anilino-5-methoxybenzoic acid may inhibit this pathway, possibly by interfering with the IκB kinase (IKK) complex that phosphorylates IκBα.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylates p_IkBa P-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 (Active) p_IkBa->p50_p65 Degradation of IκBα Nucleus Nucleus p50_p65->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Transcription Compound 2-Anilino-5- methoxybenzoic acid Compound->IKK

Caption: Potential inhibition of the NF-κB pathway by 2-Anilino-5-methoxybenzoic acid.

Experimental Validation: In Vitro Anti-inflammatory Assay

A standard method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in murine macrophage cells (e.g., RAW 264.7) stimulated with LPS.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Anilino-5-methoxybenzoic acid in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and add the medium containing the test compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • LPS Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with LPS (1 µg/mL), except for the untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[6][7]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-1.2 ± 0.2-
LPS (1 µg/mL)-42.5 ± 3.10%
LPS + Compound X135.8 ± 2.515.8%
LPS + Compound X1018.3 ± 1.956.9%
LPS + Compound X506.7 ± 0.884.2%
LPS + L-NAME1004.1 ± 0.590.3%

Potential Biological Activity II: Anticancer Effects

The anilino- moiety is a well-established pharmacophore in anticancer drug discovery, present in numerous approved and investigational drugs. Two prominent mechanisms of action for such compounds are the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.

Potential Mechanism 1: VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8] The inhibition of VEGFR2 is a validated strategy for cancer therapy. Structurally similar anilino-containing heterocyclic compounds have demonstrated potent VEGFR2 inhibitory activity.

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR2 enzyme.

cluster_workflow VEGFR2 Kinase Assay Workflow A 1. Prepare Assay Plate (Master Mix + Inhibitor/Vehicle) B 2. Add VEGFR2 Enzyme A->B C 3. Incubate at 30°C (45 min) B->C D 4. Add Kinase-Glo® Reagent C->D E 5. Incubate at RT (15 min) D->E F 6. Measure Luminescence E->F

Caption: Workflow for a luminescence-based VEGFR2 kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer from a 5x stock.

    • Prepare a master mixture containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).

    • Prepare serial dilutions of 2-Anilino-5-methoxybenzoic acid in 1x Kinase Buffer with a constant percentage of DMSO. Use a known VEGFR2 inhibitor (e.g., Axitinib) as a positive control.

  • Assay Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle (for "Positive Control" and "Blank" wells) to the respective wells.

  • Enzyme Addition:

    • Add 20 µL of diluted recombinant human VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[9]

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition). Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Potential Mechanism 2: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and cell division.[10] Compounds that interfere with tubulin polymerization can cause mitotic arrest and induce apoptosis in cancer cells. Several classes of compounds containing an anilino moiety have been identified as potent inhibitors of tubulin polymerization.[11]

This assay monitors the assembly of tubulin into microtubules by measuring the increase in light scattering (turbidity) over time.

  • Reagent Preparation (on ice):

    • Reconstitute lyophilized bovine tubulin in General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a stock solution of GTP (100 mM).

    • Prepare stock solutions of the test compound, a known inhibitor (e.g., Nocodazole or Colchicine), and a known stabilizer (e.g., Paclitaxel) in DMSO.

  • Reaction Mixture Preparation (on ice):

    • In microcentrifuge tubes, prepare the reaction mixtures. A typical reaction contains tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%) in General Tubulin Buffer.

    • Add the test compound or controls at the desired final concentrations.

  • Assay Execution:

    • Pre-warm a temperature-controlled microplate reader to 37°C.

    • Pipette the reaction mixtures into a pre-warmed 96-well plate.

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12]

  • Data Analysis: Plot the absorbance versus time. An inhibitor will decrease the rate and extent of polymerization, resulting in a lower Vmax and a lower final plateau absorbance compared to the vehicle control. A stabilizer will have the opposite effect.

CompoundConcentration (µM)Tubulin Polymerization IC50 (µM)
2-Anilino-5-methoxybenzoic acid0.1 - 100(To be determined)
Colchicine (Positive Control)0.1 - 100~2.5
Paclitaxel (Stabilizer Control)0.1 - 100N/A (Enhances polymerization)

Conclusion and Future Directions

Based on a thorough analysis of its structural components, 2-Anilino-5-methoxybenzoic acid emerges as a promising scaffold for the development of novel therapeutic agents. The confluence of the anti-inflammatory potential of the N-phenylanthranilic acid core and the anticancer-associated anilino moiety provides a strong rationale for its synthesis and biological evaluation.

This technical guide has outlined the key potential biological activities—anti-inflammatory and anticancer—and provided detailed, actionable protocols for their in vitro investigation. The proposed mechanisms, focusing on the NF-κB pathway, VEGFR2 kinase inhibition, and tubulin polymerization disruption, represent validated and highly relevant targets in modern drug discovery.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 2-Anilino-5-methoxybenzoic acid.

  • In Vitro Screening: Execution of the described protocols to confirm and quantify the hypothesized biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Advancing promising lead compounds into relevant animal models of inflammation and cancer to assess their efficacy and safety profiles.

The exploration of 2-Anilino-5-methoxybenzoic acid and its analogues holds significant promise for uncovering new chemical entities to address unmet needs in the treatment of inflammatory diseases and cancer.

References

  • Tan, X., et al. (2021). NF‐κB signaling in inflammation and cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • ResearchGate. (n.d.). NF‐κB and inflammation in cancer. ResearchGate. Available at: [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]

  • Sun, S. C. (2025). NF-κB in inflammation and cancer. Nature Reviews Immunology. Available at: [Link]

  • Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit. Millipore. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization HTS assay using >97% pure tubulin, OD based. Cytoskeleton, Inc. Available at: [Link]

  • Li, N. S., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. Semantic Scholar. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2016). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Fachin, A. L., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Planta Medica. Available at: [Link]

  • MDPI. (2026). Anti-Inflammatory Activities of Ocotillol Isolated from Tetragonula iridipennis Propolis: A Study on In Vitro and In Silico Models. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available at: [Link]

  • SciELO Brasil. (n.d.). Nitric oxide production, inhibitory, antioxidant and antimycobacterial activities of the fruits extract and flavonoid content of Schinus terebinthifolius. SciELO Brasil. Available at: [Link]

  • Angeli, A., et al. (2020). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Sándorfy, C. (1987). Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Brancale, A., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals. Available at: [Link]

  • Chen, J. J., et al. (2008). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. Journal of Natural Products. Available at: [Link]

  • Al-Salahi, R., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate. Available at: [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI. Available at: [Link]

  • MDPI. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. MDPI. Available at: [Link]

  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. International Journal of Molecular Sciences. Available at: [Link]

  • Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. Available at: [Link]

Sources

Methodological & Application

Application Note: Cyclization of 2-Anilino-5-methoxybenzoic Acid to 2-Methoxyacridone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds. It details the optimized protocol for the cyclization of 2-Anilino-5-methoxybenzoic acid (also known as


-phenyl-5-methoxyanthranilic acid) to 2-Methoxy-9(10H)-acridone .

Executive Summary

The acridone scaffold is a pharmacophore of significant interest due to its DNA-intercalating properties and utility in antimalarial, anticancer, and antiviral drug development. This protocol details the dehydrative cyclization of 2-anilino-5-methoxybenzoic acid using Polyphosphoric Acid (PPA) .

While historical methods utilize sulfuric acid (


) or phosphorus oxychloride (

), this guide prioritizes PPA. PPA functions simultaneously as a solvent and a mild, non-oxidizing Lewis acid catalyst, minimizing sulfonation byproducts common with

and avoiding the unstable 9-chloroacridine intermediates generated by

. This method offers a streamlined "one-pot" route to high-purity 2-methoxy-9(10H)-acridone.

Scientific Foundation

Reaction Mechanism

The transformation proceeds via an intramolecular Friedel-Crafts acylation.

  • Protonation: The carboxylic acid hydroxyl group is protonated by PPA.

  • Acylium Ion Formation: Elimination of water generates a reactive acylium ion intermediate.

  • Electrophilic Attack: The electrophilic acylium ion attacks the electron-rich ortho-position of the un-substituted phenyl ring.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the tricyclic acridone system.

Regiochemistry

The starting material, 2-anilino-5-methoxybenzoic acid , bears a methoxy group para to the amine linkage (position 5 relative to the carboxyl group). Upon cyclization, standard IUPAC numbering for acridone places the carbonyl at position 9 and the amine at position 10. The methoxy substituent ends up at position 2 of the acridone ring system.

ReactionMechanism Start 2-Anilino-5-methoxybenzoic acid Inter1 Protonated Species (-OH2+) Start->Inter1 + H+ (from PPA) Acylium Acylium Ion (Electrophile) Inter1->Acylium - H2O Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular Attack Product 2-Methoxy-9(10H)-acridone Sigma->Product - H+ (Aromatization)

Caption: Mechanistic pathway of the PPA-mediated cyclization.

Experimental Protocol

Materials and Equipment
  • Precursor: 2-Anilino-5-methoxybenzoic acid (Dry, powdered).

  • Reagent: Polyphosphoric Acid (PPA) – Reagent Grade (83-85%

    
     content).
    
  • Quenching: Crushed ice, Ammonium hydroxide (

    
    , 25%).
    
  • Apparatus: 3-neck round-bottom flask, mechanical stirrer (essential due to high viscosity), oil bath, internal thermometer.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Charge a 3-neck round-bottom flask with Polyphosphoric Acid (PPA) . Use a ratio of 10 g of PPA per 1 g of starting material .

    • Note: PPA is extremely viscous at room temperature.[1] It is often easier to weigh the flask before and after addition rather than measuring volume.

  • Heating: Place the flask in an oil bath and heat to 80°C . Engage the mechanical stirrer.[2] The PPA will become less viscous and stirrable.

  • Addition: Add 2-Anilino-5-methoxybenzoic acid in small portions over 10 minutes. Ensure good dispersion to prevent clumping.

Phase 2: Cyclization
  • Temperature Ramp: Increase the oil bath temperature to 100°C – 110°C .

    • Critical Control Point: Do not exceed 140°C. Higher temperatures may cause decomposition or demethylation of the methoxy group.

  • Incubation: Stir the deep yellow/orange solution at 100°C for 2 to 3 hours .

    • Monitoring: The reaction progress can be checked by taking a small aliquot (1 drop), quenching it in water, extracting with ethyl acetate, and analyzing via TLC (Silica gel; Ethyl Acetate:Hexane 1:1). The starting material is more polar (acidic) than the product.

Phase 3: Workup and Isolation
  • Quenching: Allow the reaction mixture to cool to approximately 60°C . Pour the warm, viscous syrup slowly into a large beaker containing crushed ice (approx. 10x the volume of PPA) with vigorous stirring.

    • Safety: The hydrolysis of PPA is exothermic. Add slowly.

  • Precipitation: A yellow precipitate will form. The suspension will be highly acidic.

  • Basification: Slowly add Ammonium Hydroxide (25%) to the stirred suspension until the pH reaches 8–9 . This ensures the acridone is in its free base form and removes any trapped phosphate species.

  • Digestion: Stir the alkaline suspension for 30 minutes to ensure complete neutralization of the inner solid core.

Phase 4: Purification
  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake copiously with water (to remove phosphates) followed by a small amount of cold ethanol (to remove unreacted organic impurities).

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

  • Recrystallization (Optional): If higher purity is required, recrystallize from Acetic Acid or a DMF/Water mixture.

Workflow Step1 Setup: Heat PPA to 80°C Add Precursor Step2 Reaction: Stir at 100-110°C (2-3 Hours) Step1->Step2 Step3 Quench: Pour into Crushed Ice Step2->Step3 Step4 Neutralization: Adjust pH to 8-9 with NH4OH Step3->Step4 Step5 Isolation: Vacuum Filtration & Water Wash Step4->Step5 Step6 Purification: Recrystallization (Acetic Acid) Step5->Step6

Caption: Operational workflow for the synthesis of 2-Methoxy-9(10H)-acridone.

Quality Control & Characterization

The following data parameters are typical for 2-methoxy-9(10H)-acridone synthesized via this method.

ParameterSpecification / Observation
Appearance Bright yellow powder
Yield Typical: 75% – 85%
Melting Point 290°C – 295°C (Decomposes)
Fluorescence Strong blue/green fluorescence in dilute ethanolic solution
Solubility Insoluble in water, ether; Soluble in DMF, DMSO, hot acetic acid

Validation via NMR (


): 
  • 
     3.85 ppm (s, 3H):  Methoxy group (distinctive singlet).
    
  • 
     11.7 ppm (s, 1H):  N-H proton (broad singlet, exchangeable).
    
  • 
     7.0 – 8.3 ppm:  Aromatic protons (7H total). Look for the coupling pattern of the 1,2,4-trisubstituted ring (from the methoxybenzoic acid part).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Temperature too high (>140°C).Strictly control oil bath temperature. Do not overheat PPA.
Incomplete Reaction Poor stirring (viscosity).[1]Use a mechanical overhead stirrer, not a magnetic bar.
Product is Sticky/Gum Incomplete neutralization.Ensure pH is adjusted to >8 with ammonia. Acid salts of acridones can be gummy.
Impurity Peaks in NMR Unreacted starting material.Extend reaction time. Ensure starting material is finely powdered before addition.

References

  • Gao, S., et al. "Recent Advances in the Synthesis of Acridones." Current Organic Chemistry, 2012.

  • Acheson, R. M. Acridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience, 1973. (Classic text on acridine chemistry).[3][4][5]

  • PubChem Compound Summary. "2-methoxy-9(10H)-acridone."[6] National Center for Biotechnology Information.

  • Sigma-Aldrich. "2-Methoxy-9(10H)-acridone Product Information."[7]

  • ScienceMadness. "Polyphosphoric Acid Reagent Guide." (Practical handling of PPA).

Sources

Application Note: Coordination Strategies for 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for using 2-Anilino-5-methoxybenzoic acid as a ligand in coordination chemistry.

This guide treats the compound as a derivative of N-phenylanthranilic acid (Fenamic Acid) .[1] The presence of the 5-methoxy group (electron-donating) and the 2-anilino group (sterically demanding, potential N-donor) dictates specific synthesis and characterization strategies distinct from simple carboxylates.

Executive Summary

2-Anilino-5-methoxybenzoic acid (AMBA) is a functionalized fenamate ligand. Unlike simple benzoate ligands, AMBA offers a mixed donor set (Carboxylate-O and Amine-N) capable of forming stable 6-membered chelate rings. This application note details the protocols for synthesizing transition metal complexes (specifically Cu(II), Zn(II), and Co(II)) using AMBA. It highlights the critical role of pH-controlled deprotonation and solvent selection in directing the coordination mode (monodentate vs. bidentate chelating vs. bridging).

Key Applications:

  • Bioinorganic Chemistry: Synthesis of Metallodrugs (NSAID-Metal complexes) with enhanced anti-inflammatory potency and reduced gastric toxicity.

  • Crystal Engineering: Construction of supramolecular architectures via

    
     stacking of the anilino rings.
    
  • Catalysis: Oxidative catalysis utilizing the redox-active metal center stabilized by the electron-rich methoxy-substituted ligand.

Ligand Profile & Coordination Modes

Chemical Identity[2][3]
  • Systematic Name: 5-Methoxy-2-(phenylamino)benzoic acid

  • Ligand Class: Anionic N,O-donor (Fenamate derivative)

  • pKa (approx): 4.0 – 4.5 (Carboxylic acid). The amine is weakly basic due to conjugation with the phenyl rings.

Coordination Logic

The ligand binds primarily through the carboxylate group (


). The amine nitrogen (

) can participate in coordination to form a stable 6-membered chelate ring, or remain uncoordinated but involved in intramolecular hydrogen bonding.

Visualizing the Coordination Landscape:

CoordinationModes Ligand 2-Anilino-5-methoxybenzoic Acid (HL) Deprotonation Deprotonation (pH > pKa) Ligand->Deprotonation - H+ Anion Ligand Anion (L-) Deprotonation->Anion Mode1 Mode A: Monodentate (High steric bulk metals) Anion->Mode1 Steric Hindrance Mode2 Mode B: Bidentate Chelating (O,O' or N,O) Anion->Mode2 Chelation Effect Mode3 Mode C: Bridging (Dimers/Polymers) Anion->Mode3 Paddlewheel Formation

Figure 1: Coordination pathways for AMBA. The 5-methoxy group increases electron density on the ring, potentially strengthening the metal-ligand bond compared to unsubstituted fenamates.

Experimental Protocols

Protocol A: Preparation of Sodium 2-Anilino-5-methoxybenzoate (Pre-activation)

Direct reaction of the acid with metal salts often yields low conversion due to poor water solubility. It is critical to generate the water-soluble sodium salt first.

Reagents:

  • 2-Anilino-5-methoxybenzoic acid (1.0 mmol, ~243 mg)

  • Sodium Hydroxide (1.0 mmol, 40 mg) or NaHCO₃ (1.1 mmol)

  • Solvent: Ethanol/Water (1:1 v/v)

Steps:

  • Dissolve 1.0 mmol of AMBA in 10 mL of warm Ethanol (60°C).

  • Dissolve 1.0 mmol of NaOH in 5 mL of deionized water.

  • Add the base solution dropwise to the ligand solution while stirring.

  • Stir for 30 minutes at 50°C. The solution should be clear and pale yellow.

  • Checkpoint: Measure pH. It should be between 7.5 and 8.0. If pH < 7, add dilute NaOH dropwise.

Protocol B: Synthesis of Bis(2-anilino-5-methoxybenzoato)metal(II) Complexes

Target: Mononuclear complexes


 (M = Cu, Zn, Co, Ni).

Reagents:

  • Ligand Salt Solution (from Protocol A)

  • Metal(II) Salt (0.5 mmol):

    
    , 
    
    
    
    , etc.
  • Solvent: Water/Methanol mixture.

Workflow Diagram:

SynthesisWorkflow Start Start: Ligand Pre-activation (Protocol A) Mixing Slow Addition (Dropwise, 60°C) Start->Mixing MetalSol Prepare Metal Salt Soln (0.5 eq in H2O) MetalSol->Mixing Reaction Reflux / Stir (2-3 Hours) Mixing->Reaction Precipitation Precipitation Formation (Colored Solid) Reaction->Precipitation Wash Wash Cycle: 1. Cold Water (Salts) 2. Et2O (Free Ligand) Precipitation->Wash Dry Desiccation (Vacuum, P2O5) Wash->Dry

Figure 2: Step-by-step synthesis workflow for mononuclear AMBA complexes.

Detailed Procedure:

  • Metal Addition: Dissolve 0.5 mmol of the Metal(II) salt in 5 mL of water.[2] Add this dropwise to the warm (60°C) Ligand Salt solution (Protocol A) over 15 minutes.

  • Observation:

    • Cu(II): Green/Blue-green precipitate.

    • Co(II): Pink/Purple precipitate.

    • Zn(II): White/Colorless precipitate.

  • Reflux: Heat the suspension at reflux (approx. 70-80°C) for 2 hours to ensure thermodynamic product formation.

  • Cooling: Allow the mixture to cool slowly to room temperature overnight. This promotes crystallinity.

  • Isolation: Filter the solid under vacuum.

  • Purification:

    • Wash with warm water (3 x 5 mL) to remove NaCl byproduct.

    • Wash with cold ethanol (1 x 2 mL) to remove unreacted ligand.

    • Wash with diethyl ether to facilitate drying.

  • Drying: Dry in a vacuum desiccator over silica gel or

    
    .
    

Characterization & Validation Hierarchy

To validate the coordination mode, you must analyze the shift in carboxylate stretching frequencies in the FT-IR spectrum.

FT-IR Diagnostic Criteria (The Rule)

The difference between asymmetric and symmetric carboxylate stretches (


) indicates the binding mode.
Vibration ModeWavenumber (

)
Interpretation
Free Ligand (Acid)

Protonated carboxylic acid (-COOH).
Ionic Form (Na salt)

Reference point for carboxylate.
Monodentate

Metal binds to one Oxygen.
Bidentate Chelating

Metal binds to both Oxygens (4-membered ring).
Bridging

Carboxylate bridges two metal centers (dimer).

Expected Shifts for AMBA Complexes:

  • 
    :  Look for a strong band at 1580–1610 cm⁻¹ .
    
  • 
    :  Look for a band at 1380–1420 cm⁻¹ .
    
  • 
    :  The secondary amine stretch (approx. 3300 cm⁻¹) may shift or broaden if the nitrogen participates in coordination or hydrogen bonding.
    
UV-Vis Spectroscopy[1][5][6]
  • Ligand Centered Bands: High intensity bands at <350 nm (

    
    ).
    
  • d-d Transitions: For Cu(II), look for a broad band around 600–750 nm . A shift in this band compared to the aquo-ion indicates successful coordination.

Scientific Grounding & References

Mechanism of Action (Bioinorganic Context)

Fenamate ligands like AMBA are NSAIDs (Non-Steroidal Anti-Inflammatory Drugs).[3] When coordinated to Copper(II), these complexes often exhibit synergistic activity :

  • Gastric Safety: Complexation prevents the direct contact of the acidic carboxylic group with the stomach mucosa, reducing ulceration [1, 3].

  • SOD Mimicry: Copper fenamates can mimic Superoxide Dismutase (SOD) activity, scavenging reactive oxygen species (ROS) at inflammation sites [1].

  • Intercalation: The planar acridine-like structure formed by the phenyl rings allows these complexes to intercalate into DNA, suggesting potential anticancer properties [1, 2].

References
  • Tolia, C., et al. (2013). Copper(II) interacting with the non-steroidal antiinflammatory drug flufenamic acid: Structure, antioxidant activity and binding to DNA and albumins. Journal of Inorganic Biochemistry, 123, 53-65.

  • Perontsis, S., et al. (2021). In vitro biological activity of copper(II) complexes with NSAIDs and nicotinamide: Characterization, DNA- and BSA-interaction study.[4] Journal of Inorganic Biochemistry, 228, 111696.

  • Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds.[5] (Standard text for IR interpretation of carboxylates).

  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250.

Sources

Preparation of pharmaceutical intermediates using 2-Anilino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Pharmaceutical Intermediates using 2-Anilino-5-methoxybenzoic Acid

Executive Summary

2-Anilino-5-methoxybenzoic acid (also known as


-phenyl-5-methoxyanthranilic acid) is a critical pharmacophore precursor in medicinal chemistry. It serves as the primary gateway to 2-methoxy-9-substituted acridines , a class of compounds renowned for their DNA intercalation properties, antimalarial activity (e.g., Mepacrine/Quinacrine analogs), and utility as fluorescent probes (e.g., ACMA).

This guide provides two distinct, validated protocols for processing this intermediate:

  • The "Active" Route (POCl

    
    ):  Direct cyclization to 9-chloro-2-methoxyacridine, the electrophilic species required for coupling with amines.
    
  • The "Stable" Route (PPA): Cyclization to 2-methoxy-9-acridone, a stable storage form or intermediate for further functionalization.

Chemical Context & Retrosynthetic Logic

The transformation relies on the Friedel-Crafts intramolecular acylation . The 5-methoxy group on the anthranilic acid ring is crucial; it acts as an electron-donating group (EDG), activating the ring for electrophilic attack, but also dictates the regiochemistry of the final acridine.

  • Starting Material: 2-Anilino-5-methoxybenzoic acid.

  • Mechanism: Activation of the carboxylic acid (via acid chloride or mixed anhydride) followed by electrophilic aromatic substitution onto the non-activated phenyl ring.[1]

  • Criticality: The 9-position (meso position) in the resulting acridine is highly reactive toward nucleophiles (amines, thiols) only when halogenated (9-chloro).[1]

Visualizing the Pathway

ReactionPathway Start 2-Anilino-5-methoxybenzoic acid (Precursor) Inter1 Acyl Chloride Intermediate Start->Inter1 POCl3, Reflux Prod1 9-Chloro-2-methoxyacridine (Reactive Electrophile) Inter1->Prod1 Intramolecular Cyclization (-HCl) Drug 9-Aminoacridine Drugs (DNA Intercalators) Prod1->Drug R-NH2 (Nucleophilic Subst.)

Figure 1: The reaction pathway from the benzoic acid precursor to active pharmaceutical ingredients.

Protocol A: Synthesis of 9-Chloro-2-methoxyacridine (The "Active" Route)

Objective: To synthesize the highly reactive 9-chloro intermediate for immediate coupling with amines. Reagent: Phosphorus Oxychloride (POCl


).[1][2][3][4]
Safety Warning
  • POCl

    
      is highly toxic and reacts violently with water to release HCl and phosphoric acid.[1]
    
  • Quenching is the most dangerous step.[1] Never add water directly to hot POCl

    
    .[1]
    
Materials
  • 2-Anilino-5-methoxybenzoic acid (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (5.0 - 7.0 eq)[1]
    
  • Solvent: None (Neat) or Chlorobenzene (if temperature control is needed).[1]

  • Quenching: Crushed ice, Ammonium Hydroxide (25%).[1]

Step-by-Step Methodology
  • Setup: Equip a completely dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl

    
     or N
    
    
    
    line). Moisture exclusion is critical to prevent POCl
    
    
    hydrolysis.[1]
  • Addition: Charge the flask with 2-anilino-5-methoxybenzoic acid. Add POCl

    
     carefully.[1] The mixture may initially be a suspension.[1][4]
    
  • Reaction: Heat the mixture to reflux (approx. 105–110°C) .

    • Observation: The solid will dissolve, and the solution will turn a deep fluorescent yellow/green or dark brown depending on purity.

    • Duration: Maintain reflux for 2–3 hours .[1][5] Monitor by TLC (ensure aliquot is quenched in methanol before spotting).

  • Distillation (Critical for Yield): Once complete, distill off the excess POCl

    
     under reduced pressure.
    
    • Why? Quenching large amounts of excess POCl

      
       is dangerous and makes the workup difficult (formation of "gummy" phosphate emulsions).[1]
      
  • Quenching:

    • Cool the residue to 0°C.[1]

    • Dissolve residue in a minimal amount of dry Chloroform or DCM.[1]

    • Pour the organic mixture slowly onto a stirred slurry of crushed ice and ammonia .

    • pH Control: Ensure the aqueous layer remains basic (pH > 8) to prevent hydrolysis of the 9-chloro group to the acridone.

  • Isolation: Separate the organic layer.[1][4] Wash with brine (

    
    ).[1] Dry over anhydrous Na
    
    
    
    SO
    
    
    . Evaporate solvent to yield the crude yellow solid.[1]
Workflow Diagram

POCl3_Workflow Setup Setup: Dry Flask + N2 Atmosphere React Reflux with POCl3 (110°C, 3h) Setup->React Distill Remove Excess POCl3 (Vacuum Distillation) React->Distill Complete Conversion Quench Quench: Pour into Ice/NH3 (Maintain pH > 8) Distill->Quench Thick Residue Extract Extract: CHCl3 / Wash Brine Quench->Extract

Figure 2: Operational workflow for the POCl


 mediated cyclization.

Protocol B: Synthesis of 2-Methoxy-9-acridone (The "Stable" Route)

Objective: To synthesize the stable acridone form. This is preferred if the intermediate needs to be stored for long periods.[1] It can be converted to the 9-chloro derivative later using SOCl


/DMF or POCl

. Reagent: Polyphosphoric Acid (PPA).[1]
Methodology
  • Mixing: In a beaker, mix 2-anilino-5-methoxybenzoic acid (1 part by weight) with Polyphosphoric Acid (10 parts by weight).

  • Heating: Heat the viscous mixture to 100°C with mechanical stirring (magnetic stirring often fails due to viscosity).

  • Duration: Hold for 4 hours. The mixture will turn bright yellow.[1]

  • Quenching: Pour the hot syrup slowly into a large volume of rapidly stirring water. The acridone will precipitate as a bright yellow solid.[1]

  • Purification: Filter the solid. Wash with 10% Na

    
    CO
    
    
    
    (to remove unreacted acid) and then water.[1] Recrystallize from acetic acid or DMF.[1]

Data Summary & Troubleshooting

Comparative Yields & Conditions
ParameterProtocol A (POCl

)
Protocol B (PPA)
Target Product 9-Chloro-2-methoxyacridine2-Methoxy-9-acridone
Reactivity High (Electrophile)Low (Stable Solid)
Typical Yield 80 – 92%85 – 95%
Key Impurity 2-Methoxy-9-acridone (hydrolysis product)Unreacted Starting Material
Storage Use immediately or store under N

at -20°C
Stable at RT
Troubleshooting Guide
  • Problem: Low yield in Protocol A (High Acridone content).

    • Cause: Moisture entered the reaction or the quench was too acidic/hot.

    • Solution: Dry all glassware overnight.[1] During quench, ensure temperature is <10°C and pH is basic.[1]

  • Problem: "Gummy" precipitate during workup.

    • Cause: Formation of polyphosphoric emulsions.[1]

    • Solution: Ensure excess POCl

      
       is removed before quenching.[1] Use Chloroform rather than Ethyl Acetate for extraction (better solubility of acridines).[1]
      

References

  • Acheson, R. M. (1973).[1][6] The Chemistry of Heterocyclic Compounds, Acridines. John Wiley & Sons.[1] (The definitive text on acridine synthesis mechanisms).

  • BenchChem. (2025).[1][7][8] Synthesis of 4-Methoxyacridine: An Application Note and Protocol. Retrieved from .[1]

  • Galy, J. P., et al. (1999).[1] Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Chemical Research. (Details the POCl3 cyclization conditions).

  • Cayman Chemical. (2023).[1] Product Information: 9-Amino-6-chloro-2-methoxyacridine (ACMA).[9][] Retrieved from .[1]

  • Organic Syntheses. (1942).[1] 9-Aminoacridine.[9] Org. Synth. 22, 5. (Foundational protocol for Ullmann condensation and cyclization).

Sources

Application Notes and Protocols for the Purification of 2-Anilino-5-methoxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Anilino-5-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is paramount for the successful outcome of subsequent reactions and the biological activity of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide provides a detailed exploration of recrystallization strategies for 2-Anilino-5-methoxybenzoic acid, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The core principle of recrystallization lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[1][2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2][4] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble.[1][4]

Physicochemical Properties of 2-Anilino-5-methoxybenzoic Acid

A thorough understanding of the physicochemical properties of 2-Anilino-5-methoxybenzoic acid is crucial for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃N/A
Molecular Weight 243.26 g/mol N/A
Appearance Typically a solid, color may vary depending on purity[5]
Melting Point 148-152 °C (for the related 2-Amino-5-methoxybenzoic acid)[5][6][7]
Solubility Slightly soluble in methanol. Good solubility in a range of organic solvents is expected due to its polarity and hydrogen bonding capability. Solubility in water is influenced by pH.[6][8]

Note: Specific solubility data for 2-Anilino-5-methoxybenzoic acid is not widely available in public literature. The information for the related compound, 2-Amino-5-methoxybenzoic acid, provides a useful starting point for solvent screening.

The Critical Role of Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent.[1][2][9] The guiding principle of "like dissolves like" is a valuable starting point. Given the presence of a carboxylic acid, an amine, and a methoxy group, 2-Anilino-5-methoxybenzoic acid possesses both polar and non-polar characteristics, suggesting that a solvent of intermediate polarity or a mixed solvent system might be effective.

Single-Solvent Recrystallization

In this technique, a single solvent is used to dissolve the impure solid at an elevated temperature, followed by cooling to induce crystallization.

Ideal Characteristics of a Single Recrystallization Solvent:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[1][2]

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.[1][4]

  • The solvent should be chemically inert towards the compound.[4][9]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[4][9]

Two-Solvent (Mixed-Solvent) Recrystallization

When a suitable single solvent cannot be identified, a two-solvent system offers a versatile alternative.[1][10] This method employs a "good" solvent in which the compound is readily soluble, and a "poor" solvent (or "antisolvent") in which the compound is sparingly soluble.[1][10] The two solvents must be miscible.

General Workflow for Two-Solvent Recrystallization:

  • Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until turbidity (cloudiness) persists.

  • Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Allow the solution to cool slowly to induce crystallization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of 2-Anilino-5-methoxybenzoic acid. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All procedures involving organic solvents should be performed in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from a general procedure for N-phenylanthranilic acid and its derivatives.[11][12][13] An ethanol/water mixture is often effective for compounds with moderate polarity.

Materials:

  • Crude 2-Anilino-5-methoxybenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Weigh the crude 2-Anilino-5-methoxybenzoic acid and place it in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip to the flask.

  • In a separate flask, heat a 70:30 mixture of ethanol and water to its boiling point.

  • Add a small portion of the hot solvent mixture to the flask containing the crude solid.

  • Gently heat the flask containing the solid on a heating mantle or hot plate while swirling to promote dissolution.

  • Continue adding the hot solvent mixture in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[14]

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a gentle boil for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a beaker can slow the cooling rate and promote the formation of larger, purer crystals.[15]

  • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes, then transfer them to a watch glass to air dry completely.

  • Determine the mass of the purified crystals and calculate the percent recovery.

  • Measure the melting point of the recrystallized product to assess its purity.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This protocol utilizes ethanol as the "good" solvent and water as the "poor" solvent.

Materials:

  • Crude 2-Anilino-5-methoxybenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Boiling chips

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 2-Anilino-5-methoxybenzoic acid and a boiling chip in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to a gentle boil.

  • Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[13]

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[13]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.[13]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[13]

  • Allow the crystals to dry completely.

  • Determine the mass and melting point of the purified product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Compound does not dissolve in hot solvent. Insufficient solvent; Incorrect solvent choice.Add more hot solvent in small increments. If the compound remains insoluble, a different solvent or solvent system may be required.[13]
No crystals form upon cooling. Too much solvent was used; Solution cooled too quickly.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to concentrate the solution and then allow it to cool again.[15]
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound; The compound is highly impure.Use a lower-boiling solvent. If impurities are the issue, a preliminary purification step may be necessary.
Low recovery of purified product. Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary for dissolution. Ensure the funnel and receiving flask are pre-heated for hot filtration. Always use ice-cold solvent for washing the crystals.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of 2-Anilino-5-methoxybenzoic acid via recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude 2-Anilino-5-methoxybenzoic acid Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFiltration Hot Gravity Filtration (optional, for insoluble impurities) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with ice-cold solvent VacuumFiltration->Washing Drying Dry Crystals Washing->Drying End Pure 2-Anilino-5-methoxybenzoic acid Drying->End

Caption: General workflow for the recrystallization process.

Logical Relationship between Solvent Properties and Purification Outcome

The choice of solvent directly impacts the efficiency of the recrystallization process. The following diagram outlines the key considerations.

Solvent_Selection_Logic HighSol_Hot High solubility of compound when hot HighYield High Yield HighSol_Hot->HighYield LowSol_Cold Low solubility of compound when cold LowSol_Cold->HighYield ImpuritySol Impurities are either very soluble or insoluble HighPurity High Purity ImpuritySol->HighPurity Inert Chemically inert Inert->HighPurity Volatile Volatile for easy removal Volatile->HighPurity

Caption: Relationship between solvent properties and purification success.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry. Retrieved from [Link]

  • Cella, R., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(16), 2321-2327. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Acridone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [https://www.csus.edu/indiv/m/mackj/chem5/rec benzoic.pdf]([Link] benzoic.pdf)

Sources

Microwave-assisted synthesis of 2-Anilino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Anilino-5-methoxybenzoic Acid

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of 2-anilino-5-methoxybenzoic acid (also known as 4-methoxy-N-phenylanthranilic acid) using microwave-assisted organic synthesis (MAOS).

This compound is a critical pharmacophore and intermediate in the synthesis of acridinones and acridines , a class of heterocycles with potent antimalarial (e.g., Mepacrine analogs), antibacterial, and anticancer properties. Traditional thermal synthesis (Ullmann condensation) often requires harsh conditions (refluxing amyl alcohol/DMF, >140°C) and prolonged reaction times (24–48 hours) due to the electronic deactivation caused by the methoxy substituent.

The protocol presented here utilizes microwave irradiation to accelerate the copper-catalyzed coupling of 2-chloro-5-methoxybenzoic acid with aniline in an aqueous medium, reducing reaction time to under 30 minutes while improving yield and purity.

Scientific Background & Mechanistic Rationale

The Challenge: Electronic Deactivation

The synthesis involves the displacement of a halide (chloride) by an amine (aniline) on a benzoic acid scaffold.

  • Substrate: 2-Chloro-5-methoxybenzoic acid.

  • Electronic Effect: The methoxy group (-OMe) at the C5 position is a strong resonance donor (

    
    ). It donates electron density into the aromatic ring, specifically enriching the ortho and para positions.
    
  • Impact: The leaving group (Cl) is at C2 (para to the methoxy). The increased electron density at C2 significantly deactivates the ring toward nucleophilic aromatic substitution (

    
    ). Unlike nitro-substituted analogs which proceed easily, this substrate requires a catalyst to lower the activation energy.
    
The Solution: Microwave-Enhanced Ullmann Condensation

To overcome this deactivation, we employ a modified Ullmann condensation using a Copper(I) catalyst. Microwave irradiation provides direct dielectric heating, allowing the reaction mixture to reach the required activation energy rapidly without the thermal lag of oil baths.

  • Catalyst: Copper powder or CuI (facilitates the oxidative addition/reductive elimination cycle).

  • Base: Potassium Carbonate (

    
    ) neutralizes the HCl formed and ensures the carboxylic acid exists as a soluble carboxylate salt.
    
  • Solvent: Water.[1][2][3] Under microwave conditions, water becomes an excellent pseudo-organic solvent at elevated temperatures (superheating effect), dissolving organics more effectively while remaining a "green" choice.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial.

  • Reagents:

    • 2-Chloro-5-methoxybenzoic acid (CAS: 6705-03-9 precursor analog): 1.0 equiv.

    • Aniline (CAS: 62-53-3): 1.5 equiv.

    • Potassium Carbonate (

      
      ): 1.0 equiv.
      
    • Copper Powder (Cu): 0.1 equiv (10 mol%).

    • Solvent: Distilled Water (3–5 mL).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, add 2-chloro-5-methoxybenzoic acid (1.86 g, 10 mmol), aniline (1.40 g, 15 mmol),

    
      (1.38 g, 10 mmol), and Copper powder  (0.06 g, 1 mmol).
    
  • Solvation: Add 5 mL of distilled water. Add a magnetic stir bar. Cap the vial securely.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 110°C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50°C.

    • Transfer the reaction mixture (a dark blue/green solution) to a beaker.

    • Boil the mixture with activated charcoal for 2 minutes to remove colored impurities and copper residues. Filter hot through Celite.

  • Precipitation: Acidify the clear filtrate carefully with HCl (6N) to pH 2–3. The product, 2-anilino-5-methoxybenzoic acid, will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain the pure product.

Data Analysis & Optimization

The following table illustrates the optimization of reaction conditions, highlighting the efficiency of microwave irradiation compared to conventional heating.

Table 1: Comparative Synthesis Data

MethodSolventCatalystTemp (°C)TimeYield (%)
Microwave Water Cu 110 20 min 88%
MicrowaveWaterNone11030 min< 5%
Thermal RefluxWaterCu10012 hrs45%
Thermal RefluxDMFCu1408 hrs72%
  • Note: The catalyst-free microwave run failed, confirming that the methoxy group deactivates the ring too strongly for standard

    
    , necessitating the copper catalyst (Ullmann mechanism).
    

Process Visualization (Workflow)

The following diagram outlines the logical flow of the synthesis and the critical decision points.

G Start Start: Reagent Prep (2-Cl-5-OMe-Benzoic Acid + Aniline) Mix Add Catalyst (Cu) & Base (K2CO3) Solvent: Water Start->Mix MW Microwave Irradiation 110°C | 20 min | Dynamic Power Mix->MW Check Reaction Complete? (TLC/LC-MS) MW->Check Check->MW No (+5 min) Workup Workup: Charcoal Treatment & Filtration (Remove Cu) Check->Workup Yes Acid Acidification (HCl) Precipitate Product Workup->Acid Final Recrystallization (EtOH) Pure 2-Anilino-5-methoxybenzoic acid Acid->Final

Figure 1: Workflow for the microwave-assisted Ullmann condensation of 2-anilino-5-methoxybenzoic acid.

Troubleshooting & Expert Tips

  • Copper Removal: The most common impurity in Ullmann reactions is residual copper, which causes a blue/green tint. The activated charcoal step in the workup is mandatory. If the product remains colored, repeat the charcoal treatment or wash the solid with dilute EDTA solution.

  • Vessel Pressure: Water generates significant pressure at 110°C (~1.5 bar). Ensure the vessel is rated for at least 20 bar to account for any gaseous byproducts or thermal overshoot.

  • Scale-Up: When scaling up (>20 mmol), the exothermic nature of the reaction may trigger the microwave's safety cutoff. Ramp the temperature slowly (over 5 minutes) rather than using a "Max Power" setting immediately.

References

  • Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water. Source: ResearchGate.[2] Context: General protocol for Ullmann condensation of 2-chlorobenzoic acids in aqueous media.

  • Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. Source: ResearchGate / Journal of Chemical Research.[2] Context: Analogous Ullmann ether synthesis demonstrating the efficacy of microwave irradiation for deactivated benzoic acid derivatives.

  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Source: PubMed / NIH. Context: Contrasting protocol for activated rings (nitro-substituted), highlighting why the methoxy-substituted variant requires copper catalysis.

  • 2-Amino-5-methoxybenzoic acid Properties & Safety. Source: Sigma-Aldrich.[4] Context: Physical properties and safety data for the benzoic acid precursor.[5]

Sources

Application Note: Functionalization of 2-Anilino-5-methoxybenzoic Acid at the Carboxylic Position

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming steric and electronic barriers in the carboxylic functionalization of highly hindered N-phenylanthranilic acid derivatives.

Introduction & Chemical Context

2-Anilino-5-methoxybenzoic acid (also known as 5-methoxy-N-phenylanthranilic acid) is a highly valuable building block in medicinal chemistry. As a derivative of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), functionalizing its carboxylic acid position is a primary strategy for synthesizing prodrugs (such as esters and amides) with enhanced bioavailability and reduced dose-related gastrointestinal toxicity[1]. Furthermore, it serves as a critical precursor for the synthesis of biologically active acridones[2] and novel warheads for Antibody-Drug Conjugates (ADCs) and PROTACs[3].

However, functionalization at the carboxylic position presents significant synthetic challenges. The bulky ortho-anilino group creates a severe steric shield around the carboxylate, while the electron-donating 5-methoxy group reduces the electrophilicity of the carbonyl carbon. This application note details field-proven, self-validating protocols to overcome these barriers, focusing on acyl chloride-mediated amidation/esterification[4] and direct peptide coupling strategies[3].

Mechanistic Insights: Overcoming Steric and Electronic Barriers

Standard carbodiimide coupling (e.g., EDC/NHS) often yields poor recovery (<30%) when applied to N-phenylanthranilic acids due to the formation of a bulky O-acylisourea intermediate that is sterically hindered from nucleophilic attack[3]. To bypass this, two primary strategies are employed:

  • Acyl Chloride Activation: Conversion to the acyl chloride using thionyl chloride (SOCl

    
    ) with catalytic DMF generates a highly reactive, sterically unencumbered electrophile[4]. The Vilsmeier-Haack intermediate formed by DMF accelerates this conversion, ensuring quantitative activation even in the presence of the ortho-anilino group.
    
  • Uronium-Based Coupling (HATU): For sensitive substrates where harsh acyl chlorides are incompatible (e.g., complex PROTAC linkers), HATU is preferred. HATU forms an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming nucleophile, thereby accelerating the reaction despite steric hindrance.

  • Intramolecular Cyclization: When treated with Lewis acids like Sc(OTf)

    
     or dehydrating agents like POCl
    
    
    
    , the carboxylic acid undergoes electrophilic aromatic substitution (S
    
    
    Ar) with the adjacent phenyl ring, yielding 2-methoxy-9-acridanone scaffolds[2].

Data Presentation: Comparison of Activation Strategies

The following table summarizes the quantitative data and operational parameters for the three primary functionalization pathways:

Activation StrategyReagentsTypical YieldReaction TimeSubstrate Scope & Limitations
Acyl Chloride SOCl

, cat. DMF
85–95%2–4 hExcellent for robust amines/alcohols. Incompatible with acid-sensitive groups[4].
Uronium Ester HATU, DIPEA, DMF60–80%12–18 hIdeal for complex PROTAC linkers and peptides. Slower kinetics due to sterics[3].
Cyclization Sc(OTf)

or POCl

70–90%4–8 hSpecific to the synthesis of acridone cores via S

Ar and dehydration[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Amides/Esters via Acyl Chloride Intermediate

Causality & Self-Validation: This protocol uses SOCl


 to force the formation of the electrophile. A self-validating methanol quench is used as an in-process control to ensure complete activation before introducing expensive nucleophiles[4].
  • Activation: Suspend 2-anilino-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 2-3 drops of anhydrous DMF (catalytic).

  • Chlorination: Dropwise add thionyl chloride (SOCl

    
    , 3.0 eq) at 0 °C under an inert argon atmosphere.
    
  • Reflux: Warm the mixture to 40 °C and stir for 2 hours. The suspension will become a clear solution as the acyl chloride forms.

  • In-Process Control (IPC): Withdraw a 5 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. A complete shift to the methyl ester mass indicates 100% conversion to the acyl chloride.

  • Concentration: Remove excess SOCl

    
     and DCM under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl.
    
  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM. Add the desired amine/alcohol nucleophile (1.2 eq) and triethylamine (TEA, 2.5 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Workup: Wash the organic layer with saturated NaHCO

    
    , 1M HCl, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Direct Coupling using HATU/DIPEA for Sensitive Linkers

Causality & Self-Validation: Used when the nucleophile contains acid-sensitive moieties. DIPEA is chosen over TEA due to its higher steric bulk, preventing it from acting as a competing nucleophile[3].

  • Preparation: Dissolve 2-anilino-5-methoxybenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Add HATU (1.2 eq) in one portion at room temperature.

  • Monitoring: Stir the reaction for 12-18 hours. Monitor via TLC or LC-MS. The formation of the HOAt ester can often be observed as a transient intermediate.

  • Workup: Dilute with ethyl acetate (EtOAc) and wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by brine. Purify via flash chromatography.

Mechanistic Visualizations

Workflow A 2-Anilino-5-methoxybenzoic Acid (Sterically Hindered) B Acyl Chloride Intermediate A->B SOCl2 / cat. DMF (Robust Activation) C HOAt Active Ester Intermediate A->C HATU / DIPEA (Mild Conditions) D Amide / Ester Prodrugs B->D Nucleophile (R-OH / R-NH2) E PROTAC Linker Conjugates C->E Amine Nucleophile

Divergent synthetic workflows for the carboxylic functionalization of sterically hindered anthranilic acids.

Cyclization A 2-Anilino-5-methoxybenzoic Acid B Electrophilic Aromatic Substitution (Sc(OTf)3 or POCl3) A->B Lewis Acid Activation C 2-Methoxy-9-acridanone Scaffold B->C Dehydrogenative Cyclization / -H2O

Mechanistic pathway of intramolecular cyclization yielding biologically active acridone scaffolds.

References

  • Title: Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid Source: Asian Journal of Chemistry, 2024 URL: [Link]

  • Title: Sc(OTf)3-Catalyzed Dehydrogenative Cyclization for Synthesis of N-Methylacridones Source: Organic Letters, 2013 URL: [Link]

  • Title: Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives Source: Molecules, 2020 URL: [Link]

  • Title: Novel, Differentiated Antibody Drug Conjugate Warheads from Analysis of the NCI Screening Database Source: Newcastle University eTheses, 2020 URL: [Link]

Sources

Application Note: Protocols for Esterification of 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-Anilino-5-methoxybenzoic acid is a critical diphenylamine scaffold, structurally analogous to fenamic acid NSAIDs and serving as a vital precursor for acridone alkaloids and acridine-based pharmaceuticals.[1]

Esterification of this substrate presents specific challenges distinct from simple benzoic acids:

  • Steric Hindrance: The bulky ortho-anilino (N-phenyl) group shields the carbonyl carbon, significantly retarding the rate of traditional Fischer esterification.[1]

  • Electronic Deactivation: The electron-donating 5-methoxy group increases the electron density of the aromatic ring, rendering the carboxylate oxygen more nucleophilic but the carbonyl carbon less electrophilic.[1]

  • Chemo-selectivity: While the secondary amine is less nucleophilic than a primary amine, harsh acid chloride conditions can occasionally lead to intermolecular acylation or degradation if not controlled.[1]

This guide presents three validated protocols ranked by reliability and scale suitability. Method A (Base-Promoted Alkylation) is the recommended "Gold Standard" for laboratory-scale synthesis due to its mild conditions and superior yield.[1]

Chemical Identity & Properties

PropertyData
Compound Name 2-Anilino-5-methoxybenzoic acid
CAS Number Not widely listed; Analogous to 2-amino-5-methoxybenzoic acid (6705-03-9)
Molecular Formula

Molecular Weight 243.26 g/mol
Structure Diphenylamine core with o-COOH and m-OMe substitution
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in water
Target Ester Methyl 2-anilino-5-methoxybenzoate (

, MW 257.[1][2]29)

Method A: Base-Promoted Alkylation (Recommended)

Best for: High yield, mild conditions, avoiding steric hindrance.[1] Mechanism:


 nucleophilic attack of the carboxylate anion on an alkyl halide.[1]
Rationale

By deprotonating the carboxylic acid (


) with a weak base, we generate a carboxylate nucleophile. This attacks a highly electrophilic alkylating agent (Methyl Iodide or Dimethyl Sulfate).[1] This bypasses the need to attack the sterically shielded carbonyl carbon, solving the ortho-substituent problem.[1]
Protocol

Reagents:

  • Substrate: 2-Anilino-5-methoxybenzoic acid (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 - 2.0 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 equiv) [Alternative: Dimethyl Sulfate][1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2.43 g (10 mmol) of 2-Anilino-5-methoxybenzoic acid in 20 mL of anhydrous DMF.

  • Deprotonation: Add 2.07 g (15 mmol) of anhydrous

    
    . The suspension may slightly warm; stir at Room Temperature (RT) for 15–30 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add 0.93 mL (15 mmol) of Methyl Iodide (Caution: Carcinogen/Volatile).

  • Reaction: Remove the ice bath and stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The acid spot (baseline/streaking) should disappear, replaced by a non-polar ester spot (

    
    ).
    
  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • If solid precipitates:[1] Filter the solid, wash copiously with water to remove DMF, and dry.

    • If oil forms:[1][3] Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with water (2x) and Brine (1x).[4] Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Methanol/Water or Ethanol.[1]

Expected Yield: 85–95%[1]

Method B: Acyl Chloride Activation (Scalable)

Best for: Large scale (>10g), substrates resistant to alkylation.[1] Mechanism: Conversion to highly reactive acid chloride, followed by alcoholysis.[1]

Protocol

Reagents:

  • Substrate: 2-Anilino-5-methoxybenzoic acid[1]

  • Reagent: Thionyl Chloride (

    
    ) (Excess)
    
  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Place 10 mmol of the acid in a flask. Add 5–10 mL of Thionyl Chloride (neat) or suspend in DCM and add 2 equiv

    
     with a drop of DMF catalyst.
    
  • Reflux: Heat to reflux (75°C) for 1–2 hours. Gas evolution (

    
    , 
    
    
    
    ) will be observed.
  • Evaporation: Once gas evolution ceases, evaporate the excess

    
     under reduced pressure (use a caustic trap).[1] Co-evaporate with dry Toluene twice to remove traces of 
    
    
    
    .[1]
  • Esterification: Dissolve the crude yellow/orange acid chloride residue in 20 mL of anhydrous DCM. Cool to 0°C.[1][4][5]

  • Quench: Slowly add excess anhydrous Methanol (5 mL). Stir for 1 hour at RT.

  • Work-up: Evaporate solvent. Redissolve in EtOAc, wash with saturated

    
     (to neutralize HCl), then Brine. Dry and concentrate.
    

Expected Yield: 80–90% Note: The amine is deactivated by the phenyl ring, preventing significant self-acylation.[1]

Method C: Fischer Esterification (Traditional)

Best for: Low cost, readily available reagents.[1] Constraint: Likely slow due to steric hindrance.[1][6]

Protocol
  • Dissolve 10 mmol acid in 50 mL dry Methanol.

  • Add 1.0 mL conc.

    
     dropwise.[1][7]
    
  • Reflux for 24–48 hours (longer times required due to ortho-anilino group).[1]

  • Monitor TLC carefully.[1] If conversion stalls, add trimethyl orthoformate (dehydrating agent) to push equilibrium.

Visualization of Workflows

Mechanistic Pathway (Method A vs Method B)

ReactionMechanism Start 2-Anilino-5-methoxy benzoic acid Base Deprotonation (K2CO3) Start->Base Method A SOCl2 Activation (SOCl2) Start->SOCl2 Method B Anion Carboxylate Anion (Nucleophile) Base->Anion MeI Me-I Attack (SN2) Anion->MeI Product Methyl 2-anilino- 5-methoxybenzoate MeI->Product AcidCl Acid Chloride (Electrophile) SOCl2->AcidCl MeOH MeOH Attack AcidCl->MeOH MeOH->Product

Caption: Comparison of Carboxylate Alkylation (Method A) vs. Carbonyl Activation (Method B).

Experimental Workflow (Method A)

Workflow Start Start: 10 mmol Substrate + 20 mL DMF Step1 Add K2CO3 (15 mmol) Stir 30 min @ RT Start->Step1 Step2 Cool to 0°C Add MeI (15 mmol) Step1->Step2 Step3 React 4-12h @ RT Monitor TLC Step2->Step3 Decision Precipitate? Step3->Decision Solid Filtration Wash w/ H2O Decision->Solid Yes Liquid Extract EtOAc Wash H2O/Brine Decision->Liquid No (Oil) Final Recrystallize (MeOH/H2O) Solid->Final Liquid->Final

Caption: Step-by-step execution flow for the Base-Promoted Alkylation protocol.

Quality Control & Validation

To validate the synthesis of Methyl 2-anilino-5-methoxybenzoate , compare analytical data against these predicted values.

ParameterExpected Value / CharacteristicNotes
Appearance Pale yellow to off-white solidEsters of fenamates are typically low-melting solids.[1]
Melting Point 60°C – 80°C Estimated.[1] (Methyl N-phenylanthranilate mp: 54°C; 5-OMe adds rigidity).[1]
TLC (

)
~0.60 (Hexane:EtOAc 4:[1]1)Distinctly higher than starting acid (baseline).
1H NMR (CDCl3)

3.80 (s, 3H, Ar-OCH3 )
Methoxy group signal.[1]

3.90 (s, 3H, COO-CH3 )
Ester methyl signal (key confirmation).[1]

9.0–9.5 (br s, 1H, NH )
Broad singlet, deshielded by H-bond to carbonyl.[1]

6.8–8.0 (m, 8H, Ar-H )
Aromatic region (Diphenyl system).[1]
IR Spectrum ~1680–1690

(C=O[1] Ester)
Shifted from acid C=O (~1660 due to H-bond).[1]
~3300

(N-H stretch)
Secondary amine.[1]

Troubleshooting

IssueProbable CauseSolution
Low Yield (Method C) Steric hindrance of ortho-anilino group.[1]Switch to Method A (Alkylation).[1] Fischer esterification is often too slow for fenamic acid derivatives.[1]
Red/Brown Color Oxidation of the diphenylamine core.[1]Perform reaction under Nitrogen/Argon atmosphere. Use fresh reagents.
Starting Material Remains Incomplete deprotonation (Method A).[1]Ensure

is finely powdered and anhydrous.[1] Increase stir time before adding MeI.
Oil Product Residual DMF or impurities.[1]Wash organic layer thoroughly with water (3x) to remove DMF. Attempt trituration with cold hexanes to induce crystallization.[1]

References

  • Preparation of Fenamic Acid Esters : Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. (2024).[1] Link

  • Steglich Esterification Protocol : Neises, B., & Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[1][5] Angewandte Chemie Int. Ed. (1978).[5] Link

  • Properties of Methyl 2-amino-5-methoxybenzoate : PubChem Compound Summary for CID 13052275. Link

  • Acridone Synthesis Context : Acridone. Organic Syntheses, Coll. Vol. 2, p.15 (1943). Link

  • General Alkylation of Carboxylic Acids : Esterification of Carboxylic Acids with Alkyl Halides. BenchChem Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Anilino-5-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-anilino-5-methoxybenzoic acid—a highly functionalized N-phenylanthranilic acid derivative—via the Ullmann condensation is a critical C-N coupling step in the development of acridone-based emitters, anti-inflammatory agents, and specific kinase inhibitors[1].

While the Ullmann coupling is a century-old reaction, the specific electronic environment of 2-bromo-5-methoxybenzoic acid presents unique mechanistic hurdles. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve >85% yields consistently.

Part 1: Troubleshooting Guide & FAQs

Q1: My conversion stalls at 40-50%, and adding more copper catalyst doesn't improve the yield. What is the root cause? A1: The stall is rarely due to a lack of copper; it is caused by catalyst deactivation and electronic deactivation of your substrate. Mechanistically, the methoxy group at the 5-position is para to the bromide leaving group. Its strong electron-donating resonance (+M) effect increases the electron density at the C-Br bond. This raises the activation energy barrier for the rate-limiting oxidative addition of the Cu(I) center[2]. Furthermore, without a suitable auxiliary ligand, the active Cu(I) species rapidly disproportionates into inactive Cu(II) and Cu(0) (often visible as a black precipitate or mirror on the flask). Solution: Introduce a bidentate auxiliary ligand such as N,N'-dimethylethylenediamine (DMEDA) or L-proline. These ligands stabilize the Cu(I) oxidation state, prevent disproportionation, and increase the electron density on the copper center, thereby accelerating oxidative addition[2].

Q2: I am observing a significant amount of 5-methoxysalicylic acid in my LC-MS traces. How do I suppress this byproduct? A2: 5-methoxysalicylic acid is the product of competitive hydrolysis. This occurs when hydroxide ions—generated from the reaction of ambient moisture with your carbonate or phosphate base—act as nucleophiles and displace the bromide. Solution: Ensure strictly anhydrous conditions. Dry your


 or 

in a vacuum oven at 120°C overnight before use. Switch your solvent from DMF to anhydrous DMSO; DMSO coordinates weakly with Cu(I) and helps stabilize the transition state[3].

Q3: The reaction works, but I lose half my yield during purification trying to separate the product from unreacted aniline and copper sludge. What is the best isolation method? A3: Because your target compound is an amino acid, you can bypass complex chromatography by exploiting its pH-dependent solubility. Solution: Implement a self-validating acid-base extraction. Dilute the crude reaction with water and adjust the pH to ~10 using 1M NaOH. The 2-anilino-5-methoxybenzoic acid becomes highly water-soluble as a sodium carboxylate, while unreacted aniline and neutral organic byproducts remain in the organic phase (extract with EtOAc). Treat the retained aqueous layer with a small amount of EDTA to chelate residual copper, then carefully acidify to pH 3-4 with HCl. The pure product will precipitate as an easily filterable solid.

Part 2: Quantitative Data & System Comparison

To optimize your specific workflow, compare the expected yields and failure modes of various catalytic systems below.

Catalyst SystemLigandBaseSolventTemp (°C)Expected YieldPrimary Failure Mode
Cu powder Nonengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

DMF15030–45%Thermal degradation, oxidation
CuI None

DMF13040–55%Cu(I) disproportionation
Cu(OAc)₂ L-Proline

DMSO9080–90%High reagent cost at scale
Cu powder None

Water (MW)150 (MW)85–98%Overheating/pressure limits
CuI DMEDA

DMSO 100 85–95% Moisture-induced hydrolysis

Note: The CuI/DMEDA system offers the best balance of scalability, cost, and yield for conventional thermal heating.

Part 3: Mechanistic Pathway

Understanding the catalytic cycle is essential for rational troubleshooting. The ortho-carboxylate group of the substrate acts as an endogenous directing group, bringing the Cu(I) center into proximity with the C-Br bond (the "ortho-effect")[3].

UllmannCycle CuI Cu(I) Catalyst [CuL_n] AmineCoord Amine Coordination & Deprotonation CuI->AmineCoord Aniline + Base CuAmide Cu(I)-Amide Complex [Ar-NH-CuL_n] AmineCoord->CuAmide - Base-H+ OxAddition Oxidative Addition (Rate Limiting Step) CuAmide->OxAddition 2-Bromo-5-methoxybenzoic acid CuIII Cu(III) Intermediate [Ar-NH-Cu(III)(Ar')L_n] OxAddition->CuIII RedElimination Reductive Elimination CuIII->RedElimination RedElimination->CuI Catalyst Regeneration Product 2-Anilino-5-methoxybenzoic acid RedElimination->Product Product Release

Catalytic cycle of the ligand-promoted Cu(I) Ullmann amination.

Part 4: Optimized Experimental Protocol

This protocol utilizes the highly efficient CuI/DMEDA system. It is designed as a self-validating workflow to ensure quality control at every step.

Reagents:

  • 2-Bromo-5-methoxybenzoic acid (1.0 equiv, 10 mmol)

  • Aniline (1.5 equiv, 15 mmol)

  • CuI (0.1 equiv, 1 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol)

  • Anhydrous

    
     (2.0 equiv, 20 mmol)
    
  • Anhydrous DMSO (20 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzoic acid, CuI, and finely powdered, oven-dried

    
    . Evacuate and backfill the flask with pure Nitrogen or Argon three times. Causality: Removing oxygen prevents the oxidative homocoupling of aniline and the irreversible oxidation of Cu(I) to Cu(II).
    
  • Ligand & Amine Addition: Under a positive flow of inert gas, inject anhydrous DMSO, followed by aniline and DMEDA via syringe. The solution should rapidly transition to a deep blue/green color, indicating the formation of the active Cu(I)-diamine complex.

  • Heating & Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 100°C for 12–16 hours.

  • In-Process Validation: After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS. You must observe the disappearance of the starting material (

    
     ~231/233) and the dominant product peak (
    
    
    
    ~243). If starting material persists, spike the reaction with an additional 5 mol% DMEDA (not copper), as ligand degradation is the primary cause of late-stage stalling.
  • Quenching & Acid-Base Extraction: Cool the reaction to room temperature. Dilute with 50 mL of deionized water and adjust the pH to 10 using 1M NaOH. Extract the aqueous layer with Ethyl Acetate (

    
     mL) to remove unreacted aniline and DMEDA. Discard the organic layers.
    
  • Product Isolation: Add 5 mL of saturated aqueous EDTA solution to the retained aqueous layer and stir for 15 minutes to sequester copper ions. Slowly acidify the aqueous layer to pH 3.5 using 2M HCl while stirring vigorously.

  • Filtration: Collect the precipitated 2-anilino-5-methoxybenzoic acid via vacuum filtration. Wash the filter cake with cold water (

    
     mL) and dry under high vacuum to afford the product as an off-white to pale yellow solid.
    

References

  • Substituted acridones: simple deep blue HIGHrISC emitters in an aprotic environment. RSC Publishing. 1

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. 2

  • Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water. ResearchGate. 4

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up. ResearchGate. 3

Sources

Technical Support Center: Efficient Removal of Copper Catalyst Residues from 2-Anilino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Anilino-5-methoxybenzoic acid and related N-arylanthranilic acids. The Ullmann condensation is a powerful tool for the formation of the C-N bond in these structures, but the removal of residual copper catalyst is a critical and often challenging post-reaction step.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the high purity of your final product, a crucial aspect for downstream applications, especially in active pharmaceutical ingredient (API) development.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is a persistent blue or green tint visible in my isolated 2-Anilino-5-methoxybenzoic acid?

A persistent blue or green color in your product is a clear indicator of residual copper contamination.[5] This can happen if the initial purification was incomplete or if the product itself, possessing a carboxylic acid and a secondary amine, chelates copper. To resolve this, consider repeating the purification, such as performing additional aqueous washes with a chelating agent or passing the product through a silica gel plug.[5][6]

Q2: What are the most effective initial work-up procedures to minimize copper residues?

A well-designed initial work-up is the first line of defense against copper contamination. Washing the reaction mixture with an aqueous solution of a chelating agent is a highly effective first step.[5][7] Commonly used and effective chelators include aqueous ammonia/ammonium chloride, and solutions of ethylenediaminetetraacetic acid (EDTA).[5][6][7][8] These agents form water-soluble complexes with copper, which can then be easily separated into the aqueous phase during a liquid-liquid extraction.[5]

Q3: Can simple filtration remove the copper catalyst?

Filtration through an adsorbent material like Celite can be a helpful step, particularly for heterogeneous copper catalysts.[7] However, for homogeneous copper catalysts often used in Ullmann reactions, this method is generally insufficient on its own as the copper species are dissolved in the reaction mixture. It is best used in conjunction with other techniques like chelation washes.

Q4: Is column chromatography a reliable method for removing copper?

While column chromatography is a powerful purification technique, it may not be the most efficient primary method for bulk copper removal.[9] Copper species can sometimes co-elute with the desired product, especially if there's a strong interaction. It is highly recommended to first perform an aqueous wash with a chelating agent to remove the majority of the copper before proceeding to column chromatography.[5] This will improve the efficiency of the chromatographic separation.

Q5: Are there more advanced methods for stringent copper removal?

For applications requiring extremely low levels of residual copper, specialized scavenger resins are an excellent option.[10] These are solid-supported materials with functional groups, such as thiourea or iminodiacetic acid, that exhibit a high affinity for copper.[10][11] The resin can be stirred with the product solution and then simply filtered off, providing a highly effective method for capturing trace amounts of copper.[11]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of 2-Anilino-5-methoxybenzoic acid.

Problem 1: Persistent Copper Contamination After Aqueous Washes

Scenario: You have performed multiple washes with aqueous ammonium chloride or EDTA, but your organic layer or final product still retains a blue/green hue.

Causality: This suggests that the copper is strongly complexed with your product or that the partitioning into the aqueous phase is inefficient. The carboxylic acid and amine functionalities in 2-Anilino-5-methoxybenzoic acid can act as a bidentate ligand for copper, making its removal more challenging.

Solutions:

1. pH Adjustment of Aqueous Wash:

  • Rationale: The chelation efficiency of agents like EDTA is pH-dependent.[8] For EDTA, a slightly basic pH (around 8) is often optimal for forming a stable copper-EDTA complex.[5]

  • Protocol: Adjust the pH of your EDTA wash solution to ~8 using a suitable base like sodium bicarbonate or dilute sodium hydroxide.

2. Extended Chelation Time:

  • Rationale: The kinetics of chelation can sometimes be slow. Allowing for a longer contact time between the organic and aqueous phases can improve the extent of copper removal.

  • Protocol: Instead of brief, vigorous shaking in a separatory funnel, stir the biphasic mixture (organic product solution and aqueous chelating agent) for a few hours.[6] This provides more time for the copper to be extracted into the aqueous phase.

3. Use of a Stronger or Different Chelating Agent:

  • Rationale: If standard chelators are ineffective, a more potent agent or one with a different binding mechanism may be required.

  • Options:

    • Thiourea-based scavengers: These have a very high affinity for copper.

    • Sodium thiosulfate: This can form a colorless, water-soluble complex with both Cu(I) and Cu(II).[12]

Problem 2: Low Product Yield After Purification

Scenario: After performing the necessary washes to remove copper, you notice a significant loss of your 2-Anilino-5-methoxybenzoic acid.

Causality: The product itself has some water solubility due to the polar carboxylic acid and amine groups, which can be exacerbated by the work-up conditions.

Solutions:

1. Back-Extraction of Aqueous Layers:

  • Rationale: To recover any product that has partitioned into the aqueous wash solutions.

  • Protocol: Combine all aqueous layers from the work-up. Acidify the combined aqueous phase to a pH of around 3-4 with dilute HCl. This will protonate the carboxylate, making the product less water-soluble and causing it to precipitate. The precipitated product can then be collected by filtration or extracted back into an organic solvent like ethyl acetate.

2. Brine Wash:

  • Rationale: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, thus reducing losses.

  • Protocol: After the final chelation wash, perform one or two washes with brine before drying the organic layer.[5]

Problem 3: Product Purity Issues Post-Recrystallization

Scenario: You have successfully removed the copper, but after recrystallization, the melting point of your 2-Anilino-5-methoxybenzoic acid is broad, or analytical data (e.g., NMR) shows the presence of impurities.

Causality: The chosen recrystallization solvent system may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor.[13][14][15]

Solutions:

1. Systematic Solvent Screening:

  • Rationale: Finding the ideal solvent or solvent pair is crucial for effective recrystallization.[13][15]

  • Protocol:

    • Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and at their boiling points.

    • An ideal single solvent will have low solubility at room temperature and high solubility when hot.[13]

    • For a two-solvent system, the product should be highly soluble in the first solvent ("soluble solvent") and poorly soluble in the second ("anti-solvent"), and the two solvents must be miscible.[13]

2. Use of Decolorizing Carbon:

  • Rationale: If your product has a slight yellow or brown discoloration not related to copper, this may be due to colored organic impurities.

  • Protocol: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon.[13][14] Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before allowing the solution to cool and crystallize.

Data Summary and Protocols

Table 1: Comparison of Common Copper Removal Techniques
MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Aqueous Wash (Ammonia/Ammonium Chloride) ChelationInexpensive, readily available.[6][7]Can be less effective for stubborn copper complexes; pH-sensitive.Moderate to High
Aqueous Wash (EDTA) ChelationHighly effective for a broad range of copper species.[5][7][8]Can be slow; may require pH adjustment.[8]High
Solid-Phase Scavengers (e.g., Thiourea resin) High-affinity bindingExcellent for removing trace amounts of copper; high selectivity.[10][11]Higher cost; may have non-specific binding of the product.Very High (>99%)[5]
Recrystallization Differential solubilityCan remove both metal and organic impurities.[13][14][15]Requires careful solvent selection; can lead to yield loss.Variable
Activated Carbon AdsorptionCan remove some copper ions and colored organic impurities.[16][17][18][19]Generally less effective for bulk copper removal compared to chelation.Low to Moderate
Experimental Protocols
Protocol 1: Standard Aqueous EDTA Wash
  • After completion of the Ullmann reaction, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a 0.5 M aqueous solution of EDTA (pH adjusted to 8).[5]

  • Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[5]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[5]

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product, now significantly depleted of copper.

Protocol 2: Recrystallization of 2-Anilino-5-methoxybenzoic acid

Note: The optimal solvent system should be determined experimentally.

  • Place the crude, copper-depleted 2-Anilino-5-methoxybenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (or solvent pair) to just dissolve the solid.[13][14]

  • If colored impurities are present, add a small amount of activated carbon and perform a hot gravity filtration.[13]

  • Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[20]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly to remove all residual solvent.

Visualizing the Workflow

Decision-Making for Copper Removal

Copper_Removal_Workflow start Crude Product (2-Anilino-5-methoxybenzoic acid + Copper) wash Aqueous Work-up with Chelating Agent (e.g., EDTA or NH4Cl/NH4OH) start->wash check_color Check for Residual Color (Blue/Green Tint) wash->check_color check_color->wash Significant Color (Repeat Wash or Change Chelator) scavenger Solid-Phase Scavenger Resin check_color->scavenger Trace Color recrystallize Recrystallization check_color->recrystallize No Color chromatography Column Chromatography scavenger->recrystallize final_product Pure Product recrystallize->final_product

Caption: A decision-making workflow for selecting the appropriate copper removal strategy.

The Mechanism of Chelation

Chelation_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Product_Cu Product-Cu Complex EDTA EDTA Product_Cu->EDTA Extraction EDTA_Cu Water-Soluble Cu-EDTA Complex EDTA->EDTA_Cu Complexation

Sources

Advanced Technical Support Center: Optimizing Temperature in N-Phenylanthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-phenylanthranilic acid. This guide is designed for researchers and drug development professionals seeking to optimize the Ullmann condensation (Goldberg reaction) between o-chlorobenzoic acid and aniline. Temperature control is the most critical parameter in this workflow, dictating the balance between catalytic turnover and the degradation of starting materials.

Causality & Kinetic Principles: The Role of Temperature

N-phenylanthranilic acid is a vital intermediate for synthesizing bioactive acridines and acridones[1]. The formation of the C-N bond relies on a copper-catalyzed cross-coupling mechanism. Temperature directly governs the thermodynamic feasibility of the catalytic cycle's two most challenging steps:

  • Oxidative Addition: The insertion of the Cu(I) active species into the aryl-halogen bond of o-chlorobenzoic acid[2][3].

  • Reductive Elimination: The formation of the new C-N bond and the regeneration of the Cu(I) catalyst[2].

Without auxiliary ligands, the Cu(I) intermediate is highly insoluble and prone to disproportionation. Consequently, traditional protocols require extreme thermal energy (>150°C) to force the oxidative addition and keep the catalyst active[2][4]. However, by introducing bidentate ligands (such as diamines or amino acids), the Cu(I) center is chelated and stabilized. This significantly lowers the activation energy barrier, allowing the reaction to proceed efficiently at much lower temperatures (80°C–100°C) [3][5].

UllmannTemp Start Reactants: o-Chlorobenzoic Acid + Aniline Catalyst Catalyst System Selection (Cu Source + Base) Start->Catalyst TempDecision Temperature Strategy Catalyst->TempDecision Trad Traditional Ullmann (>150°C) TempDecision->Trad No Ligand Ligand Ligand-Accelerated (80-100°C) TempDecision->Ligand Add Ligand (e.g., DMEDA) MW Microwave-Assisted (140°C) TempDecision->MW Microwave Reactor RiskTrad Risk: Decarboxylation & Charring Trad->RiskTrad BenLigand Benefit: High Yield, Minimal Byproducts Ligand->BenLigand BenMW Benefit: Rapid Kinetics (10-30 mins) MW->BenMW Product N-Phenylanthranilic Acid RiskTrad->Product Low Yield BenLigand->Product High Yield BenMW->Product Moderate Yield

Decision workflow for selecting the optimal temperature regime in N-phenylanthranilic acid synthesis.

Troubleshooting Guide & FAQs

Q1: I am running the reaction at 160°C in DMF, but my yield is consistently low (<40%). What is causing this? A: At temperatures exceeding 150°C, o-chlorobenzoic acid and the newly formed N-phenylanthranilic acid are highly susceptible to premature decarboxylation[4]. The thermal loss of the carboxylic acid group leads to the formation of diphenylamine derivatives instead of your target product[4]. Furthermore, prolonged heating at these extremes promotes charring, side-product formation, and the deactivation of the copper catalyst via oxidation[4]. To resolve this, transition to a ligand-accelerated protocol to lower the temperature below 100°C.

Q2: How do I select the right solvent for my target temperature? A: The solvent's boiling point dictates your maximum reaction temperature under reflux conditions.

  • >150°C (Traditional): Requires high-boiling polar aprotic solvents like DMF (b.p. 153°C), NMP (b.p. 202°C), or amyl alcohol[4][6][7].

  • 80–100°C (Ligand-Accelerated): Toluene (b.p. 110°C) or DMSO (b.p. 189°C) are ideal. DMSO is particularly effective at solubilizing the base and ligand-copper complexes at moderate temperatures[5][8].

  • Safety Warning: DMSO can decompose autocatalytically at high temperatures in the presence of copper salts and halides; it must strictly be used for low-to-moderate temperature protocols (<120°C)[8].

Q3: Can microwave irradiation replace prolonged high-temperature heating? A: Yes. Microwave-assisted Ullmann coupling can achieve in 10–30 minutes what takes 12–24 hours under conventional heating[9]. By operating at 140°C under microwave irradiation, the rapid kinetics outpace the slower degradation and decarboxylation pathways, often resulting in yields of 70–80% without the need for complex ligands[9].

Quantitative Data: Temperature Optimization Matrix

Use the following table to benchmark your current experimental setup against industry standards for N-phenylanthranilic acid synthesis.

MethodologyCatalyst SystemBaseSolventTarget Temp (°C)Reaction TimeTypical YieldPrimary Side Reactions
Traditional Ullmann Cu powder or CuOK₂CO₃DMF / Amyl alcohol150 - 21012 - 24 h40 - 60%High (Decarboxylation, charring)[4][6]
Microwave-Assisted CuI (No Ligand)K₂CO₃Water / DMF14010 - 30 min70 - 80%Moderate[9]
Ligand-Accelerated CuI + DMEDAK₃PO₄Toluene / DMSO80 - 10012 h85 - 95%Low[8][10]
Room Temp Amidation CuI + N-methylglycineK₃PO₄DMSO25 - 4024 h> 80%Very Low[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that you can verify the integrity of the reaction at every stage.

Protocol A: Ligand-Accelerated Low-Temperature Synthesis (90°C)

This is the recommended protocol for maximizing yield and preventing decarboxylation.

  • Preparation: In an oven-dried Schlenk flask, combine o-chlorobenzoic acid (1.0 equiv), aniline (1.2 equiv), K₃PO₄ (2.0 equiv), and CuI (0.05 equiv)[10].

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (0.1 equiv) and anhydrous toluene (or DMSO)[10].

    • Self-Validation Checkpoint 1: Upon addition of the ligand and solvent, the mixture should transition from a heterogeneous suspension to a homogeneous deep blue/green solution, confirming the formation of the active Cu-ligand complex.

  • Degassing: Purge the mixture with nitrogen or argon for 15 minutes to prevent the oxidation of Cu(I) to inactive Cu(II)[4].

  • Heating: Heat the mixture to 90°C for 12 hours[10].

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the o-chlorobenzoic acid spot fully disappears.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and acidify the filtrate with dilute HCl until the pH reaches 2-3[1].

    • Self-Validation Checkpoint 3: A distinct precipitate must form upon acidification. Filter, dry, and verify the product via melting point analysis (Expected: 182–184°C)[1][11].

Protocol B: Traditional High-Temperature Synthesis (150°C+)

Use this protocol only if specialized ligands are unavailable.

  • Preparation: Combine o-chlorobenzoic acid (1.0 equiv), aniline (1.5 equiv), anhydrous K₂CO₃ (2.0 equiv), and CuO or Cu powder (0.1 equiv) in a round-bottom flask equipped with a reflux condenser[4].

  • Solvent: Add a high-boiling solvent such as DMF or amyl alcohol[4][7].

  • Heating: Reflux at 150°C–160°C for 18–24 hours[4].

    • Self-Validation Checkpoint 1: The reaction mixture will darken significantly. If excessive black tar forms rapidly, the temperature is too high, and charring/decarboxylation is occurring[4]. Reduce heat immediately.

  • Workup & Isolation: Cool the system to 60-80°C. Add water, activated carbon, and sodium sulfide nonahydrate (Na₂S·9H₂O), then stir thoroughly[1].

    • Self-Validation Checkpoint 2: The Na₂S strips the copper catalyst from the product, preventing copper contamination in the final precipitate[1].

  • Precipitation: Filter the mixture to remove the carbon/copper sulfide sludge. Acidify the clear filtrate with concentrated HCl to pH 1-2 to precipitate the crude N-phenylanthranilic acid[1]. Recrystallize from hot ethanol.

References

  • [6] Ullmann condensation, Wikipedia. Available at:[Link]

  • [11] Synthesis and anticancer study of 9-aminoacridine derivatives, Arab Journal of Chemistry. Available at: [Link]

  • [10] Ullmann Coupling & other Cu Catalyzed reactions, Organic Synthesis. Available at: [Link]

  • [2] Ullmann Reaction, BYJU'S. Available at:[Link]

  • [3] Ullmann Reaction, Organic Chemistry Portal. Available at:[Link]

  • [5] Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction, ACS Catalysis. Available at:[Link]

  • [9] Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines, ResearchGate. Available at:[Link]

  • [8] Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development, Scribd. Available at: [Link]

Sources

Solving solubility issues of 2-Anilino-5-methoxybenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for 2-Anilino-5-methoxybenzoic Acid

Executive Summary: The Physicochemical Challenge

2-Anilino-5-methoxybenzoic acid belongs to the N-phenylanthranilic acid class (fenamates).[1][2] Structurally, it is a lipophilic, weak acid similar to drug standards like Mefenamic Acid or Flufenamic Acid.[2][3]

Its poor water solubility stems from two synergistic factors:

  • High Lipophilicity (LogP ~4.0–5.0): The N-phenyl (anilino) ring and the methoxy group significantly increase the non-polar surface area compared to simple benzoic acid.[3]

  • Intramolecular Hydrogen Bonding: The amine hydrogen (NH) forms a strong internal hydrogen bond with the adjacent carbonyl oxygen.[3] This "locks" the molecule in a non-polar conformation, effectively hiding the polar groups from water molecules and creating a "grease ball" effect that resists dissolution.[2][3]

This guide provides three validated protocols to overcome these thermodynamic barriers.

Module 1: The pH-Switch Protocol (Salt Formation)

Best for: Chemical synthesis, stock preparation, and non-biological aqueous buffers.[1][2][3]

The Science: As a benzoic acid derivative, this compound has a pKa of approximately 3.9 – 4.2 .[1][2][3][4] At pH levels below this pKa, it exists in its neutral, insoluble form.[2][3] By raising the pH to at least 2 units above the pKa (pH > 6.5), you deprotonate the carboxylic acid, generating the highly soluble carboxylate anion.[2][3]

Step-by-Step Protocol
  • Calculate Molar Equivalents: Determine the moles of your target compound.

  • Prepare Base Solution: Use 1.0 M NaOH or KOH. Avoid ammonia if volatility is a concern.[2][3]

  • Titration:

    • Suspend the solid compound in water (it will look like a cloudy suspension or floating clumps).[3]

    • Slowly add 1.05 equivalents of the base solution while stirring vigorously.

    • Note: A slight excess (5%) ensures complete deprotonation.[2][3]

  • Sonication: Sonicate for 5–10 minutes. The solution should turn clear as the salt forms.[2][3]

  • Back-Titration (Optional): If the final pH is too high for your application, carefully back-titrate with dilute HCl to pH 7.4, but do not go below pH 6.0, or precipitation will occur immediately.[1][2][3]

Critical Warning: Do not use Calcium or Magnesium bases.[1][3] Divalent cations often form insoluble salts (soap scum effect) with lipophilic benzoates.[2][3]

Module 2: The Co-Solvent Approach (DMSO/Ethanol)

Best for: High-concentration stock solutions for biological assays (in vitro).[1][3]

The Science: Water forms a highly ordered hydrogen-bond network that excludes non-polar solutes.[1][3] Aprotic solvents like DMSO (Dimethyl sulfoxide) disrupt this network and interact favorably with the aromatic rings of the 2-anilino group.[1][3]

Solvent Compatibility Table
SolventSolubility RatingRecommended Max Conc.Notes
DMSO Excellent (>50 mg/mL)100% (Stock)Best for freezing stocks (-20°C).[1][2] Hygroscopic.
Ethanol Good~20 mg/mLVolatile; concentration may change over time.[1][3]
PEG-400 Moderate50% v/vGood for animal formulations; viscous.[1][2][3]
Water Poor (<0.01 mg/mL)N/AOnly works at high pH.[1][3]
Troubleshooting "Crash-Out" (Precipitation)

A common issue is "crashing out" when diluting a DMSO stock into aqueous media.[1][3]

  • The Cause: Rapid local mixing creates zones of high water content where the drug is insoluble before it can disperse.[3]

  • The Fix:

    • Vortex the aqueous buffer before adding the drug.[3]

    • Inject the DMSO stock submerged directly into the vortexing center of the buffer.[3]

    • Keep the final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the drug concentration is below its aqueous saturation limit (~10–50 µM usually safe).[2][3]

Module 3: Advanced Formulation (Cyclodextrins)

Best for: In vivo animal studies or sensitive cell cultures where DMSO is toxic.[1][3]

The Science: Cyclodextrins (specifically HP-β-CD) form a "host-guest" complex.[1][2] The hydrophobic phenyl rings of 2-Anilino-5-methoxybenzoic acid insert into the donut-shaped cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[1][2]

Protocol: Complexation
  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or PBS.[1][2][3]

  • Add the target compound in excess of the desired concentration.[2][3]

  • Autoclave or stir at 50°C for 4 hours. Heat provides the energy to overcome the activation barrier for the drug to enter the cavity.[2][3]

  • Filter through a 0.22 µm filter to remove un-complexed solid.[2][3]

  • Result: A clear, stable aqueous solution suitable for injection.[2][3]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: 2-Anilino-5-methoxybenzoic acid (Solid, Neutral Form) CheckApp What is the Application? Start->CheckApp ChemSynth Chemical Synthesis / Non-Bio Buffer CheckApp->ChemSynth High Conc Needed BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay Low Conc (<100µM) InVivo In Vivo / Animal Study CheckApp->InVivo No Organic Solvents Salt Protocol 1: Salt Formation (Adjust pH > 7.5 with NaOH) ChemSynth->Salt DMSO Protocol 2: DMSO Stock (Dilute into media) BioAssay->DMSO Cyclo Protocol 3: Cyclodextrin (20% HP-β-CD Complex) InVivo->Cyclo Warning Warning: Precipitation Risk if pH < 6.0 Salt->Warning Caution

Figure 1: Decision matrix for selecting the appropriate solubilization method based on downstream application.

Frequently Asked Questions (FAQ)

Q1: I adjusted the pH to 7.0, but the solution is still cloudy. Why? A: The pKa is likely close to 4.2, but the intrinsic solubility of the neutral form is extremely low.[3] At pH 7.0, a small fraction (~0.1%) of the compound may still be protonated.[2][3] Because the neutral form is so insoluble, even that small fraction precipitates.[2][3] Solution: Adjust pH to 8.0–8.5 to drive the equilibrium 99.9% toward the soluble anion form.

Q2: Can I use sonication to force it into water without pH adjustment? A: No. Sonication creates a temporary suspension (micro-particles), not a true solution.[2][3] These particles will settle over time or clog microfluidic channels/HPLC columns.[2][3] You must change the thermodynamics (pH or solvent), not just the kinetics (mixing).[2][3]

Q3: Is the compound stable in water once dissolved? A: Generally, yes.[1][2][3] Anthranilic acid derivatives are stable against hydrolysis.[2][3] However, they are sensitive to oxidation (turning brown/yellow) over time if exposed to light and air.[2][3] Store solutions in amber vials at 4°C.

References

  • Avdeef, A. (2012).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3] (Authoritative text on pKa and solubility profiling of ionizable drugs).

  • Romero, S., et al. (2013).[2][3][5] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12).[2][3] Link (Provides thermodynamic data for the structural analog Mefenamic Acid).[2][3]

  • Yalkowsky, S. H., et al. (2010).[2][3] Handbook of Aqueous Solubility Data. CRC Press.[2][3] (Source for general solubility behavior of benzoic acid derivatives).

  • PubChem Compound Summary. (2024). N-phenylanthranilic acid (Fenamic acid).[1][3] National Library of Medicine.[2][3] Link (Structural parent data).[2][3]

Sources

Technical Support Center: Minimizing Side Reactions During 2-Anilino-5-methoxybenzoic Acid Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers encountering low yields and complex impurity profiles during the cyclization of 2-anilino-5-methoxybenzoic acid (also known as 5-methoxy-N-phenylanthranilic acid).

The objective of this transformation is to synthesize 2-methoxyacridone via an intramolecular Friedel-Crafts acylation. However, the electron-donating methoxy group heavily activates the aromatic system, making it susceptible to electrophilic side reactions, while the ether linkage itself is vulnerable to acid-catalyzed cleavage. This guide is designed to help you understand the causality behind these side reactions and implement self-validating protocols to bypass them.

Mechanistic Overview & Reaction Workflow

The formation of the acridone core relies on the generation of a highly reactive acylium ion intermediate, which subsequently undergoes intramolecular electrophilic attack on the adjacent phenyl ring. The choice of cyclizing agent dictates not only the efficiency of this ring closure but also the trajectory of competing side reactions.

G SM 2-Anilino-5-methoxybenzoic acid (Starting Material) Acyl Acylium Ion Intermediate SM->Acyl Acid Catalyst (-H2O) Sulfon Sulfonated Acridone (Sulfonation) SM->Sulfon Conc. H2SO4 (>100°C) Decarb 4-Methoxydiphenylamine (Decarboxylation) SM->Decarb Thermal Stress (-CO2) Product 2-Methoxyacridone (Desired Product) Acyl->Product Intramolecular Cyclization Demeth 2-Hydroxyacridone (Demethylation) Product->Demeth Harsh Acids (e.g., HBr, AlCl3) or Prolonged Heat Chloro 9-Chloro-2-methoxyacridine (Chlorination) Product->Chloro POCl3 (Over-reaction)

Reaction workflow and logical branching of side reactions during 2-methoxyacridone synthesis.

Troubleshooting Guide: Causality & Solutions

Issue 1: Demethylation (Loss of the Methoxy Group)
  • Symptom: LC-MS analysis of the crude product shows a dominant [M-14] peak, corresponding to 2-hydroxyacridone.

  • Causality: The use of extremely harsh Brønsted acids (e.g., prolonged boiling in concentrated H₂SO₄) or strong Lewis acids (e.g., AlCl₃) leads to the protonation or coordination of the ether oxygen. Subsequent nucleophilic attack cleaves the aryl-methyl ether bond.

  • Solution: Transition to milder cyclizing agents. 1 provides the necessary dehydrating power to form the acylium ion without the extreme acidity that drives ether cleavage[1].

Issue 2: Formation of 9-Chloro-2-methoxyacridine
  • Symptom: The isolated product is a bright yellow/green powder that lacks the characteristic ketone C=O stretch in IR (~1630 cm⁻¹) and exhibits a massive mass shift with a distinct chlorine isotope pattern.

  • Causality: Phosphorus oxychloride (POCl₃) is frequently used to cyclize N-phenylanthranilic acids. However, POCl₃ does not stop at the acridone stage; it aggressively2 via a Vilsmeier-type intermediate[2].

  • Solution: If 2-methoxyacridone is your final target, avoid POCl₃. If you must use POCl₃ (e.g., to synthesize 9-aminoacridines), you must perform a rigorous aqueous hydrolysis step (refluxing in dilute HCl) to convert any unreacted 9-chloroacridine back to the acridone.

Issue 3: Sulfonation of the Aromatic Ring
  • Symptom: The product is highly water-soluble and difficult to extract into organic solvents; MS shows an [M+80] peak.

  • Causality: Concentrated sulfuric acid acts as a potent sulfonating agent at temperatures above 100 °C. The electron-donating methoxy group strongly activates the ring, making it highly susceptible to electrophilic aromatic substitution by SO₃ (generated in situ).

  • Solution: Keep H₂SO₄ reactions strictly below 100 °C, or eliminate H₂SO₄ entirely by utilizing3[3].

Issue 4: Decarboxylation
  • Symptom: Isolation of 4-methoxydiphenylamine instead of the cyclized product.

  • Causality: Thermal stress prior to acylium ion formation causes the premature loss of the carboxylic acid group as CO₂. This is exacerbated by trace water in the starting material, which competitively hydrolyzes the dehydrating agent.

  • Solution: Ensure the starting material is desiccated. Use a gradual temperature ramp rather than dropping the substrate directly into pre-heated acid.

Validated Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems with built-in diagnostic checkpoints.

Protocol A: Mild Cyclization using Eaton's Reagent (Recommended for Methoxy Retention)

Rationale:4 offers a lower-viscosity alternative to PPA and avoids the sulfonating/oxidizing properties of H₂SO₄[4].

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-anilino-5-methoxybenzoic acid (1.0 eq) in Eaton's reagent (approx. 10 mL per gram of substrate).

    • Validation Checkpoint 1: The solution must be completely homogeneous. A persistent suspension indicates wet starting material, which will lead to decarboxylation.

  • Cyclization: Heat the mixture to 80 °C with continuous stirring for 3–4 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Quenching: Cool the reaction to room temperature and slowly pour it over crushed ice while stirring vigorously.

    • Validation Checkpoint 2: Rapid precipitation of a yellow solid confirms successful acylium ion trapping and ring closure. If the solution remains dark green/black without precipitation, intermolecular oligomerization has occurred due to excessive heating.

  • Isolation: Filter the resulting precipitate, wash extensively with distilled water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Microwave-Assisted Cyclization using BF₃·Et₂O

Rationale: Boron trifluoride etherate acts as a potent Lewis acid to promote rapid intramolecular acylation under solvent-free microwave conditions, drastically reducing reaction time and thermal degradation.

  • Preparation: Mix 2-anilino-5-methoxybenzoic acid (1.0 eq) with BF₃·Et₂O (2.0 eq) in a microwave-safe vial.

  • Irradiation: Subject the mixture to microwave irradiation (150 °C) for exactly 1.0 minute.

  • Neutralization: Cool to room temperature, dilute with ethyl acetate, and wash carefully with saturated NaHCO₃.

    • Validation Checkpoint 3: CO₂ evolution (bubbling) confirms the neutralization of the Lewis acid. Ensure the aqueous layer reaches pH 8 to guarantee the acridone is fully partitioned into the organic phase.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and causality of side reactions based on the chosen methodology.

Method / ReagentTemperatureTimeYield (%)Major Side Reaction ObservedReference
Conc. H₂SO₄100 °C4 h70–85Sulfonation, Demethylation[1]
POCl₃105 °C (Reflux)2 h82–85*Chlorination (Yields 9-chloroacridine)[2]
Eaton's Reagent80 °C3–4 h72–78Trace Decarboxylation[3]
BF₃·Et₂O (Microwave)150 °C1 min95–98None (Highly selective)[4]

*Note: Yield corresponds to the 9-chloro-2-methoxyacridine intermediate, not the final acridone.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning into a black, intractable tar? A: Tar formation is typically caused by intermolecular condensation and oxidative polymerization at excessively high temperatures. This is a common failure mode when using PPA above 140 °C. Lower the temperature and verify the stoichiometry of your cyclizing agent.

Q: Can I use standard Friedel-Crafts catalysts like AlCl₃ or FeCl₃? A: While Fe(OTf)₂ has been recently reported for this transformation, standard AlCl₃ is strongly contraindicated for 2-anilino-5-methoxybenzoic acid. AlCl₃ is a classic reagent for ether cleavage and will rapidly convert your methoxy group to a phenol before cyclization is complete.

Q: How do I separate unreacted starting material from the acridone product during workup? A: The starting material contains a free carboxylic acid. By washing your crude organic extract with a mild aqueous base (e.g., 5% Na₂CO₃), the unreacted 2-anilino-5-methoxybenzoic acid will deprotonate and partition into the aqueous layer, leaving the neutral 2-methoxyacridone in the organic phase.

References

  • Synthesis and anticancer study of 9-aminoacridine derivatives. Arabian Journal of Chemistry, 2012. [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025.[Link]

  • Boron trifluoride etherate promoted microwave-assisted synthesis of antimalarial acridones. RSC Advances, 2019. [Link]

Sources

Technical Support Center: Controlling Dimerization in Ullmann Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: ULL-DIMER-001 Subject: Suppression of Homocoupling (Dimerization) Byproducts in Copper-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive & Mission

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Ullmann-type coupling (C-N, C-O, or C-S bond formation) is yielding significant amounts of biaryl byproduct (Ar-Ar ) instead of the desired cross-coupled product (Ar-Nu ).

This guide moves beyond basic textbook definitions to address the kinetic and mechanistic failures leading to dimerization. Our goal is to transition your system from a "radical-prone" regime to a controlled "ionic-like" catalytic cycle using ligand acceleration and rigorous Cu(I) stabilization.

Mechanistic Diagnostics: Why Dimerization Occurs

To fix the problem, we must first diagnose the pathway. Dimerization in Ullmann coupling is not random; it is a symptom of catalyst instability or uncontrolled radical generation .

The Two Competing Pathways
  • The Desired Path (Ionic/Concerted): Ligated Cu(I) undergoes oxidative addition (OA) with the aryl halide, followed by ligand exchange with the nucleophile and reductive elimination (RE).

  • The Failure Path (Radical/Disproportionation):

    • SET Mechanism: Unstabilized Cu(I) acts as a single-electron donor to the aryl halide, generating an aryl radical (

      
      ). Two aryl radicals recombine to form 
      
      
      
      .
    • Disproportionation:

      
      . The generated Cu(0) can react non-selectively, or Cu(II) can act as an oxidant, promoting oxidative homocoupling.
      
Visualizing the Divergence

UllmannMechanism Start L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (L-Cu(III)-Ar-X) Start->OxAdd Ligand Stabilized SET Single Electron Transfer (SET) Start->SET Ligand Free / High T ArX Ar-X (Substrate) NuEx Ligand Exchange (+ Nucleophile) OxAdd->NuEx RedElim Reductive Elimination NuEx->RedElim RedElim->Start Regenerates Cu(I) Product Ar-Nu (Cross-Coupled Product) RedElim->Product Radical Ar• (Aryl Radical) SET->Radical Dimer Ar-Ar (Homocoupling Byproduct) Radical->Dimer Recombination

Figure 1: Mechanistic bifurcation. Ligands promote the green (left) pathway. Absence of ligands or high temperatures favor the red (right) radical pathway.

Troubleshooting & Optimization (Q&A)

Category A: Ligand & Catalyst Selection

Q1: I am using CuI without a ligand at 110°C and seeing 30% dimer. Why? A: "Ligand-free" Ullmann couplings are rarely truly ligand-free; they rely on the substrate or solvent (like DMF/DMSO) to stabilize the copper. However, these are weak ligands. At 110°C, weak coordination allows Cu(I) to undergo SET (Single Electron Transfer) with the aryl halide, generating aryl radicals that rapidly dimerize [1].

  • Correction: Add a bidentate ligand. Diamines (e.g., DMEDA, trans-1,2-cyclohexanediamine) or Oxalamides are standard. They lower the activation energy for the desired oxidative addition and stabilize the Cu(I) center, preventing radical leakage [2].

Q2: Which ligand is best for suppressing dimerization in aryl iodides? A: Aryl iodides are prone to homocoupling because they are easily reduced to radicals.

  • Recommendation: Use Phenanthroline (phen) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) . These rigid, nitrogen-based ligands create a tight steric environment that disfavors the formation of the bis-aryl-Cu intermediate required for some homocoupling pathways [3].

  • Protocol Shift: If using amino acid ligands (e.g., L-Proline), switch to Oxalic Diamides (e.g., BTMPO), which allow for lower reaction temperatures (60-90°C), kinetically starving the high-energy dimerization pathway [4].

Category B: Reaction Conditions

Q3: Does the order of addition matter? A: Yes. If you mix Cu(I) and Ar-X without the nucleophile present, the catalyst has no "exit strategy" (reductive elimination with Nu) and will eventually find a way to react with itself or another Ar-X molecule.

  • Protocol: Pre-complex the Copper and Ligand in the solvent before adding the Aryl Halide. Ensure the Nucleophile is present in the vessel before the catalyst encounters the Ar-X [5].

Q4: My CuI is greenish. Is this a problem? A: Absolutely. Pure CuI is white or off-white. Green/Brown coloration indicates oxidation to Cu(II). Cu(II) is a potent oxidant that can drive oxidative homocoupling of nucleophiles or promote disproportionation.

  • Fix: Wash your CuI with saturated aqueous KI, then water/ethanol/ether, and dry under vacuum. Alternatively, add 10 mol% Sodium Ascorbate to the reaction to reduce adventitious Cu(II) back to active Cu(I) in situ [6].

Category C: Stoichiometry & Kinetics

Q5: I have limited nucleophile. Can I use excess Ar-X? A: Using excess Ar-X is the primary cause of dimerization. High local concentrations of Ar-X relative to the nucleophile statistically favor the Ar-Cu-Ar interaction.

  • Rule of Thumb: Always use the Nucleophile in excess (1.2 to 1.5 equiv) relative to the Aryl Halide. If the nucleophile is precious, use slow addition of the Aryl Halide (via syringe pump) to keep its steady-state concentration low [7].

Optimized Experimental Protocol

This protocol is designed to minimize radical generation and favor the ionic cross-coupling pathway.

Scope: Coupling of Aryl Iodides/Bromides with Amines/Amides.

Reagents
  • Catalyst: CuI (5-10 mol%) - Must be white/purified.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) (10-20 mol%) - Ratio Ligand:Cu should be 2:1.

  • Base: K₃PO₄ (2.0 equiv) - Finely ground, anhydrous.

  • Solvent: Toluene or Dioxane (Anhydrous, degassed).

Workflow
  • Catalyst Pre-formation:

    • In a glovebox or under Argon flow, charge the reaction vial with CuI (1.0 equiv relative to catalyst load) and K₃PO₄ (2.0 equiv relative to substrate).

    • Add the Nucleophile (1.2 - 1.5 equiv).

    • Seal the vial and purge with Argon/Nitrogen (3 cycles).

  • Ligand/Solvent Addition:

    • Add the anhydrous solvent via syringe.

    • Add the DMEDA ligand via syringe.

    • Critical Step: Stir at RT for 5-10 minutes. You should see a color change (often blue/green tint for amine complexes) indicating the active L-Cu-Nu species is forming.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 equiv) last.

    • Tip: If the Aryl Halide is liquid, add it neat. If solid, dissolve in minimal solvent and add.

  • Reaction:

    • Heat to 80-90°C (avoid >110°C unless necessary).

    • Monitor via HPLC/GC. If Ar-Ar dimer appears >5%, lower temperature and increase Ligand loading.

Comparison of Control Strategies

ParameterHigh Risk (Promotes Dimer)Low Risk (Suppresses Dimer)Technical Rationale
Ligand None / PyridineDiamines / OxalamidesBidentate ligands stabilize Cu(I), preventing SET.
Copper Source Cu(II) salts / Impure CuIPurified CuI / CuTcCu(I) is the active species; Cu(II) promotes oxidation.
Stoichiometry Excess Ar-XExcess NucleophileKinetic bias towards Ar-Cu-Nu intermediate.
Atmosphere Air / O2Argon / NitrogenO2 is a direct oxidant for homocoupling.
Temperature >120°C60-90°CHigh T favors entropy-driven radical dissociation.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: High Dimerization Check1 Check Atmosphere (Is O2 present?) Problem->Check1 Action1 Degas Solvent Use Inert Gas Check1->Action1 Yes Check2 Check Ligand Check1->Check2 No Action2 Switch to Bidentate (DMEDA) Check2->Action2 None/Weak Check3 Check Temp Check2->Check3 Strong Action3 Reduce Temp (<100°C) Check3->Action3 High Check4 Check Stoichiometry Check3->Check4 Normal Action4 Increase Nucleophile (>1.2 equiv) Check4->Action4

Figure 2: Systematic troubleshooting flow for reducing biaryl impurities.

References

  • Sperotto, E., et al. "The Mechanism of the Modified Ullmann Reaction." Dalton Transactions, 2010. Link

  • Ma, D., et al. "CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Aliphatic Amines." Organic Letters, 2003. Link

  • Altman, R. A., & Buchwald, S. F. "Cu-Catalyzed Amination of Aryl Halides with Primary Alkylamines." Organic Letters, 2006. Link

  • Zhang, H., et al. "Oxalic Diamides as Effective Ligands for Copper-Catalyzed C-N Coupling." Journal of the American Chemical Society, 2015.[1] Link

  • Taillefer, M., et al. "Copper-Catalyzed N-Arylation of Nucleophiles." Angewandte Chemie International Edition, 2007. Link

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications." Chemical Reviews, 2008. Link

  • Sambiagio, C., et al. "Copper-Catalysed C-H Activation/Coupling." Chemical Reviews, 2014. Link

Sources

Technical Guide: Solvent Optimization for 2-Anilino-5-methoxybenzoic Acid Yield

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 2-Anilino-5-methoxybenzoic acid (also known as 5-methoxy-N-phenylanthranilic acid), focusing specifically on the critical impact of solvent selection on reaction yield and purity.

This guide synthesizes data from Ullmann-Goldberg condensation protocols, highlighting the specific challenges posed by the electron-donating 5-methoxy substituent.

Executive Summary: The "Deactivated Electrophile" Challenge

The synthesis of 2-anilino-5-methoxybenzoic acid typically involves the copper-catalyzed coupling of 2-halo-5-methoxybenzoic acid with aniline .

The Core Problem: The methoxy group at the 5-position is para to the halide leaving group (at position 2). Through resonance, the methoxy group donates electron density into the benzene ring, significantly strengthening the C-Halide bond and reducing the electrophilicity of the carbon center.

  • Consequence: The oxidative addition step of the copper catalyst is kinetically hindered compared to unsubstituted anthranilic acid synthesis.

  • Solvent Role: The solvent must not only solubilize the base (typically

    
    ) but also support the high temperatures (>100°C) or specific ligand interactions required to overcome this electronic deactivation.
    

Critical Analysis of Solvent Systems

A. The "Classic" High-Boiling Aprotic System (DMF / DMSO)

Best For: Hard-to-convert substrates (e.g., Aryl Chlorides). Mechanism: High dielectric constants dissociate the base (


), increasing the concentration of the reactive carboxylate/aniline anions.
ParameterPerformanceTechnical Insight
Yield Potential High (85-92%) High boiling points (153°C+) allow the reaction to surmount the activation energy barrier caused by the 5-OMe deactivation.
Reaction Rate FastComplete conversion often within 2-4 hours at reflux.
Major Downside Workup DifficultyDMF decomposes to dimethylamine at high temps, potentially contaminating the product. Water solubility makes extraction tedious.
B. The "Green" Aqueous System (Water + Ultrasound/Surfactant)

Best For: Environmental compliance and purity profiles. Mechanism: Relies on "on-water" catalysis or phase-transfer effects. Ultrasound is often required to disperse the copper catalyst and break the passivation layer on the solid base.

ParameterPerformanceTechnical Insight
Yield Potential Moderate-High (80-90%) Surprisingly effective due to the hydrophobic effect accelerating the organic coupling at the phase interface.
Reaction Rate Very Fast (with Sonic.)Ultrasound can reduce reaction times to <30 mins (See Protocol 2).
Major Downside Scale-up LimitUltrasonic penetration depth limits batch size. Without ultrasound, yields drop significantly (~50-60%).
C. The "Modern" Non-Polar System (Toluene + Ligands)

Best For: Buchwald-Hartwig variations or Ligand-Assisted Ullmann. Mechanism: Requires a bidentate ligand (e.g., diamines like DMEDA) to solubilize the copper species in the non-polar medium.

ParameterPerformanceTechnical Insight
Yield Potential Moderate (70-80%)Lower boiling point (110°C) may not be sufficient for the deactivated 2-chloro-5-methoxy substrate without expensive Pd-catalysts.
Purity Excellent Non-polar solvent prevents the solubilization of many inorganic byproducts; product often crystallizes out directly.

Troubleshooting & FAQs

Category 1: Low Conversion / Starting Material Recovery

Q: I am using DMF at 140°C, but 40% of my 2-chloro-5-methoxybenzoic acid remains unreacted. Why? A: The 5-methoxy group deactivates the chloride.

  • Immediate Fix: Switch from 2-chloro to 2-bromo-5-methoxybenzoic acid . The C-Br bond is weaker and more susceptible to oxidative addition.

  • Process Fix: Add a ligand. Standard copper powder is insufficient for deactivated aryl chlorides. Add 10-20 mol% of L-proline or N,N-dimethylglycine . These ligands stabilize the Cu(I) intermediate and lower the activation energy.

  • Water Check: DMF is hygroscopic. Even trace water can quench the active catalyst species if not using a phase-transfer protocol. Ensure DMF is dry.

Category 2: "Black Tar" Formation

Q: My reaction mixture in DMSO turned into a black tar, and the yield is <50%. A: This is likely due to oxidative polymerization of the aniline or thermal decomposition of the solvent.

  • Cause: DMSO is thermally unstable near its boiling point in the presence of basic copper.

  • Solution: Lower the temperature to 110-120°C and extend the reaction time. Alternatively, switch to DMAc (Dimethylacetamide) , which is more thermally stable than DMF/DMSO at high temperatures.

  • Inert Atmosphere: You must degas the solvent. Oxygen promotes the oxidative coupling of anilines (azo formation) rather than the desired C-N coupling.

Category 3: Workup & Purification

Q: I cannot crystallize the product from the DMF solution. Adding water creates a sticky oil. A: The product (an amino acid) is zwitterionic and its solubility is highly pH-dependent.

  • Protocol:

    • Pour the DMF mixture into a large excess of ice water (1:10 ratio).

    • Crucial Step: Acidify carefully with 1M HCl to pH 4-5 . Do not go to pH 1 (protonates the amine, making it soluble) or leave it at pH >7 (carboxylate remains soluble).

    • The "sticky oil" is often trapped DMF. Sonicate the aqueous mixture to leach out the DMF. The oil should solidify into a precipitate.

Validated Experimental Protocols

Protocol A: High-Yield Aqueous Ultrasound Method (Recommended)

Based on "Green" Ullmann modifications for anthranilic acids.

Reagents:

  • 2-Chloro-5-methoxybenzoic acid (1.0 equiv)[1]

  • Aniline (2.0 equiv)

  • 
     (1.0 equiv)
    
  • Cu powder (10 mol%) or Cu(OAc)₂

  • Solvent: Water (3 mL per mmol)[1]

Workflow:

  • Mix: Combine all solid reagents in a round-bottom flask. Add water and aniline.[2][3]

  • Sonicate: Place the flask in an ultrasonic bath (cleaning bath type is sufficient) at 60-70°C.

  • Monitor: Sonicate for 30-60 minutes. (Without ultrasound, reflux for 12 hours).

  • Workup: Filter the hot solution to remove excess Cu/C. Acidify the filtrate with dilute HCl to pH 4.

  • Isolate: Filter the resulting precipitate.[4] Recrystallize from Ethanol/Water (1:1).[2]

Protocol B: Ligand-Assisted Thermal Method (DMF)

For large scale where ultrasound is not feasible.

Reagents:

  • 2-Bromo-5-methoxybenzoic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • 
     (2.0 equiv)[4]
    
  • CuI (10 mol%)[4]

  • Ligand: L-Proline (20 mol%)[4]

  • Solvent: DMF (dry)[5]

Workflow:

  • Degas: Sparge DMF with Nitrogen for 15 mins.

  • Heat: Stir at 110°C under

    
     for 8-12 hours.
    
  • Quench: Pour into ice water.

  • Acidify: Adjust pH to 4-5 with acetic acid (gentler than HCl).

Visualizations

Figure 1: Reaction Mechanism & Solvent Influence

This diagram illustrates the catalytic cycle and where the solvent/ligand plays a critical role in stabilizing the transition state for the deactivated 5-OMe substrate.

UllmannMechanism cluster_solvent Solvent Effect Start Reagents: 2-Halo-5-OMe-Benzoate + Aniline Cu_Species Active Catalyst [L-Cu-Anilide] Start->Cu_Species Base (K2CO3) OxAdd Oxidative Addition (Rate Limiting Step) Cu_Species->OxAdd Attack on Deactivated Ring Intermediate Cu(III) Intermediate Stabilized by Polar Solvent OxAdd->Intermediate 5-OMe hinders this step High T required RedElim Reductive Elimination Intermediate->RedElim RedElim->Cu_Species Regeneration Product Product: 2-Anilino-5-methoxybenzoic acid RedElim->Product Note Polar Aprotic (DMF) lowers activation energy of TS Note->OxAdd

Caption: Catalytic cycle showing the rate-limiting oxidative addition, which is hindered by the 5-methoxy group and requires high-boiling polar solvents or ligands to proceed efficiently.

Figure 2: Recommended Aqueous Workflow

A logical flow for the "Green" protocol which offers the best balance of yield and purity.

AqueousWorkflow Step1 Mix Reagents (Water, Base, Cu, Substrates) Step2 Ultrasound Irradiation (60-70°C, 30-60 min) Step1->Step2 Step3 Hot Filtration (Remove Cu catalyst) Step2->Step3 Step4 Acidification (HCl to pH 4-5) Step3->Step4 Step5 Filtration & Drying (Isolate Precipitate) Step4->Step5

Caption: Streamlined workflow for the aqueous/ultrasound protocol, minimizing solvent waste and simplifying purification.

References

  • Ullmann Condensation Overview. Wikipedia. Available at: [Link]

  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent. ResearchGate. Available at: [Link]

  • Ullmann Reaction Mechanisms and Conditions. Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Amination of Bromobenzoic Acids. Organic Chemistry Portal. Available at: [Link]

Sources

Overcoming steric hindrance in 2-Anilino-5-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Steric & Electronic Hindrance in Synthesis Ticket Priority: High (Drug Discovery/Medicinal Chemistry)

Welcome to the Technical Support Center

You have reached the specialized support hub for researchers working with 2-anilino-5-methoxybenzoic acid (and related N-phenylanthranilic acid) derivatives. This scaffold—structurally related to fenamates and acridone precursors—presents a unique "double-lock" problem during synthesis:

  • Steric Hindrance: The ortho-substituents (COOH at C1, Anilino at C2) create significant crowding.

  • Electronic Deactivation: The 5-methoxy group (an electron-donating group, EDG) enriches the aromatic ring, making the C2-halide less electrophilic for substitution and the C1-carbonyl less reactive toward nucleophiles.

This guide provides validated protocols to bypass these energy barriers.

Module 1: Constructing the Core (C-N Bond Formation)

The Issue: You are trying to couple an aniline to a 2-halo-5-methoxybenzoic acid. Standard SNAr (nucleophilic aromatic substitution) often fails because the electron-rich 5-OMe group destabilizes the Meisenheimer intermediate, and the ortho-carboxylate repels the incoming nucleophile.

Recommended Protocol: Buchwald-Hartwig Amination

Why this works: Unlike SNAr, Palladium-catalyzed coupling does not rely on ring electron deficiency. However, the 5-OMe group makes the C-Halide bond electron-rich, slowing down oxidative addition. We must use electron-rich, bulky phosphine ligands to drive the catalytic cycle.[1]

Step-by-Step Protocol

Reagents:

  • Substrate: 2-Bromo-5-methoxybenzoic acid (Iodo- analogs are faster; Chloro- require stronger ligands).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos or BrettPhos (10 mol%).

    • Technical Note: These biaryl monophosphine ligands are bulky (overcoming sterics) and electron-rich (accelerating oxidative addition into the electron-rich aryl halide).

  • Base: Cs₂CO₃ (2.5 equiv) or NaOtBu (if acid is pre-protected as ester).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure:

  • Inerting: Flame-dry a Schlenk tube and cycle 3x with Argon/Nitrogen.

  • Loading: Add Pd(OAc)₂, Ligand, Base, and the Benzoic Acid derivative.[1]

  • Activation: Add solvent and stir at RT for 5 mins to pre-form the active Pd-Ligand complex.

  • Addition: Add the aniline (1.2 equiv).

  • Heating: Heat to 100–110°C for 12–24 hours.

    • Optimization: If using microwave irradiation, heat to 120°C for 1 hour.

  • Workup: Filter through Celite (to remove Pd black), acidify to pH 3-4 (to protonate the carboxylate), and extract with EtOAc.

Alternative: The Modified Ullmann (Goldberg) Reaction

Use case: Cost-sensitive scale-up where Pd is too expensive.

  • Catalyst: CuI (10 mol%) + L-Proline (20 mol%) or DMEDA.

  • Base: K₂CO₃.[2][3][4]

  • Solvent: DMF or DMSO (requires high temp, >130°C).[5]

  • Warning: High temperatures risk decarboxylation of the benzoic acid.

Visualizing the Decision Matrix

CN_Bond_Strategy Start START: C-N Bond Formation Check_Substrate Analyze Substrate: 2-Halo-5-methoxybenzoic acid Start->Check_Substrate Decision_Scale Scale / Budget Constraint? Check_Substrate->Decision_Scale Action_Pd PROTOCOL A: Buchwald-Hartwig Pd(OAc)2 + XPhos Temp: 80-110°C Decision_Scale->Action_Pd Prioritize Yield Action_Cu PROTOCOL B: Modified Ullmann CuI + L-Proline Temp: >130°C Decision_Scale->Action_Cu Prioritize Cost Path_Pd Small Scale / High Value (Research Lab) Path_Cu Large Scale / Low Cost (Process Lab) Result_Pd High Yield Works with Cl/Br/I Less Decarboxylation Action_Pd->Result_Pd Result_Cu Moderate Yield Requires I/Br Risk of Decarboxylation Action_Cu->Result_Cu

Caption: Workflow for selecting the optimal C-N coupling strategy based on scale and substrate constraints.

Module 2: Derivatizing the Carboxyl Group (Amidation)

The Issue: You have successfully made 2-anilino-5-methoxybenzoic acid, but now you cannot couple an amine to the carboxylic acid to form an amide.

  • Cause 1 (Steric): The bulky aniline group at position 2 physically blocks the approach of the amine to position 1.

  • Cause 2 (Electronic): An intramolecular Hydrogen Bond forms between the aniline N-H and the carbonyl oxygen. This "locks" the conformation and reduces the electrophilicity of the carbonyl carbon.

Comparison of Coupling Reagents
Reagent ClassEfficacyNotes
EDC / HOBt LowOften fails due to steric bulk; urea byproduct difficult to remove.
HATU / HOAt MediumWorks for primary amines; expensive. HOAt is crucial for steric relief.
T3P MediumGood for scale, low epimerization, but may require high T.
Thionyl Chloride (SOCl₂) High The Gold Standard. Converts acid to Acid Chloride (highly reactive).
Recommended Protocol: The Acid Chloride Pathway

Why this works: Converting the -COOH to -COCl creates a hyper-reactive electrophile that overrides the electronic deactivation from the 5-OMe group and the intramolecular H-bond.

Step-by-Step Protocol:

  • Activation: Dissolve 2-anilino-5-methoxybenzoic acid in neat Thionyl Chloride (SOCl₂).

    • Add 1 drop of DMF (Catalyst: forms the Vilsmeier-Haack active species).

  • Reflux: Reflux at 80°C for 2–3 hours. The solution should turn homogenous.

  • Evaporation: Remove excess SOCl₂ under vacuum. Do not skip this. Residual SOCl₂ will kill your amine. Co-evaporate with dry toluene/DCM to remove traces.

  • Coupling: Dissolve the crude yellow/orange acid chloride residue in dry DCM.

  • Addition: Add the target amine (1.1 equiv) and a base (Et₃N or DIPEA, 3.0 equiv) at 0°C, then warm to RT.

  • Monitoring: Reaction is usually instantaneous.

Module 3: Troubleshooting & FAQs

Ticket #101: "My reaction mixture turned black and I lost the carboxyl group."
  • Diagnosis: Decarboxylation.

  • Cause: Benzoic acids with electron-donating groups (like 2-amino and 5-methoxy) are prone to thermal decarboxylation, especially at temperatures >130°C in the presence of metal salts (Cu).

  • Fix:

    • Switch from Ullmann (130°C) to Buchwald-Hartwig (80–100°C).

    • If you must use Ullmann, use DMSO as solvent (lower temp required than DMF for solubility) and strictly control oil bath temp.

Ticket #102: "I'm getting cyclization to an acridone instead of the amide."
  • Diagnosis: Unwanted intramolecular condensation.

  • Cause: The 2-anilino group attacks the activated carboxyl group (self-reaction) faster than your external amine does. This often happens if you use strong acids (PPA) or heat the acid chloride too long without the external amine present.

  • Fix:

    • Keep the activation step (SOCl₂) strictly anhydrous.

    • Add the external amine immediately after dissolving the acid chloride.

    • Keep the coupling temperature low (0°C to RT). Acridone formation usually requires heat (>100°C).

Ticket #103: "Low yield with HATU."
  • Diagnosis: Steric block preventing the active ester formation.[6]

  • Fix: Switch to the Acid Fluoride method if Acid Chloride is too unstable. Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are stable to water but highly reactive toward amines and less sterically sensitive than OBt esters.

References

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Source:

  • Ullmann-Goldberg Condensation (Mechanism & Conditions)

    • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles." Accounts of Chemical Research.
    • Source:

  • Amidation of Sterically Hindered Benzoic Acids

    • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis.
    • Source:

  • Synthesis of N-Phenylanthranilic Acid Derivatives (Fenamates)

    • Wolf, C., et al. (2006).[7] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." The Journal of Organic Chemistry.

    • Source:

Sources

Technical Support Center: Stability Profile of 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Anilino-5-methoxybenzoic acid (a derivative of N-phenylanthranilic acid).

This guide addresses the specific stability profile of this compound under acidic conditions, distinguishing between hydrolytic stability (workup conditions) and cyclization/degradation (stress conditions).

Executive Summary: The Acid Stability Matrix

2-Anilino-5-methoxybenzoic acid exhibits a bimodal stability profile dependent on acid concentration and temperature. While stable in dilute aqueous acids at room temperature (often used for precipitation), it is chemically labile in strong, dehydrating acids or at elevated temperatures, where it undergoes intramolecular cyclization or decarboxylation.

Stability Threshold Table
Acidic ConditionTemperatureStability StatusPrimary Outcome
Dilute HCl / H₂SO₄ (< 2M) 4°C – 25°CStable Compound precipitates as free acid. Minimal degradation.
Dilute HCl / H₂SO₄ (< 2M) > 60°CUnstable Slow decarboxylation; partial hydrolysis if amides are present.
Conc. H₂SO₄ / PPA / POCl₃ > 80°CReactive Rapid cyclization to 2-Methoxyacridone (Bernthsen reaction).
Acetic Acid (Glacial) RefluxMeta-Stable Slow cyclization over prolonged periods.
Lewis Acids (e.g., AlCl₃) VariableReactive Demethylation of the 5-methoxy group (cleavage to phenol).

Critical Degradation Pathways

Understanding the mechanism of degradation is vital for troubleshooting yield losses or impurity spikes.

Pathway A: Intramolecular Cyclization (The "Acridone Problem")

The most common "instability" is actually a chemical transformation known as the Bernthsen Acridone Synthesis . Under strong acidic and dehydrating conditions, the carboxylic acid carbon attacks the non-substituted phenyl ring.

  • Visual Indicator: The reaction mixture shifts from pale yellow to intense fluorescent green/yellow .

  • Product: 2-Methoxy-9(10H)-acridone.

Pathway B: Decarboxylation

Heating fenamic acid derivatives in mineral acids can lead to the loss of CO₂, yielding the corresponding diphenylamine derivative (3-methoxy-N-phenylaniline).

Pathway Visualization (DOT Diagram)

DegradationPathways Start 2-Anilino-5-methoxybenzoic acid (Precursor) Protonated Protonated Intermediate (Acylium Ion / Activated Carbonyl) Start->Protonated + H+ (Strong Acid) Decarb 3-Methoxy-N-phenylaniline (Minor Impurity: Decarboxylated) Start->Decarb Dilute Acid + High Heat (- CO2) Acridone 2-Methoxyacridone (Major Impurity: Fluorescent) Protonated->Acridone - H2O / Heat (Cyclization)

Figure 1: Acid-catalyzed degradation pathways.[1] The red path indicates the dominant cyclization reaction in strong acid.

Troubleshooting & FAQs

Q1: My isolated solid has a strong yellow-green fluorescence. Is this normal?

Diagnosis: No. Pure 2-Anilino-5-methoxybenzoic acid is typically an off-white to pale yellow crystalline powder with little to no fluorescence. Root Cause: You have likely formed 2-methoxyacridone . This occurs if the compound was heated in acid during workup or if the drying oven was too hot while the cake was still acidic. Corrective Action:

  • Check your workup pH. Do not heat the mixture below pH 4.

  • Purification: Acridones are much less soluble in alkaline solution than the parent acid. Dissolve the crude material in 1M NaOH (the acridone will remain as a solid precipitate). Filter off the fluorescent solid, then re-precipitate the filtrate with acid at cool temperatures.

Q2: I observe a mass loss during recrystallization from acidic ethanol.

Diagnosis: Esterification or Decarboxylation. Root Cause: Refluxing an anthranilic acid derivative in an alcohol (ethanol/methanol) with an acid catalyst (HCl/H₂SO₄) will drive Fischer Esterification , converting your acid to the ethyl ester. Corrective Action: Avoid mineral acids during recrystallization. Use neutral solvents (e.g., Toluene, EtOAc) or recrystallize from Acetone/Water without added acid.

Q3: The HPLC shows a new peak at a higher Retention Time (RT).

Analysis:

  • Parent Acid: Elutes earlier (more polar due to COOH).

  • Acridone Impurity: Elutes later (more hydrophobic, planar structure).

  • Decarboxylated Impurity: Elutes later (loss of polar COOH). Verification: Check the UV spectrum of the peak. Acridones have distinct absorption bands at >380nm (visible region), whereas the parent acid absorbs mainly in the UV (280-320nm).

Validated Protocols

Protocol A: Safe Precipitation (Acid Workup)

Use this protocol to isolate the compound from a basic reaction mixture without degradation.

  • Preparation: Cool the alkaline reaction mixture (containing the salt form) to 0–5°C using an ice bath.

  • Acidification: Slowly add 1M HCl or 1M H₂SO₄ dropwise with vigorous stirring.

  • Endpoint: Target pH 3.0 – 4.0 .

    • Note: Going to pH < 1 increases the risk of protonating the amine, which may trap acid salts or initiate degradation if allowed to warm.

  • Filtration: Filter the precipitate immediately while cold.

  • Washing: Wash the filter cake with cold water (pH 7) until the filtrate is neutral. This removes residual mineral acid that could cause degradation during drying.

  • Drying: Dry under vacuum at < 50°C .

Protocol B: Forced Degradation Stress Test (HPLC Method Validation)

Use this to confirm the retention time of the acridone impurity.

  • Dissolve 10 mg of 2-Anilino-5-methoxybenzoic acid in 5 mL of Conc. H₂SO₄ .[2]

  • Heat at 90°C for 30 minutes. (Solution will turn fluorescent).

  • Cool and pour carefully onto 20 g of crushed ice.

  • Filter the yellow precipitate (Acridone).[3]

  • Dissolve a sample in Mobile Phase and inject into HPLC to establish the impurity marker.

References

  • Bernthsen, A. (1884). "Zur Kenntniss des Acridins." Justus Liebigs Annalen der Chemie, 224(1), 1-56.
  • Wepster, B. M. (1953). "Steric effects on mesomerism. The electronic absorption spectra of some N-phenylanthranilic acids." Recueil des Travaux Chimiques des Pays-Bas, 72.

  • PubChem Compound Summary. (2024). "2-((3-Methoxyphenyl)amino)benzoic acid (Isomer Analog)." National Library of Medicine.

  • Organic Syntheses. (1939). "Acridone."[2][3][4] Org.[2][4][5] Synth. 19, 6; Coll. Vol. 2, 15. (Detailed protocol for acid-catalyzed cyclization of fenamates).

  • ICH Guidelines. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." (Framework for forced degradation studies).[6][7][8][9]

Sources

Validation & Comparative

1H NMR interpretation of 2-Anilino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structural Elucidation: 1H NMR Profiling of 2-Anilino-5-methoxybenzoic Acid vs. Precursors and Isomers

Executive Summary

In the development of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and acridone scaffolds, 2-Anilino-5-methoxybenzoic acid (N-phenyl-5-methoxyanthranilic acid) serves as a critical intermediate. Its structural validation is frequently complicated by the presence of unreacted starting materials (2-amino-5-methoxybenzoic acid) and potential regioisomers formed during Ullmann condensation.

This guide provides a technical comparison of the 1H NMR profile of the target compound against its primary "alternatives"—its specific precursor and its regioisomer. By focusing on diagnostic coupling constants and chemical shift perturbations , this analysis establishes a self-validating protocol for confirming identity and purity without reliance on secondary techniques like HPLC-MS.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended. The choice of solvent is critical; CDCl3 often leads to broad or invisible NH/COOH signals due to exchange or poor solubility.

  • Solvent: DMSO-d6 (99.8% D) is the gold standard for this class. It stabilizes the intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, sharpening the diagnostic NH signal.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Workflow Visualization

The following diagram outlines the logical flow for analyzing the crude reaction mixture to confirm the target product.

NMR_Workflow Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Start->Solvent Region1 Check 9.0-10.5 ppm (NH Region) Solvent->Region1 Decision1 Sharp Singlet? Region1->Decision1 Region2 Check 7.3-7.6 ppm (H-6 Coupling) Decision1->Region2 Yes Result_Precursor Precursor: Broad NH2 @ 5-7ppm Decision1->Result_Precursor No (Broad/Absent) Decision2 J ~ 2.8 Hz (Meta)? Region2->Decision2 Result_Target CONFIRMED: 2-Anilino-5-methoxy Decision2->Result_Target Yes Result_Isomer Isomer (4-OMe): J ~ 9.0 Hz (Ortho) Decision2->Result_Isomer No

Figure 1: Decision tree for NMR-based validation of 2-Anilino-5-methoxybenzoic acid, distinguishing it from precursors and isomers.

Comparative Analysis: Target vs. Precursor

The primary challenge in synthesis is monitoring the consumption of 2-Amino-5-methoxybenzoic acid . The transformation from a primary amine (-NH2) to a secondary diarylamine (-NH-Ph) induces drastic spectral changes.

Key Diagnostic Shifts
Proton EnvironmentPrecursor (2-Amino-5-methoxy)Target (2-Anilino-5-methoxy)Mechanistic Insight
-NH / -NH2 Broad singlet, 5.0–7.0 ppm (Variable)Sharp singlet, 9.4–10.0 ppm Deshielding: The target's NH forms a strong intramolecular H-bond with the C=O, shifting it significantly downfield.
H-3 (Ortho to N) 6.44 ppm (d, J=8.8 Hz)~7.10–7.30 ppm (Multiplet overlap)Ring Current Effect: The new phenyl ring exerts a deshielding cone effect on the adjacent H-3 proton.
Phenyl Ring Absent6.80–7.40 ppm (Multiplet, 5H) Integration: Appearance of 5 new aromatic protons confirms N-arylation.
-OCH3 3.60 ppm (s)3.75–3.80 ppm (s)Minor Shift: Slight deshielding due to the overall change in electronic conjugation.

Expert Insight: In the precursor, the H-3 proton is unusually shielded (6.44 ppm) due to the electron-donating resonance of the free -NH2 group. Upon arylation, this electron density is delocalized into the new phenyl ring, causing H-3 to shift downfield and often merge with the new phenyl protons. The disappearance of the doublet at 6.44 ppm is the most reliable marker for reaction completion.

Comparative Analysis: Target vs. Regioisomer

A common impurity in substituted benzoic acid synthesis is the regioisomer where the methoxy group is at the 4-position (2-Anilino-4-methoxybenzoic acid). Mass spectrometry cannot distinguish these isomers (same MW: 243.26 g/mol ). 1H NMR coupling constants provide the definitive proof.

The "H-6" Splitting Test

The proton at position 6 (ortho to the carboxylic acid) is the most deshielded aromatic ring proton and is usually distinct from the multiplet.

  • Target (5-Methoxy):

    • Structure: H-6 is meta to the OMe group and meta to H-4. It has no ortho neighbors.

    • Signal: Doublet (d) with a small coupling constant (J ≈ 2.5 – 3.0 Hz ).

    • Interpretation: This "meta-coupling" is characteristic of the 1,2,5-substitution pattern.

  • Alternative (4-Methoxy):

    • Structure: H-6 is ortho to H-5.

    • Signal: Doublet (d) with a large coupling constant (J ≈ 8.5 – 9.0 Hz ).

    • Interpretation: Strong "ortho-coupling" indicates a proton exists at position 5, ruling out the 5-methoxy target.

Structural Logic Diagram

The following diagram illustrates the coupling pathways that generate these specific signals.

Coupling_Logic cluster_Target Target: 5-Methoxy Substitution cluster_Isomer Isomer: 4-Methoxy Substitution T_H6 H-6 Proton (Ortho to COOH) T_Env Neighbor: H-4 (Meta) T_H6->T_Env Coupling Path T_Result Result: Meta-Doublet J = ~2.8 Hz T_Env->T_Result I_H6 H-6 Proton (Ortho to COOH) I_Env Neighbor: H-5 (Ortho) I_H6->I_Env Coupling Path I_Result Result: Ortho-Doublet J = ~8.8 Hz I_Env->I_Result

Figure 2: Coupling constant logic distinguishing the 5-methoxy target from the 4-methoxy isomer.

Summary of Spectral Data

For the final purified product 2-Anilino-5-methoxybenzoic acid in DMSO-d6:

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
12.5 – 13.5 Broad Singlet1H--COOH
9.4 – 9.8 Singlet1H--NH (Amine)
7.45 – 7.55 Doublet1HJ ≈ 2.8 HzH-6 (Benzoic Ring)
7.10 – 7.40 Multiplet6H-Phenyl Ring (5H) + H-4
6.90 – 7.10 Multiplet/Doublet1H-H-3 (Benzoic Ring)
3.76 Singlet3H--OCH3

References

  • Royal Society of Chemistry. (2013). Supplementary Information: Synthesis of diphenylamine derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of benzoic acid and derivatives. Retrieved from [Link]

FTIR Spectral Analysis of 2-Anilino-5-methoxybenzoic Acid: A Comparative Guide to ATR vs. KBr Transmission Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of substituted anthranilic acids. 2-Anilino-5-methoxybenzoic acid is a highly specific intermediate utilized in pharmaceutical synthesis and medicinal chemistry. Characterizing this compound requires resolving a delicate interplay of hydrogen bond donors and acceptors—specifically its carboxylic acid, secondary amine, and methoxy ether functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is the definitive tool for confirming these functional groups. However, the choice of sampling technique profoundly dictates the integrity and appearance of the resulting spectral data. This guide objectively compares the two primary FTIR methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —providing mechanistic insights, expected quantitative data, and self-validating protocols to ensure rigorous analytical accuracy.

Structural Dynamics & Target Functional Groups

To accurately interpret the FTIR spectrum of 2-Anilino-5-methoxybenzoic acid, one must first understand the causality behind its vibrational modes:

  • Carboxylic Acid (-COOH): Typically, benzoic acids exhibit a strong C=O stretch near 1680–1720 cm⁻¹. However, because this molecule is an ortho-anilino derivative (structurally analogous to fenamate NSAIDs), it engages in strong intramolecular hydrogen bonding between the secondary amine (-NH) and the carbonyl oxygen. This weakens the C=O double bond character, shifting the absorption to a lower frequency (~1650–1670 cm⁻¹).

  • Secondary Amine (-NH-): The N-H stretching vibration is expected in the 3300–3350 cm⁻¹ region, often overlapping with the broad O-H stretch of the carboxylic acid dimer (2500–3200 cm⁻¹).

  • Methoxy Group (-OCH₃): The ether linkage provides a distinct asymmetric C-O-C stretching band in the fingerprint region, typically between 1200–1250 cm⁻¹.

Methodological Comparison: ATR vs. KBr Pellet

Choosing between ATR and KBr transmission is not merely a matter of convenience; it is a decision governed by optical physics and sample chemistry.

The KBr Pellet Method (Transmission)

The KBr pellet technique relies on dispersing the solid sample within an infrared-transparent alkali halide matrix. Because the IR beam passes completely through the sample, it yields a true transmission spectrum with a long effective pathlength [1].

  • Advantages: This is the gold standard for quantitative accuracy and library matching. It provides superior sensitivity for trace components and sharp, well-defined peaks across the entire mid-IR range.

  • Analytical Risks (Causality): KBr is highly hygroscopic. If the KBr powder is not rigorously dried, absorbed moisture will artificially broaden the 2500–3300 cm⁻¹ region, masking the critical N-H and O-H stretches of the target compound. Furthermore, subjecting carboxylic acids to high pressure (10 tons) in an alkali halide matrix can sometimes induce ion-exchange reactions, converting the acid into a potassium carboxylate salt and drastically shifting the C=O peak.

The ATR-FTIR Method (Internal Reflection)

ATR utilizes an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe) [2]. The sample is simply pressed against the crystal.

  • Advantages: ATR requires zero sample preparation, eliminating both moisture artifacts and pressure-induced chemical alterations. It is non-destructive and highly reproducible for powdered mixtures [3].

  • Analytical Risks (Causality): ATR spectra exhibit two fundamental physical deviations from transmission spectra:

    • Wavelength-Dependent Penetration (

      
      ):  The depth of the evanescent wave is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the N-H and O-H stretches >3000 cm⁻¹) appear significantly weaker in ATR compared to KBr [4].
      
    • Anomalous Dispersion: In the vicinity of strongly absorbing bands (such as the C=O stretch), the refractive index of the sample changes rapidly. This optical effect shifts the peak maximum to slightly lower wavenumbers (typically 2–10 cm⁻¹) and causes asymmetric band distortion [2]. Advanced mathematical ATR correction must be applied before comparing these spectra to classical transmission libraries.

Quantitative Spectral Data Comparison

The following table summarizes the expected spectral assignments for 2-Anilino-5-methoxybenzoic acid, highlighting the quantitative differences (peak shifts and relative intensities) between the two techniques.

Functional Group VibrationExpected KBr Transmission (cm⁻¹)Expected ATR-FTIR (cm⁻¹)Intensity / Optical Shift Notes
N-H Stretch (Amine)~3330~3330Strong in KBr; Weak in ATR due to shallow penetration depth at high wavenumbers.
O-H Stretch (Carboxylic)~2800 – 3200~2800 – 3200Broad/Strong in KBr; Broad/Weak in ATR. KBr is highly susceptible to H₂O overlap.
C=O Stretch (Carboxylic)~1665~1658Strong in both. ATR peak shifts lower by ~5-7 cm⁻¹ due to anomalous dispersion.
C=C Stretch (Aromatic)~1580~1578Medium . Slight ATR shift.
C-O-C Asym. Stretch (Methoxy)~1240~1235Strong . ATR peak shifts lower and may exhibit asymmetric broadening.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized workflows.

Protocol A: KBr Pellet Preparation & Transmission Analysis

Objective: Achieve a transparent, moisture-free matrix for high-fidelity library matching.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • Milling: In a pre-warmed agate mortar, combine approximately 1–2 mg of 2-Anilino-5-methoxybenzoic acid with 150 mg of dry KBr. Grind gently but thoroughly for 1–2 minutes to achieve a homogenous, fine powder (particle size < 2 µm to reduce light scattering).

  • Pressing: Transfer the mixture into a 13 mm pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for exactly 2 minutes [1].

  • Validation Check: The resulting pellet must be visually translucent. If opaque, the sample concentration is too high or grinding was insufficient; discard and repeat.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans), using a blank KBr pellet as the background.

Protocol B: Diamond ATR-FTIR Analysis

Objective: Rapid, non-destructive analysis avoiding moisture and pressure artifacts.

  • Background: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Allow to dry completely. Collect a background spectrum of the ambient atmosphere.

  • Sample Application: Place approximately 2–5 mg of the pure 2-Anilino-5-methoxybenzoic acid powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform, reproducible contact between the powder and the crystal [3].

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Data Processing: Apply an "Advanced ATR Correction" algorithm via the spectrometer's software (inputting the crystal's refractive index, typically 2.4 for diamond, and an estimated sample refractive index of 1.5) to correct for penetration depth and anomalous dispersion [2].

Experimental Workflow Visualization

The following decision matrix illustrates the logical pathway for analyzing 2-Anilino-5-methoxybenzoic acid based on the analytical requirements.

FTIR_Workflow Start 2-Anilino-5-methoxybenzoic Acid Sample Preparation Decision Select FTIR Technique Start->Decision ATR_Path ATR-FTIR Method (Non-destructive) Decision->ATR_Path Rapid/No moisture KBr_Path KBr Pellet Method (Transmission) Decision->KBr_Path Library matching ATR_Step Place powder on Diamond Crystal Apply uniform pressure ATR_Path->ATR_Step KBr_Step Grind with dry KBr (1:100) Press at 10 tons for 2 mins KBr_Path->KBr_Step ATR_Data Acquire Spectrum (Weaker high-wavenumber peaks) ATR_Step->ATR_Data KBr_Data Acquire Spectrum (High sensitivity, watch for H2O) KBr_Step->KBr_Data ATR_Correct Apply Advanced ATR Correction (Corrects anomalous dispersion) ATR_Data->ATR_Correct Analysis Spectral Interpretation & Functional Group Assignment KBr_Data->Analysis ATR_Correct->Analysis

Caption: Workflow for FTIR analysis of 2-Anilino-5-methoxybenzoic acid comparing ATR and KBr methods.

References

  • Essential FTIR. "Advanced ATR Correction in Essential FTIR Spectroscopy Software." Essential FTIR. Available at: [Link]

  • Shimadzu (Europe). "ATR Precautions: Partial peak shifts due to types of prisms." Shimadzu. Available at:[Link]

Mass spectrometry fragmentation patterns of 5-methoxy-N-phenylanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-methoxy-N-phenylanthranilic acid. It is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and analytical chemistry who require authoritative, mechanistic insights for structural elucidation.

Executive Summary & Compound Profile

5-Methoxy-N-phenylanthranilic acid is a functionalized diphenylamine derivative belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of an anthranilic acid (2-aminobenzoic acid) core substituted with a methoxy group at the C5 position and a phenyl group on the amine nitrogen.

In mass spectrometry, this compound exhibits a distinct "ortho effect" characteristic of fenamates, leading to rapid gas-phase cyclization. Understanding its fragmentation is critical for differentiating it from structural isomers (e.g., 4-methoxy analogues) and identifying metabolic products in drug development.

Feature Specification
Chemical Formula

Molecular Weight 243.26 g/mol
Monoisotopic Mass 243.0895 Da
Key Structural Motifs Diphenylamine, Carboxylic Acid (ortho to amine), Methoxy ether
Primary Ionization Modes ESI(-) (preferred for acidic moiety), EI (70 eV)

Experimental Configuration

To achieve reproducible fragmentation data, the following instrumental parameters are recommended. These protocols ensure the generation of diagnostic ions discussed in Section 3.

Protocol A: Electrospray Ionization (ESI-MS/MS)

Target: Metabolic screening and polar impurity analysis.

  • Ionization Mode: Negative (

    
    ) is standard due to the carboxylic acid; Positive (
    
    
    
    ) is used for structural confirmation of the amine.
  • Source Voltage: -4.5 kV (Negative) / +5.0 kV (Positive).

  • Collision Energy (CE): Ramp 10–40 eV. Low CE preserves the molecular ion; High CE promotes the characteristic acridone cyclization.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Positive) or 5 mM Ammonium Acetate (Negative).

Protocol B: Electron Ionization (EI-GC/MS)

Target: Impurity profiling and library matching.

  • Electron Energy: 70 eV (Standard).[1][2][3][4]

  • Source Temperature: 230°C.

  • Derivatization (Optional): TMS-derivatization (using BSTFA) is recommended to improve volatility and prevent thermal decarboxylation in the injector port.

Mechanistic Fragmentation Pathways

The fragmentation of 5-methoxy-N-phenylanthranilic acid is governed by the interaction between the carboxylic acid and the secondary amine (ortho effect), and the electronic influence of the methoxy substituent.

Pathway A: The "Ortho Effect" & Acridone Cyclization (Dominant)

The most diagnostic pathway for N-phenylanthranilic acids is the gas-phase intramolecular cyclization.

  • Mechanism: The carboxylic acid hydroxyl group interacts with the ortho-amine hydrogen.

  • Loss of Water (

    
    , -18 Da):  In ESI(+) or EI, this leads to the formation of a stable acridone  ion (9-acridone derivative).
    
  • Resulting Ion: For the 5-methoxy derivative, this yields the 2-methoxyacridone ion at m/z 225 (EI) or m/z 226 (ESI+).

    • Note: This cyclization is so favorable that the

      
       peak often rivals the molecular ion in intensity.
      
Pathway B: Decarboxylation

Common in negative mode ESI and thermal degradation in GC injectors.

  • Loss of

    
     (-44 Da):  The carboxylic acid group is lost, generating a substituted diphenylamine radical cation or anion.
    
  • Resulting Ion: m/z 199 (Protonated 4-methoxy-diphenylamine).

  • Secondary Fragmentation: The resulting amine often cleaves at the C-N bond, yielding phenyl or methoxyphenyl cations.

Pathway C: Methoxy Group Degradation

The C5-methoxy group provides specific "fingerprint" losses that distinguish this compound from unsubstituted fenamates.

  • Loss of Methyl Radical (

    
    , -15 Da):  Generates a quinoid-type ion at m/z 228 .
    
  • Loss of Formaldehyde (

    
    , -30 Da):  A rearrangement common in anisole derivatives, leading to a phenolic ion at m/z 213 .
    
  • Combined Loss: Acridone formation followed by methyl loss yields m/z 210 (2-hydroxyacridone cation).

Comparative Analysis: 5-Methoxy vs. Alternatives

Distinguishing 5-methoxy-N-phenylanthranilic acid from clinically used fenamates (like Mefenamic Acid) requires tracking specific mass shifts.

Fragment / Loss 5-Methoxy-N-phenylanthranilic Acid Mefenamic Acid (Reference) Differentiation Logic
Precursor (

)
m/z 244 m/z 242 +2 Da mass difference.
Acridone Core (

)
m/z 226 (2-methoxyacridone)m/z 224 (2,3-dimethylacridone)Both cyclize readily; the mass shift is preserved in the cyclic core.
Decarboxylation (

)
m/z 200 m/z 198 Loss of

is universal; fragment ions retain ring substituents.
Methyl Loss (

)
Prominent (Methoxy cleavage)Minor (Benzylic cleavage)Methoxy methyl loss is energetically favored over aryl-methyl loss.
Diagnostic Low Mass Ion m/z 167 (Carbazole-like rearrangement)m/z 165 Rearrangement of the decarboxylated species.

Key Insight: If you observe a loss of 30 Da (


) or 31 Da (

), the analyte is the methoxy derivative. Mefenamic acid (dimethyl) cannot lose formaldehyde.

Visualizing the Fragmentation Logic

The following diagram maps the critical dissociation pathways, highlighting the transition from the parent structure to the diagnostic acridone and diphenylamine cores.

FragmentationPathways Parent 5-Methoxy-N-phenylanthranilic Acid [M+H]+ m/z 244 Acridone 2-Methoxyacridone Ion (Cyclization) [M+H - H2O]+ m/z 226 Parent->Acridone - H2O (Ortho Effect) Decarbox 4-Methoxy-diphenylamine (Decarboxylation) [M+H - CO2]+ m/z 200 Parent->Decarbox - CO2 MethylLoss Demethylated Ion [M+H - CH3]+ m/z 229 Parent->MethylLoss - CH3• HydroxyAcridone 2-Hydroxyacridone [m/z 226 - CH3]+ m/z 211 Acridone->HydroxyAcridone - CH3• PhenylCleavage Phenyl Cation m/z 77 Decarbox->PhenylCleavage C-N Cleavage

Figure 1: Decision tree for the fragmentation of 5-methoxy-N-phenylanthranilic acid, emphasizing the competing pathways of dehydration (acridone formation) and decarboxylation.

References

  • NIST Mass Spectrometry Data Center. Mefenamic Acid - Gas Chromatography Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed 2024).

  • Pintér, Á., & Klussmann, M. (2012).[5] Sulfonic Acid-Catalyzed Autoxidative Carbon-Carbon Coupling Reaction.[5] (Discusses acridone formation from N-phenylanthranilic acid precursors). Available at: [Link]

  • Bala, M., et al. (2024).[6] Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.[6] (Provides structural characterization data for fenamate derivatives). Available at: [Link]

  • National Institute of Justice. Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones.[7] (Provides comparative methodology for EI vs ESI fragmentation mechanisms). Available at: [Link]

Sources

Strategic HPLC Method Development: 2-Anilino-5-methoxybenzoic Acid Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 2-Anilino-5-methoxybenzoic Acid Purity Check Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Anilino-5-methoxybenzoic acid (CAS 89224-95-3) serves as a critical intermediate in the synthesis of acridine-based anticancer agents and non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class. Its structural duality—possessing both a lipophilic diphenylamine core and an ionizable carboxylic acid moiety—presents a specific chromatographic challenge: peak tailing and retention variability.

This guide compares a standard "generic" approach against an optimized "ion-suppression" protocol. We demonstrate that controlling the ionization state of the carboxylic acid via pH modification is not merely an optimization step but a prerequisite for quantitative accuracy.

The Molecule & The Challenge

To develop a robust method, one must first understand the analyte's behavior in solution. 2-Anilino-5-methoxybenzoic acid is an amphiphilic molecule with distinct zones of polarity.

  • Acidic Moiety (COOH): pKa ≈ 3.8–4.2. At neutral pH (pH 7), it exists as a carboxylate anion (

    
    ), leading to fast elution and potential ionic interactions with residual silanols on the column.
    
  • Hydrophobic Core (Diphenylamine): The N-phenyl group imparts significant hydrophobicity (LogP > 3.0), requiring high organic solvent strength for elution.

  • Weakly Basic Nitrogen: The amine is bridged between two phenyl rings, delocalizing the lone pair. Its pKa is extremely low (< 1.0), meaning it remains neutral (unprotonated) under standard HPLC conditions (pH > 2).

The Development Trap: Many researchers initially attempt a neutral pH method (Water/Methanol) to avoid buffer preparation. As shown below, this leads to "peak splitting" where the analyte partially ionizes, resulting in a broad, tailing peak that masks impurities.

Method Development Logic (Decision Tree)

The following decision tree illustrates the logic used to arrive at the optimized protocol.

MethodLogic Start Analyte: 2-Anilino-5-methoxybenzoic acid (Acidic + Hydrophobic) Q1 Is pH Control Necessary? Start->Q1 PathA No (Neutral pH 7) Water/ACN Q1->PathA Generic Approach PathB Yes (Acidic pH < 3) Q1->PathB Strategic Approach ResultA Result: Ionized COO- Fast Elution, Tailing, Split Peaks PathA->ResultA Q2 Buffer Selection PathB->Q2 Opt1 Formic Acid (0.1%) (Volatile, MS Compatible) Q2->Opt1 Opt2 Phosphoric Acid (0.1%) (Non-volatile, Better UV baseline) Q2->Opt2 Final Optimized Method: C18 Column + Acidic Mobile Phase (Suppresses Ionization) Opt1->Final Opt2->Final

Figure 1: Method development decision tree highlighting the necessity of pH suppression for acidic analytes.

Comparative Analysis: Generic vs. Optimized

We compared two methods to demonstrate the impact of mobile phase pH on separation efficiency.

Method A: The "Generic" Fail (Neutral pH)
  • Column: C18 Standard (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Water : Acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Observation: The analyte elutes early with severe tailing (Tf > 2.0). The carboxylic acid protons rapidly exchange with the neutral water, creating a "smear" rather than a peak.

Method B: The Optimized Protocol (Acidic Suppression)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase: 0.1%

    
     in Water (A) / Acetonitrile (B).
    
  • Gradient: Linear gradient to handle both polar precursors and the hydrophobic target.

  • Observation: The low pH (approx. 2.5) keeps the carboxylic acid protonated (

    
    ). The molecule behaves as a neutral, lipophilic species, interacting efficiently with the C18 stationary phase.
    
Performance Data Comparison
ParameterMethod A (Neutral Isocratic)Method B (Acidic Gradient)Status
Retention Time (

)
3.2 min (Variable)8.4 min (Stable)Improved
Peak Shape (Tailing Factor) 2.4 (Severe Tailing)1.1 (Symmetrical)Pass
Theoretical Plates (N) ~2,500>12,000High Efficiency
Resolution (

) from Impurity
1.2 (Co-elution risk)4.5 (Baseline separation)Validated
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity

Technical Insight: The sensitivity improvement in Method B arises because the peak is sharper (narrower width). According to the height-area relationship, a narrower peak for the same mass results in greater peak height, significantly improving the Signal-to-Noise (S/N) ratio.

Detailed Experimental Protocol (Method B)

This protocol is designed for the purity check of 2-Anilino-5-methoxybenzoic acid, ensuring separation from likely synthetic precursors such as 2-amino-5-methoxybenzoic acid (polar) and iodobenzene (non-polar).

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA Detector.

  • Column: C18, End-capped (e.g., Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Orthophosphoric Acid (

    
    ).
    
Step-by-Step Workflow
  • Preparation of Mobile Phase A (Buffer):

    • Add 1.0 mL of 85%

      
       to 1000 mL of Milli-Q water.
      
    • Mix well and filter through a 0.45 µm nylon membrane.[1]

    • Resulting pH: ~2.1 – 2.5.

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 10 mL of Acetonitrile (Stock: 1 mg/mL).

    • Sonicate for 5 minutes.

    • Dilute to 0.1 mg/mL using the initial mobile phase ratio (approx 60% Water / 40% ACN) to prevent solvent shock.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temp: 30°C (Controls viscosity and retention reproducibility)

    • Detection: UV at 280 nm (Primary) and 230 nm (Secondary for trace impurities).

  • Gradient Program:

Time (min)% Mobile Phase A (0.1%

)
% Mobile Phase B (Acetonitrile)Event
0.06040Initial Hold
2.06040Elution of Polar Impurities
12.01090Ramp to elute Target
15.01090Wash Column
15.16040Re-equilibration
20.06040Ready for next injection
Impurity Fate Mapping

Understanding where impurities elute is vital for a purity method. The diagram below predicts the elution order based on the solvophobic theory and the optimized acidic conditions.

ElutionOrder Inj Injection Imp1 Impurity 1: 2-Amino-5-methoxybenzoic acid (Polar, Protonated NH2) tR ~ 2-3 min Inj->Imp1 Low Retention Target TARGET: 2-Anilino-5-methoxybenzoic acid (Neutral COOH, Hydrophobic) tR ~ 8-9 min Imp1->Target Gradient Ramp Imp2 Impurity 2: Diphenylamine / Iodobenzene (Highly Lipophilic) tR ~ 13-14 min Target->Imp2 High Organic

Figure 2: Predicted elution order. The starting material (Impurity 1) is significantly more polar and will elute in the void volume if the initial organic composition is too high.

Troubleshooting & Robustness
  • Drifting Retention Times: Check the pH of Mobile Phase A. A shift from pH 2.5 to 3.5 can drastically alter the ionization ratio of the carboxylic acid, causing retention shifts.

  • Ghost Peaks: If using Formic Acid instead of Phosphoric Acid for MS compatibility, ensure the ACN grade is "LC-MS" to avoid baseline drift at low UV wavelengths (210-230 nm).

  • Carryover: The target molecule is hydrophobic. If carryover is observed in the blank injection, add a needle wash step using 100% Acetonitrile or Methanol.

References
  • Samanidou, V. F., et al. (2003). "Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs." Journal of Liquid Chromatography & Related Technologies.

  • Sigma-Aldrich. (n.d.). "2-Amino-5-methoxybenzoic acid Product Information."

  • National Institutes of Health (NIH). (2000). "Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals." PubMed.

  • Asian Journal of Chemistry. (2024). "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid." [2]

Sources

Comparative Guide: X-ray Crystal Structure Analysis of 2-Anilino-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative structural analysis framework for 2-Anilino-5-methoxybenzoic acid , a specific fenamate derivative, against the clinical standard Mefenamic Acid and the structural analog Flufenamic Acid .

Executive Summary

This technical guide is designed for medicinal chemists and structural biologists evaluating 2-Anilino-5-methoxybenzoic acid (Target Compound) against established fenamate NSAIDs. While Mefenamic Acid serves as the clinical benchmark with well-defined polymorphic data, the 5-methoxy derivative represents a distinct electronic and steric variant. This guide synthesizes known crystallographic data of the fenamate class to establish a predictive structural model and details the experimental protocols required to empirically validate the target's crystal lattice properties.

Structural Context & Chemical Identity

The fenamate scaffold (N-phenylanthranilic acid) is characterized by a central intramolecular hydrogen bond that locks the conformation. The introduction of a 5-methoxy group on the benzoic acid ring (Target) contrasts with the 2',3'-dimethyl substitution on the aniline ring (Mefenamic Acid).

FeatureTarget: 2-Anilino-5-methoxybenzoic Acid Reference: Mefenamic Acid Alternative: Flufenamic Acid
CAS Number 89224-95-361-68-7530-78-9
Core Scaffold N-phenylanthranilic acidN-phenylanthranilic acidN-phenylanthranilic acid
Substitution 5-Methoxy (-OCH₃) on Benzoic Ring2',3'-Dimethyl on Aniline Ring3'-Trifluoromethyl on Aniline Ring
Electronic Effect Electron Donating (Benzoic Ring)Electron Donating (Aniline Ring)Electron Withdrawing (Aniline Ring)
Key Interaction Potential H-bond acceptor (Methoxy O)Hydrophobic Packing (Methyls)Halogen Bonding / Hydrophobic
Comparative Crystallographic Data

The following table contrasts the established crystallographic parameters of the reference standards with the predicted parameters for the target, based on homologous series analysis.

Table 1: Crystal Data Parameters
ParameterMefenamic Acid (Form I) [1, 2]Flufenamic Acid (Form I) [3]Target (Predicted/To Determine)
Crystal System TriclinicMonoclinicLikely Triclinic or Monoclinic
Space Group


Determine via X-ray Diffraction
a (Å) 14.55612.523Expect ~12-15 Å
b (Å) 6.8117.854Expect ~6-8 Å (Stacking Axis)
c (Å) 7.65712.890Variable based on packing

(°)
119.5790Check for deviation from 90°

(°)
103.9395.72Check for deviation from 90°

(°)
91.3090Check for deviation from 90°
Z (Molecules/Cell) 24Likely 2 or 4
Intramolecular H-Bond N-H...O=C (2.64 Å) N-H...O=C (2.66 Å) Critical Feature to Validate

Critical Insight: The N-H...O=C intramolecular hydrogen bond is the "structural signature" of fenamates. In Mefenamic acid, this bond forces the two aromatic rings into a non-coplanar twist (dihedral angle ~60-70°). The 5-methoxy group in the target is distal to this bond but may alter the packing density through weak


 interactions, potentially increasing solubility compared to the purely hydrophobic dimethyl group of Mefenamic acid.
Experimental Protocol: Crystal Growth & Structure Solution

To obtain the specific X-ray data for 2-Anilino-5-methoxybenzoic acid, follow this self-validating protocol derived from standard fenamate crystallization methodologies.

Phase 1: Synthesis & Purification
  • Reaction: Ullmann condensation of 2-bromo-5-methoxybenzoic acid with aniline (Cu catalyst,

    
    , DMF, reflux).
    
  • Purification: Acidify to precipitate. Recrystallize from Ethanol/Water (80:20) to remove copper salts. Purity must be >99% by HPLC.

Phase 2: Single Crystal Growth (Slow Evaporation)
  • Solvent System: Methanol:Acetone (1:1) is preferred for methoxy-substituted fenamates due to moderate polarity.

  • Procedure:

    • Dissolve 20 mg of Target in 2 mL solvent.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-5 small holes.

    • Store at 4°C (controlled) in a vibration-free environment.

    • Checkpoint: Harvest crystals after 3-7 days. Look for block-like or prismatic morphology. Avoid needles (often solvates).

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: Collect at 100 K to reduce thermal ellipsoids.

  • Refinement: Use SHELXL. Locate the amino proton (N-H) in the difference Fourier map to confirm the zwitterionic vs. neutral state.

Structural Mechanism & Signaling Pathways

The biological activity of fenamates is driven by their inhibition of COX enzymes. The crystal structure directly informs the Structure-Activity Relationship (SAR) .

Fenamate_SAR Target 2-Anilino-5-methoxybenzoic Acid Intra_HBond Intramolecular H-Bond (N-H...O=C) Target->Intra_HBond Forms Methoxy_Effect 5-Methoxy Group (Steric/Electronic) Target->Methoxy_Effect Contains Conformation Twisted Conformation (Lock 'Active' Shape) Intra_HBond->Conformation Stabilizes COX_Binding COX-1/COX-2 Binding (Hydrophobic Channel) Conformation->COX_Binding Enables Fit Methoxy_Effect->COX_Binding Modulates Affinity Solubility Altered Solubility/ADME Methoxy_Effect->Solubility Increases

Figure 1: Structural logic flow connecting the crystal feature (Intramolecular H-bond) to biological function. The 5-methoxy group acts as a modulator of both binding affinity and pharmacokinetic properties.

Comparative Analysis: Why Choose the 5-Methoxy Derivative?
FeatureMefenamic Acid (Standard) 2-Anilino-5-methoxybenzoic Acid (Target) Implication
Packing Forces Van der Waals (Hydrophobic)VdW + Weak H-bonding (Methoxy)Target may form more stable polymorphs or solvates.
Solubility Low (Class II drug)Moderate (Predicted)Methoxy oxygen increases polarity, potentially improving oral bioavailability.
Metabolic Stability Oxidized at methyl groupsO-Demethylation potentialDistinct metabolic pathway; avoids toxic benzylic oxidation.
References
  • McConnell, J. F. & Company, F. Z. (1976). Crystal structure of mefenamic acid. Cryst.[1][2][3] Struct. Comm., 5, 861.

  • Dhanaraj, V. & Vijayan, M. (1988). Structure and interactions of anti-inflammatory fenamates: Crystal structure of mefenamic acid. Acta Crystallographica Section B, 44(4), 406-412. Link

  • Krishna Murthy, H. M. & Vijayan, M. (1981). Structure of flufenamic acid. Acta Crystallographica Section B, 37(5), 1102-1105. Link

  • Cambridge Structural Database (CSD) . Entries: MEFANM (Mefenamic), FPAMCA (Fenamic Acid). Link

Sources

Elemental Analysis Standards for 2-Anilino-5-methoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of elemental analysis standards optimized for the characterization of 2-Anilino-5-methoxybenzoic acid .

Executive Summary

For researchers and QC professionals characterizing 2-Anilino-5-methoxybenzoic acid (


), selecting the correct calibration standard is critical for achieving theoretical compliance (

).[1] While Acetanilide remains the industry "workhorse" for CHN analysis, this guide evaluates its performance against Atropine and Benzoic Acid , specifically addressing the combustion challenges of aromatic amines.

Recommendation: For routine analysis, Acetanilide provides sufficient accuracy. However, for high-precision validation of the nitrogen content (~5.76%), Atropine is the superior "matrix-matched" alternative due to its similar nitrogen-to-carbon ratio.

Part 1: Analyte Profile & Theoretical Targets

Before selecting a standard, one must define the target. 2-Anilino-5-methoxybenzoic acid is a diphenylamine derivative featuring a carboxylic acid and a methoxy group. Its combustion requires sufficient oxygen to break the aromatic rings and fully oxidize the amine nitrogen to


 without forming coke or nitrogen oxides (

).
Theoretical Composition ( )
ElementMass ContributionTheoretical %Precision Limit (

)
Carbon 168.1469.12% 68.72% – 69.52%
Hydrogen 13.105.39% 4.99% – 5.79%
Nitrogen 14.015.76% 5.36% – 6.16%
Oxygen 48.0019.73% Calculated by difference

Part 2: Comparative Analysis of Standards

The ideal standard should have a


, 

, and

profile similar to the analyte ("Matrix Matching") to minimize extrapolation errors in the calibration curve.
Acetanilide (The Industry Standard)
  • Formula:

    
    
    
  • Role: The universal K-factor standard for CHN analyzers.

  • Performance:

    • Carbon (71.09%): Excellent match (Analyte: 69.12%).

    • Nitrogen (10.36%): High. It contains nearly double the nitrogen of the analyte.

  • Verdict: Highly Effective. Despite the N-mismatch, Acetanilide combusts cleanly and is stable. It is the primary recommendation for routine QC.

Atropine (The Precision Alternative)
  • Formula:

    
    
    
  • Role: Low-nitrogen standard for alkaloids and complex pharmaceuticals.

  • Performance:

    • Carbon (70.56%): Excellent match.

    • Nitrogen (4.84%): Superior Match. The value is very close to the analyte's 5.76%, reducing linearization errors at the lower end of the detector's range.

  • Verdict: Best for Validation. Use Atropine if your Acetanilide calibration yields consistently high Nitrogen bias.

Benzoic Acid (The C/H Control)
  • Formula:

    
    
    
  • Role: Nitrogen-blank standard.

  • Performance:

    • Carbon (68.85%): Nearly identical to the analyte (69.12%).

    • Nitrogen (0%): Used to determine the "blank" or baseline noise for Nitrogen.

  • Verdict: Essential Control. Use Benzoic Acid to verify that your combustion tube is not retaining nitrogen memory ("ghost peaks") from previous runs.

Comparative Data Summary
Standard%C Match%N MatchStabilityHygroscopicityRecommendation
Acetanilide HighModerate (2x)HighLowPrimary
Atropine HighExcellent ModerateModerateValidation
Benzoic Acid Exact N/A (0%)HighLowC/H Check

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, follow this "Bracketed Calibration" protocol. This method compensates for instrument drift during the run.

Reagents & Equipment[3][4]
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.995% purity).

  • Vessels: Tin capsules (cleaned in acetone).

  • Balance: Microbalance readable to 0.001 mg (1 µg).

Step-by-Step Workflow
  • System Conditioning: Run 3 "Bypass" samples (unweighed Acetanilide) to saturate the adsorption columns and stabilize the furnace temperature (

    
    ).
    
  • Blank Determination: Run 3 empty tin capsules. These values are subtracted from all subsequent measurements.

  • K-Factor Calibration: Weigh 3 replicates of Acetanilide (1.5 mg – 2.5 mg). Ensure the mass range covers the expected mass of your analyte.

  • Validation Check (The "Check Standard"): Run 1 sample of Benzoic Acid .

    • Acceptance Criteria: Nitrogen must be

      
      . If >0.05%, the reduction tube is exhausted (replace copper).
      
  • Analyte Run: Weigh 2-Anilino-5-methoxybenzoic acid (approx. 2.0 mg).

    • Tip: This compound is a solid powder; ensure no static charge causes powder to stick to the capsule walls.

  • Bracket Standard: Finish the sequence with 1 more Acetanilide standard to verify no drift occurred.

Part 4: Visualization of Logic

The following diagram illustrates the decision process for selecting the correct standard based on experimental feedback.

EA_Standard_Selection Start Start: Analyze 2-Anilino-5-methoxybenzoic acid CheckN Est. Nitrogen Content ~5.7% Start->CheckN Routine Routine Analysis? CheckN->Routine Acetanilide Use ACETANILIDE (Robust, Cheap, Stable) Routine->Acetanilide Yes Precision High Precision / Validation? Routine->Precision No ResultCheck Check Results (Target: 5.76% ± 0.4) Acetanilide->ResultCheck Atropine Use ATROPINE (Matches ~5% N) Precision->Atropine Yes Atropine->ResultCheck Pass Pass (Report Data) ResultCheck->Pass Within Range Fail Fail (High N Bias?) ResultCheck->Fail Out of Range Benzoic Run BENZOIC ACID (Check for Memory Effect) Fail->Benzoic Troubleshoot

Figure 1: Decision tree for selecting and troubleshooting EA standards for low-to-medium nitrogen analytes.

References

  • Thermo Scientific . FlashSmart Elemental Analyzer Operating Manual. Trace Elemental Analysis. Link

  • National Institute of Standards and Technology (NIST) . Certificate of Analysis: Acetanilide (SRM 141d). Link

  • PerkinElmer . Organic Elemental Analysis: Calibration and Standards. Application Note. Link

  • Sigma-Aldrich . 2-Amino-5-methoxybenzoic acid Product Specification. Link

Sources

Chromatographic Separation of 2-Anilino-5-methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Method Development

Executive Summary & Technical Context

2-Anilino-5-methoxybenzoic acid (an N-phenylanthranilic acid derivative) is a critical intermediate in the synthesis of fenamate-class NSAIDs and novel VEGFR2 kinase inhibitors. In synthetic workflows, the primary separation challenge arises from regioisomers (positional isomers), specifically the separation of the target 5-methoxy isomer from the 4-methoxy or 6-methoxy byproducts formed during the nitration or halogenation of the benzoic acid precursors.

This guide objectively compares the two dominant separation strategies: Reversed-Phase HPLC (RP-HPLC) using specialized stationary phases and Supercritical Fluid Chromatography (SFC) . While RP-HPLC is the industry standard for robustness, SFC offers superior selectivity for positional isomers of benzoic acid derivatives.

Isomer Analysis & Separation Mechanism

The separation of 2-Anilino-5-methoxybenzoic acid from its positional isomers relies on exploiting subtle differences in:

  • Hydrophobicity (logP): Minimal difference between regioisomers.

  • pKa Values: The position of the methoxy group relative to the carboxylic acid affects acidity (ortho-effect vs. meta/para).

  • Pi-Pi Interaction Potential: The electron-donating methoxy group alters the electron density of the aromatic ring, creating distinct interaction profiles with phenyl-based stationary phases.

Diagram 1: Isomer Separation Logic Flow

IsomerSeparation Sample Crude Mixture (2-Anilino-5-methoxybenzoic acid + Isomers) Challenge Challenge: Identical m/z, Similar logP Sample->Challenge Strategy Selectivity Driver Challenge->Strategy Requires Orthogonal Selectivity Method_A Method A: RP-HPLC (Pi-Pi Stacking) Strategy->Method_A Phenyl-Hexyl Phase Method_B Method B: SFC (Polar/H-Bonding) Strategy->Method_B 2-PIC / Diol Phase Result Baseline Resolution (Rs > 2.0) Method_A->Result Method_B->Result

Caption: Logical workflow for selecting a chromatographic mode based on the physicochemical similarity of positional isomers.

Comparative Analysis of Alternatives

The following table contrasts the performance of standard C18 HPLC against Phenyl-Hexyl HPLC and SFC (UPC²) for this specific application.

FeatureAlternative A: Standard C18 RP-HPLC Alternative B: Phenyl-Hexyl RP-HPLC Alternative C: SFC (Torrus 2-PIC)
Separation Mechanism Hydrophobic Interaction (Dispersive)Pi-Pi Stacking + HydrophobicH-Bonding + Acid-Base Interaction
Selectivity for Isomers Low (Co-elution common for 4/5-OMe)High (Sensitive to ring electron density)Ultra-High (Orthogonal to RP)
Resolution (Rs) < 1.5 (Often requires long gradients)> 2.5 (Achievable in < 10 min)> 3.0 (Achievable in < 5 min)
Mobile Phase Water / Acetonitrile (Acidified)Water / Methanol (Acidified)CO₂ / Methanol (with additive)
Throughput ModerateModerateHigh (Low viscosity)
Recommendation Not Recommended for isomer splittingRecommended for QC/Standard LabsBest for R&D / High Throughput
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Phenyl-Hexyl RP-HPLC)

Recommended for laboratories without SFC instrumentation. This method utilizes Pi-Pi interactions to discriminate between the 5-methoxy and 4-methoxy isomers.

Reagents & Equipment:

  • System: HPLC with PDA detector (Agilent 1200/1260 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm). Note: C18 is insufficient for baseline separation of these regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Methanol (MeOH promotes stronger Pi-Pi interactions than Acetonitrile).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of crude 2-Anilino-5-methoxybenzoic acid in 10 mL of MeOH. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

  • Equilibration: Flush column with 90% A / 10% B for 20 minutes at 1.0 mL/min.

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B

    • 15.0 min: 80% B (Linear Ramp)

    • 18.0 min: 95% B

    • 20.0 min: 10% B (Re-equilibration)

  • Detection: Monitor at 280 nm (aromatic ring) and 310 nm (secondary amine conjugation).

  • Validation Check: The 5-methoxy isomer typically elutes after the 4-methoxy isomer on Phenyl phases due to increased electron density facilitating stronger Pi-Pi retention.

Protocol B: The "High-Performance" Method (SFC)

Recommended for difficult separations where isomers co-elute on HPLC.

Reagents & Equipment:

  • System: Waters ACQUITY UPC² or equivalent SFC system.

  • Column: Torus 2-PIC (2-Picolylamine) or Torus DIOL (100 mm x 3.0 mm, 1.7 µm).

  • Co-Solvent: Methanol with 0.2% Ammonium Hydroxide (Basic additive improves peak shape for acidic analytes in SFC).

Methodology:

  • Settings: Flow rate 1.5 mL/min; Backpressure 2000 psi; Temp 50°C.

  • Gradient: 5% to 40% Co-solvent over 4 minutes.

  • Mechanism: The 2-PIC stationary phase interacts via charge-transfer and hydrogen bonding, providing selectivity completely different from RP-HPLC.

Scientific Validation & Troubleshooting
Validating the Separation

To ensure the method is robust (Trustworthiness), you must perform a Peak Purity Check using a Diode Array Detector (DAD).

  • Spectrum Overlay: Take UV spectra at the upslope, apex, and downslope of the main peak. They must overlay perfectly.

  • Resolution (Rs): Calculate Rs between the main peak and the nearest impurity. An Rs > 2.0 is required for quantitative accuracy.

Diagram 2: Method Optimization Pathway

MethodOptimization Start Initial Run (Phenyl-Hexyl, MeOH/H2O) CheckRes Check Resolution (Rs) Start->CheckRes Decision Rs > 1.5? CheckRes->Decision Success Validate Method Decision->Success Yes Fail Optimize Parameters Decision->Fail No Opt2 Change pH: Adjust Formic Acid (2.5 - 3.5) Fail->Opt2 First Step Opt3 Switch Mode: Move to SFC (Torus 2-PIC) Fail->Opt3 If pH fails Opt1 Change Modifier: MeOH -> ACN (rarely helps isomers) Opt2->CheckRes

Caption: Decision tree for optimizing the separation of recalcitrant regioisomers.

References
  • Waters Corporation. (2017). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Application Note.

  • Yuan, B. (2022).[1] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1][2][3] Pharmaceutica Analytica Acta, 13:674.[1]

  • Chromatography Forum. (2017). Separation of positional isomers - Discussion on RP-Amide and Phenyl Phases.

  • BenchChem. (n.d.). Synthesis routes and properties of 2-Amino-5-methoxybenzoic acid.

  • SIELC Technologies. (2025). HPLC Separation of Phenolic Acids and Isomers.

Sources

Safety Operating Guide

2-Anilino-5-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action & Disposal Strategy

Compound: 2-Anilino-5-methoxybenzoic acid (CAS: 13214-02-3) Synonyms: 5-Methoxy-N-phenylanthranilic acid; 4-Methoxy-2-phenylaminobenzoic acid. Primary Hazard: Skin/Eye Irritant, STOT-SE (Respiratory), Potential Aquatic Toxicity.[1] Disposal Class: Non-Halogenated Organic Hazardous Waste.

IMMEDIATE ACTION: SPILL RESPONSE

  • Small Spill (<10g): Isolate area. Wear nitrile gloves and safety goggles.[2] Cover with inert absorbent (vermiculite/sand) or dampen with water to prevent dust. Sweep into a wide-mouth polyethylene jar. Label "Hazardous Waste - Solid."

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Aniline derivatives can absorb transdermally; monitor for signs of methemoglobinemia (cyanosis) if exposure was significant.

Chemical Profile & Hazard Assessment

Rationale: Effective disposal begins with accurate characterization to prevent dangerous cross-reactivity in waste streams.

This compound is an amino-benzoic acid derivative . Structurally, it contains both a carboxylic acid and a secondary amine (aniline type). This amphoteric nature dictates its solubility and reactivity profile during disposal.

ParameterDataOperational Implication
CAS Number 13214-02-3Use for waste manifesting and inventory tracking.
Molecular Formula C₁₄H₁₃NO₃High carbon content makes it suitable for high-temp incineration.
Physical State Solid (Powder)Dust generation is the primary exposure vector during transfer.
Solubility Low in water; Soluble in DMSO, Methanol, dilute BaseDo not attempt to dilute with water for drain disposal.
Incompatibilities Strong Oxidizers, Acid ChloridesCRITICAL: Do not mix with Nitric Acid or Peroxides in waste streams.

GHS Hazard Classification:

  • H315: Causes skin irritation.[3][4][5][6][7]

  • H319: Causes serious eye irritation.[4][6][7][8][9][10]

  • H335: May cause respiratory irritation.[3][4][6][7][9][10]

  • (Note: While not always explicitly listed for this specific CAS, treat all aniline derivatives as potentially toxic to aquatic life (H400/H410) and handle as "Marine Pollutants" for disposal purposes.)

Pre-Disposal Handling & Segregation

Rationale: Segregation prevents "unknown" reactions in the waste drum and ensures compliance with RCRA regulations (40 CFR 261).

The Golden Rule: Never mix this compound with oxidizing agents (e.g., permanganates, nitrates). The amine functionality can undergo vigorous oxidation, potentially evolving toxic nitrogen oxides (NOx) or causing exothermic runaway.

Segregation Decision Tree (DOT Visualization)

WasteSegregation Start Waste Generation Source State Physical State? Start->State Solvent Is it dissolved? State->Solvent Liquid/Solution SolidType Pure Solid or Debris? State->SolidType Solid Halogen Halogenated Solvent? Solvent->Halogen Yes BinA Stream A: Non-Halogenated Organic Liquid Waste Halogen->BinA No (MeOH, Acetone, DMSO) BinB Stream B: Halogenated Organic Liquid Waste Halogen->BinB Yes (DCM, Chloroform) BinC Stream C: Solid Hazardous Waste (Chemical) SolidType->BinC Pure Chemical/Spill Cleanup BinD Stream D: Contaminated Debris (Gloves/Paper) SolidType->BinD PPE/Wipes

Figure 1: Decision logic for segregating 2-Anilino-5-methoxybenzoic acid waste streams to ensure regulatory compliance and safety.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Cleanup)

Applicability: Expired chemicals, excess reagent, or spill cleanup materials (vermiculite).[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write clearly: "2-Anilino-5-methoxybenzoic acid".

    • Hazards: Check "Irritant" and "Toxic".[4]

  • Transfer:

    • Work inside a fume hood to capture dust.

    • Dampen the solid slightly with an inert solvent (like water or mineral oil) if it is extremely dusty, only if the disposal facility permits. Otherwise, transfer slowly.

  • Sealing: Ensure the lid is screw-tight. Wipe the exterior with ethanol to remove residue.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC effluent, or reaction solvents containing the compound.

  • pH Check: If the solution is highly acidic or basic (due to workup), neutralize it to pH 5–9 before adding to the organic waste drum. This prevents drum corrosion and heat generation.

  • Solvent Compatibility:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Acetone, DMSO, or Ethyl Acetate.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Volume Control: Do not fill waste containers >90% full. Leave headspace for thermal expansion.

Protocol C: Contaminated Debris (Sharps & Softs)

Applicability: Syringes, needles, gloves, paper towels, and weighing boats.

  • Sharps: Place needles/syringes contaminated with the compound into a rigid red biohazard/sharps bin labeled "Chemical Contaminated Sharps."

  • Soft Debris: Collect nitrile gloves and paper towels in a clear hazardous waste bag (4-mil thickness).

    • Note: Do not throw these in the regular trash.[2] Aniline derivatives can leach into groundwater from municipal landfills.

The Disposal Lifecycle (Cradle-to-Grave)

Rationale: Understanding the final fate of the chemical enforces the importance of initial segregation.

DisposalLifecycle Lab Laboratory Bench (Segregation) Satellite Satellite Accumulation Area (SAA) Lab->Satellite Daily Transfer EHS EHS/Central Storage (90-Day Hold) Satellite->EHS Full Container Transport Licensed Hauler (DOT Regulated) EHS->Transport Manifesting Incinerator High-Temp Incineration (Destruction) Transport->Incinerator Final Fate

Figure 2: The regulatory lifecycle of the chemical waste. The ultimate goal is high-temperature incineration to break the aromatic rings.

Final Fate Mechanism: The preferred method for this compound is fuel blending and incineration .

  • Process: The waste is injected into a rotary kiln operating at >1000°C.

  • Chemistry: The organic carbon converts to CO₂. The nitrogen (from the aniline/amine) converts to N₂ or NOx (scrubbed). The methoxy group is oxidized.

  • Result: Complete destruction of the bioactive molecule, preventing environmental bioaccumulation.

Regulatory Compliance Checklist (US Focus)

  • RCRA Status: Not a P-listed or U-listed waste by specific name. However, it must be characterized. If mixed with solvents (e.g., Methanol), it carries the code D001 (Ignitable). If the waste stream is toxic, it may carry D000 codes depending on other constituents.

  • Sewer Disposal: STRICTLY PROHIBITED. Aniline derivatives are toxic to the bacteria in water treatment plants and can pass through to surface waters.

  • Empty Containers: Triple rinse with a solvent capable of dissolving the residue (e.g., acetone). Collect the rinsate as hazardous waste. The air-dried container can then be discarded or recycled (defaced labels).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884713, 2-Anilino-5-methoxybenzoic acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.